(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDZMSOHBQKDL-ZMMDDIOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650735 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239355-46-4 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate: Structure, Stereochemistry, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Aziridines
Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable three-membered heterocyclic scaffolds in modern organic synthesis and medicinal chemistry. Their inherent ring strain makes them susceptible to regio- and stereoselective ring-opening reactions, providing efficient access to a diverse array of functionalized amine-containing molecules.[1] Among this class of compounds, chiral aziridine-2-carboxylates have emerged as particularly powerful building blocks for the synthesis of enantiomerically pure α- and β-amino acids, peptide fragments, and complex natural products.[1][2] This guide focuses on a specific and highly versatile derivative, (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate, detailing its structural features, stereochemical assignment, synthetic routes, and applications in the development of novel therapeutics.
Part 1: Molecular Structure and Stereochemical Elucidation
The structural foundation of this compound lies in its strained three-membered ring, which dictates its reactivity. The nitrogen atom is functionalized with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that modulates the nucleophilicity of the nitrogen and influences the regioselectivity of ring-opening reactions. The C2 carbon of the aziridine ring is substituted with a methyl ester, providing a handle for further chemical transformations.
The designation "(R)" refers to the absolute stereochemistry at the C2 chiral center of the aziridine ring. This assignment is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
Determining Stereochemistry: The Cahn-Ingold-Prelog Priority Rules in Action
A clear understanding of the CIP rules is fundamental to appreciating the stereochemical integrity of this chiral building block. The process for assigning the stereochemistry at the C2 position is as follows:
-
Identify the Chiral Center: The C2 carbon of the aziridine ring is bonded to four different substituents: the nitrogen atom (N1), the hydrogen atom (H), the methyl ester group (-COOCH3), and the C3 carbon of the ring.
-
Assign Priorities to Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.
-
Priority 1: The nitrogen atom (N) of the aziridine ring has the highest atomic number directly attached to C2.
-
Priority 2: The carbon atom of the methyl ester group (-COOCH3) is the next highest.
-
Priority 3: The C3 carbon of the aziridine ring.
-
Priority 4: The hydrogen atom (H) has the lowest atomic number.
-
-
Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest priority substituent (the hydrogen atom) is pointing away from the viewer.
-
Determine the Direction of Priority Decrease: With the lowest priority group in the back, the direction from the highest priority substituent (1) to the second highest (2) and then to the third highest (3) is observed.
-
For this compound, this direction is clockwise , leading to the "(R)" designation.
-
Visualization of the (R) Configuration
Caption: General structure of the N-Boc protected aziridine-2-carboxylate.
Part 2: Asymmetric Synthesis Strategies
The enantioselective synthesis of this compound is of paramount importance to ensure the stereochemical purity of the final products in multi-step syntheses. Several strategies have been developed, often starting from readily available chiral precursors like amino acids.
Synthesis from L-Serine: A Chiral Pool Approach
A common and efficient method for the asymmetric synthesis of chiral aziridine-2-carboxylates involves the use of L-serine as a starting material. This approach leverages the inherent chirality of the amino acid to establish the desired stereocenter in the aziridine ring.
Conceptual Workflow:
Caption: Synthetic pathway from L-Serine to the target aziridine.
Detailed Experimental Protocol (Illustrative):
-
Step 1: Protection of L-Serine: The amino group of L-serine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The carboxylic acid is then esterified to the methyl ester using standard conditions (e.g., methanol and thionyl chloride or diazomethane). This yields N-Boc-L-serine methyl ester. The rationale behind this protection strategy is to prevent unwanted side reactions of the amine and carboxylic acid functionalities in subsequent steps.
-
Step 2: Activation of the Hydroxyl Group: The primary hydroxyl group of the serine derivative is converted into a good leaving group. This is typically achieved by mesylation (using methanesulfonyl chloride, MsCl) or tosylation (using p-toluenesulfonyl chloride, TsCl) in the presence of a base like triethylamine or pyridine. This activation is crucial for the subsequent intramolecular nucleophilic substitution.
-
Step 3: Intramolecular Cyclization: The protected and activated serine derivative is treated with a non-nucleophilic base, such as potassium tert-butoxide or sodium hydride. The deprotonated nitrogen of the Boc-protected amine then acts as an intramolecular nucleophile, displacing the mesylate or tosylate group to form the aziridine ring. This Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group, thus establishing the (R) stereochemistry at the C2 position of the aziridine.
This self-validating protocol ensures high stereochemical fidelity, as the chirality is transferred from the readily available and enantiomerically pure L-serine.
Part 3: Spectroscopic and Physicochemical Data
Accurate characterization of this compound is essential for quality control and reaction monitoring. The following table summarizes key analytical data.
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₅NO₄ | [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | - |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~3.75 (s, 3H, OCH₃), ~3.0-3.2 (m, 1H, aziridine CH), ~2.5-2.7 (m, 2H, aziridine CH₂), 1.48 (s, 9H, C(CH₃)₃) | [4][5] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~170 (C=O, ester), ~160 (C=O, carbamate), ~82 (C(CH₃)₃), ~52 (OCH₃), ~35-40 (aziridine C), ~28 (C(CH₃)₃) | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | - |
Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration. The values provided are approximate based on data for structurally similar compounds.
Part 4: Applications in Drug Discovery and Development
The synthetic utility of this compound stems from its ability to undergo highly stereoselective ring-opening reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities at the C3 position, leading to the synthesis of complex and biologically active molecules.[6][7]
Key Reactions and Synthetic Utility
Nucleophilic Ring-Opening:
The aziridine ring can be opened by a wide range of nucleophiles, including organocuprates, Grignard reagents, amines, thiols, and azides. The Boc group on the nitrogen atom directs the nucleophilic attack primarily to the less substituted C3 position, proceeding via an Sₙ2 mechanism with inversion of stereochemistry. This predictable reactivity is a cornerstone of its application in asymmetric synthesis.
Workflow for Ring-Opening and Elaboration:
Caption: General scheme for the synthetic application of the title compound.
Precursor to Biologically Active Molecules
While specific examples of blockbuster drugs synthesized directly from this particular aziridine are not always publicly disclosed in detail, the class of chiral aziridine-2-carboxylates are known to be key intermediates in the synthesis of:
-
Non-proteinogenic amino acids: These are crucial components of many modern pharmaceuticals, including enzyme inhibitors and peptidomimetics.
-
Antiviral agents: The synthesis of neuraminidase inhibitors, such as Tamiflu, involves intermediates that can be derived from chiral aziridines.[8]
-
Anticancer agents: The aziridine moiety itself is found in several natural and synthetic antitumor agents, such as Mitomycin C. Chiral aziridine building blocks are used to construct complex analogs with improved efficacy and reduced toxicity.[7]
-
Antibiotics: The synthesis of certain β-lactam antibiotics and other antibacterial agents can utilize chiral amino acid precursors derived from aziridines.
The use of enantiomerically pure this compound ensures that the final drug substance is a single enantiomer, which is often a strict regulatory requirement due to the different pharmacological and toxicological profiles of enantiomers.
Conclusion
This compound stands as a testament to the power of small, strained-ring heterocycles in modern organic synthesis. Its well-defined stereochemistry, coupled with its predictable and versatile reactivity, makes it an invaluable tool for the construction of complex, chiral molecules. For researchers and scientists in drug discovery and development, a thorough understanding of the synthesis and application of this building block is essential for the efficient and stereocontrolled synthesis of the next generation of therapeutic agents.
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Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (13), 522. [Link]
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Recent Developments in Catalytic Asymmetric Aziridination. (2022). Molecules, 27(18), 5898. [Link]
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Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (13), 522. [Link]
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Regioselective and Stereoselective Nucleophilic Ring Opening Reactions of a Phenyl-Substituted Aziridine: Enantioselective Synthesis of β-Substituted Tryptophan, Cysteine, and Serine Derivatives. (2002). The Journal of Organic Chemistry, 67(19), 6738–6741. [Link]
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Harada, K., & Nakamura, I. (1978). Asymmetric Synthesis of Aziridine-2-carboxylic Acid and the Formation of Chiral Serine. Journal of the Chemical Society, Chemical Communications, (13), 522. [Link]
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(R)-tert-Butyl 2-methylaziridine-1-carboxylate. MySkinRecipes. [Link]
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Conversion of N-Boc-aziridine 126 to (S)-2-amino-7-methoxytetralin 129... ResearchGate. [Link]
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Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. ResearchGate. [Link]
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(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate CAS number and properties
An In-Depth Technical Guide to (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Executive Summary: This document provides a comprehensive technical overview of this compound, a chiral aziridine derivative of significant interest in modern organic synthesis and pharmaceutical development. As a versatile building block, its unique structural features—a strained three-membered ring, a stereodefined center, and orthogonal protecting groups—render it a valuable precursor for the asymmetric synthesis of complex, high-value molecules. This guide details its physicochemical properties, established synthetic principles, characteristic reactivity, and critical safety protocols, serving as an essential resource for researchers and scientists in the field.
Introduction: The Strategic Value of Chiral Aziridines
Aziridines, the nitrogen-containing analogs of epoxides, are a cornerstone of synthetic chemistry due to the inherent ring strain of their three-membered heterocyclic structure.[1] This strain makes them susceptible to regio- and stereoselective ring-opening reactions, providing efficient pathways to a diverse array of nitrogen-containing compounds. When a stereocenter is incorporated, as in this compound, the molecule becomes a powerful chiral synthon.
The title compound is distinguished by several key features:
-
The (R)-Stereocenter: Provides a fixed point of chirality, essential for the construction of enantiomerically pure drugs and other biologically active molecules.[2]
-
N-Boc Protection: The N-tert-butoxycarbonyl (Boc) group serves as an activating group. Its electron-withdrawing nature enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.[3] It is also a standard protecting group that can be readily removed under acidic conditions.
-
Methyl Ester at C2: Offers a functional handle for further chemical transformations, such as hydrolysis, amidation, or reduction.
These attributes make this compound a highly valuable intermediate for introducing nitrogen-containing functional groups in asymmetric synthesis, particularly for the preparation of non-canonical α- and β-amino acids.[3][4]
Physicochemical Properties and Specifications
The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction setup, and ensuring material integrity.
| Property | Value | Reference(s) |
| CAS Number | 1239355-46-4 | [4][5] |
| Molecular Formula | C₉H₁₅NO₄ | [4][6] |
| Molecular Weight | 201.22 g/mol | [4][5][6] |
| Appearance | Colorless to Light Yellow Liquid | [4] |
| Typical Purity | ≥97% | [5] |
| Storage Conditions | Store at -20°C to 8°C, sealed and dry | [4][6] |
| Transportation | May require cold-chain transportation | [7] |
Principles of Asymmetric Synthesis
The synthesis of enantiopure aziridines like the target (R)-enantiomer is a non-trivial challenge that hinges on precise stereochemical control. While numerous methods exist for aziridination, achieving high enantioselectivity typically involves one of two strategic approaches: the use of a chiral substrate or the application of a chiral catalyst.[8] A generalized workflow for the asymmetric synthesis of such compounds is illustrated below.
Caption: Generalized workflow for catalytic asymmetric aziridination.
Key synthetic strategies reported for analogous chiral aziridine-2-carboxylates include:
-
Cyclization of Amino Alcohols: A common and conceptually straightforward approach involves starting from a chiral 1,2-amino alcohol. The hydroxyl group is converted into a good leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom to form the aziridine ring.[3]
-
Addition to Alkenes: The direct aziridination of alkenes, such as methyl acrylate, using a nitrogen source in the presence of a chiral catalyst is a highly efficient method.[1] The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that directs the formation of one enantiomer over the other.
-
From Haloamines: Racemic aziridines can be formed from the cyclization of haloamines. Asymmetric variants of this process can employ chiral auxiliaries to induce the desired stereochemistry.[3][8]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of its strained ring. The N-Boc group activates the ring carbons (C2 and C3) toward nucleophilic attack, leading to selective ring-opening. This reaction is the cornerstone of its application as a building block for chiral amino acids and their derivatives.
Caption: Nucleophilic ring-opening pathways of the aziridine.
Regioselectivity of Ring-Opening: The site of nucleophilic attack (C2 vs. C3) is influenced by both steric and electronic factors, as well as the reaction conditions (e.g., Lewis or Brønsted acid catalysis).
-
Attack at C3 (Path A): Generally favored by many nucleophiles under neutral or basic conditions, leading to the formation of α-amino acid derivatives. This pathway is often less sterically hindered.
-
Attack at C2 (Path B): Attack at the carbon bearing the ester group can be promoted, particularly with the use of certain catalysts, yielding β-amino acid derivatives.
This controlled ring-opening makes the compound an ideal precursor for producing molecules for drug discovery, including enzyme inhibitors, peptide mimics, and other therapeutic agents.[2][8] Its applications extend to the synthesis of antibiotics and anticancer agents where precise stereochemistry is critical for biological activity.[2]
Analytical Characterization
Confirmation of the structure and purity of this compound relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the tert-butyl, methyl, and aziridine ring protons. Chiral shift reagents or coupling constant analysis can help verify stereochemistry.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, particularly the characteristic carbonyl stretches of the Boc-carbamate and the methyl ester.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Chiral Chromatography (HPLC or GC): Essential for determining the enantiomeric excess (e.e.) of the material, ensuring its suitability for asymmetric synthesis.
Safety, Handling, and Storage
Aziridines as a class of compounds are known to be hazardous. The parent compound, 2-methylaziridine, is highly toxic, flammable, and a suspected carcinogen.[9] While the functional groups on the title compound modify its properties, the inherent risk associated with the aziridine ring necessitates stringent safety precautions.
Core Safety Recommendations:
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Avoid all personal contact, including inhalation of vapors and skin contact.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as specified by the supplier (typically between -20°C and 8°C).[4] The compound may be moisture-sensitive.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Users must consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a sophisticated and highly enabling chemical building block. Its pre-defined stereochemistry and versatile functional groups provide a reliable and efficient entry point for the asymmetric synthesis of complex nitrogenous compounds. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full synthetic potential safely and effectively.
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Molecular weight and formula of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
An In-Depth Technical Guide to (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Abstract
This compound is a high-value, chiral synthetic building block integral to the fields of medicinal chemistry and asymmetric synthesis. Its unique structure, featuring a strained three-membered aziridine ring, a stereodefined center, and orthogonal protecting groups, makes it a versatile precursor for a wide array of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic rationale, detailed characterization, and strategic applications, intended for researchers, chemists, and professionals in drug development. We will explore the causality behind its synthetic utility and provide field-proven insights into its application as a strategic intermediate.
Compound Identification and Physicochemical Properties
This compound is a chiral molecule whose utility is defined by its distinct functional groups: an N-Boc (tert-butoxycarbonyl) protected amine, a methyl ester, and a defined stereocenter at the C2 position of the aziridine ring. The tert-butyl ester serves as a robust protecting group, while the methyl ester provides a handle for further chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₄ | [1][2] |
| Molecular Weight | 201.22 g/mol | [1][2][3] |
| CAS Number | 1239355-46-4 | [1] |
| Appearance | Colorless to Light Yellow Liquid | [1] |
| Storage Conditions | Store at -20°C or 2-8°C, sealed under dry conditions | [1][4] |
| Synonym(s) | (R)-N-Boc-Aziridine-2-carboxylic acid methyl ester | [2] |
The Strategic Importance in Asymmetric Synthesis
The significance of this compound lies in the inherent reactivity of the aziridine ring combined with the stereochemical information encoded in its (R)-configuration.
-
The Aziridine Motif: The three-membered ring is highly strained and thus susceptible to regioselective and stereospecific ring-opening by a diverse range of nucleophiles. This reactivity provides a reliable pathway to introduce nitrogen-containing functionalities, which are ubiquitous in biologically active molecules.[5][6] Aziridine derivatives are precursors to amino acids, alkaloids, and other heterocyclic systems.[7][8]
-
Chiral Integrity: As a homochiral building block, it allows for the synthesis of enantiomerically pure target compounds. This is of paramount importance in drug development, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects.[1][6]
-
Orthogonal Protection: The N-Boc group and the methyl ester are "orthogonal," meaning one can be chemically manipulated or removed without affecting the other. The Boc group is stable to a wide range of conditions but can be readily cleaved under acidic conditions. The methyl ester can be hydrolyzed or transformed, providing a secondary point for molecular elaboration. This orthogonality is a cornerstone of modern multi-step organic synthesis.
Synthesis and Purification
The synthesis of chiral aziridine-2-carboxylates is a well-established field in organic chemistry. While multiple routes exist, a common and effective strategy involves the cyclization of a suitable precursor derived from a chiral amino acid. This ensures the stereochemistry is set from a readily available starting material.
Caption: High-level workflow for aziridine synthesis.
Synthetic Rationale
The presented protocol is a representative method based on the intramolecular nucleophilic substitution of a β-halo-α-amino acid derivative. The choice of (R)-serine methyl ester as the starting material directly installs the desired (R)-stereochemistry at the C2 position of the final aziridine.
-
Boc Protection: The amine of the starting amino ester is protected with Di-tert-butyl dicarbonate (Boc₂O). This is crucial to prevent the amine from acting as a nucleophile in subsequent steps and to install the final N-Boc group of the target molecule.
-
Hydroxyl Activation: The primary hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate. This is achieved by reacting the alcohol with an appropriate sulfonyl chloride. This step "activates" the β-position for the subsequent cyclization.
-
Base-Mediated Cyclization: A non-nucleophilic base (e.g., potassium carbonate or DBU) is used to deprotonate the N-H of the carbamate. The resulting anion acts as an intramolecular nucleophile, attacking the β-carbon and displacing the tosylate leaving group to form the strained three-membered aziridine ring. This is an intramolecular Sₙ2 reaction.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained professionals with appropriate safety measures.
Step 1: Synthesis of (R)-1-tert-Butyl 2-methyl 3-hydroxy-2-(tert-butoxycarbonylamino)propanoate
-
To a stirred solution of (R)-Serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After 15 minutes, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., Argon).
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.
Step 2: Tosylation of the Hydroxyl Group
-
Dissolve the crude product from Step 1 in DCM (~0.2 M) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) followed by the dropwise addition of pyridine or triethylamine (1.5 eq).
-
Stir the reaction at 0 °C for 4-6 hours. The formation of a salt precipitate is typically observed.
-
Upon completion, dilute with DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 3: Intramolecular Cyclization to form the Aziridine
-
Dissolve the crude tosylated intermediate in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (~0.1 M).
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 3.0 eq) as the base.
-
Heat the mixture to reflux (typically 60-80 °C) and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a liquid.
Spectroscopic and Analytical Characterization
Structural verification is essential for confirming the successful synthesis of the target compound. The following data are what a researcher would expect to observe.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.80 (s, 3H, -OCH₃); δ ~3.20 (dd, 1H, Aziridine-CH); δ ~2.55 (d, 1H, Aziridine-CH₂); δ ~2.30 (d, 1H, Aziridine-CH₂); δ 1.45 (s, 9H, -C(CH₃)₃). Note: The two protons on C3 are diastereotopic and will appear as distinct signals, likely doublets or doublets of doublets due to geminal and vicinal coupling. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~168.0 (C=O, ester); δ ~160.0 (C=O, carbamate); δ ~82.0 (-C(CH₃)₃); δ ~52.5 (-OCH₃); δ ~36.0 (Aziridine-CH); δ ~34.0 (Aziridine-CH₂); δ ~28.0 (-C(CH₃)₃). |
| FT-IR (neat, cm⁻¹) | ~2980 (C-H stretch); ~1750 (C=O stretch, ester); ~1700 (C=O stretch, carbamate); ~1250, 1150 (C-O stretch). |
| Mass Spec. (ESI+) | Expected m/z: 202.10 [M+H]⁺, 224.08 [M+Na]⁺. |
Applications in Medicinal Chemistry and Organic Synthesis
The primary utility of this compound is as an electrophilic building block for constructing more complex chiral molecules.[5]
Sources
- 1. This compound [myskinrecipes.com]
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- 5. Buy (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [smolecule.com]
- 6. (R)-tert-Butyl 2-methylaziridine-1-carboxylate [myskinrecipes.com]
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Spectroscopic data (NMR, IR, Mass Spec) for substituted aziridine-2-carboxylates
An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Aziridine-2-carboxylates
Introduction: The Aziridine-2-carboxylate Scaffold in Modern Chemistry
Aziridine-2-carboxylates are a class of strained, three-membered heterocyclic compounds that hold a prominent position in the landscape of organic chemistry and drug development.[1][2] Their significance stems from their dual identity as conformationally restricted analogues of α- and β-amino acids, making them invaluable chiral building blocks for the synthesis of complex, biologically active molecules.[1][3][4] The inherent ring strain of the aziridine moiety (approx. 26-27 kcal/mol) not only makes them susceptible to regioselective ring-opening reactions but also endows them with unique biological properties, positioning them as key intermediates in the synthesis of novel therapeutics, including protease inhibitors and antibacterial agents.[1][4][5]
Given their reactivity and the stereochemical complexity often involved, the unambiguous structural elucidation of substituted aziridine-2-carboxylates is paramount. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable for their characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the core spectroscopic data associated with this vital class of compounds. We will delve into the causality behind experimental observations, provide field-proven protocols, and present data in a clear, comparative format to empower confident structural verification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Strained Ring
NMR spectroscopy is the most powerful tool for the definitive structural and stereochemical assignment of aziridine-2-carboxylates. The strained three-membered ring imposes a unique electronic and steric environment, giving rise to characteristic spectral patterns.
Expertise & Experience: The Causality Behind Aziridine NMR Signatures
The protons on the aziridine ring typically constitute a complex spin system (often ABX or ABC) due to their diastereotopicity, even in the absence of other stereocenters.[6] Their chemical shifts are governed by a confluence of factors:
-
Ring Strain: The high degree of ring strain leads to increased s-character in the C-H bonds, which, contrary to simple hybridization rules, results in the protons being relatively shielded, appearing in the upfield region of the spectrum.
-
Magnetic Anisotropy: The electron clouds of adjacent substituents, particularly N-acyl or N-sulfonyl groups and C3-aryl groups, create local magnetic fields that can either shield or deshield the ring protons depending on their spatial orientation.[7][8]
-
Substituent Effects: Electron-withdrawing groups on the nitrogen atom (e.g., tosyl, acyl) significantly deshield the adjacent ring protons (H2 and H3) by reducing electron density on the ring.[1] Conversely, N-alkyl groups have a lesser effect.
A crucial diagnostic feature for determining the stereochemistry of 2,3-disubstituted aziridines is the magnitude of the proton-proton coupling constants (J). It is a well-established principle that the vicinal coupling constant for cis protons is larger than for trans protons (Jcis > Jtrans).
¹H NMR Spectroscopic Data
The protons of the aziridine ring are typically found in the range of 1.5 - 3.5 ppm . The proton at the C2 position (H2), being adjacent to the electron-withdrawing carboxylate group, is generally the most deshielded of the ring protons.
Table 1: Representative ¹H NMR Data for Substituted Aziridine-2-carboxylates
| Compound | Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |
|---|---|---|---|---|---|
| Benzyl (S)-aziridine-2-carboxylate | HA (C3-H) | dd | 2.04 | ²JAB = 1.4, ³JAX = 2.9 | [6] |
| HB (C3-H) | dd | 1.89 | ²JAB = 1.4, ³JBX = 5.5 | [6] | |
| HX (C2-H) | dd | 2.58 | ³JAX = 2.9, ³JBX = 5.5 | [6] | |
| N-Trityl-Methyl-(2R)-aziridine-2-carboxylate Dipeptide Analogue | Aziridine CH 2 | dd | 1.45 | J = 6.6, 0.7 | [9] |
| Aziridine CH 2 | dd | 1.96 | J = 2.7, 0.7 | [9] | |
| Aziridine CH | dd | 1.99 | J = 6.6, 2.7 | [9] | |
| (S)-Aziridin-2-yl(diphenyl)methanol | CH N (C2-H) | dd | 2.94 | J = 6.1, 3.6 | [10] |
| CH N (C3-H) | d | 1.89 | J = 6.1 | [10] |
| | CH N (C3-H) | d | 1.73 | J = 3.6 |[10] |
Note: Data recorded in CDCl₃ unless otherwise specified. The N-H proton of unsubstituted aziridines often appears as a broad singlet and its chemical shift is solvent and concentration-dependent.[11]
¹³C NMR Spectroscopic Data
The carbon atoms of the aziridine ring are highly shielded due to ring strain and typically resonate in the 25 - 45 ppm region. The C2 carbon, attached to the carboxylate, is generally found further downfield than the C3 carbon.
Table 2: Representative ¹³C NMR Data for Substituted Aziridine-2-carboxylates
| Compound | C2 (ppm) | C3 (ppm) | Other Key Signals (ppm) | Reference |
|---|---|---|---|---|
| N-Trityl-Methyl-(2R)-aziridine-2-carboxylate Dipeptide Analogue | 34.15 | 29.94 | 171.12 (C=O), 74.73 (Trityl C) | [9] |
| Methyl 3,3-spiro(cyclohexane)aziridine-2-carboxylate | 46.9 | 111.0, 115.9 (spiro carbons) | 174.9 (C=O), 51.9 (OCH₃) | [12] |
| N-Trityl-Alanine-(2R)-aziridine-2-carboxylate Dipeptide Analogue | 34.17 | 30.12 | 170.74, 173.46 (C=O) |[9] |
Experimental Protocol: NMR Sample Preparation & Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified aziridine-2-carboxylate derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often preferred due to its good solubilizing power and minimal interference.[6][9] Note that for N-H aziridines, quadrupolar coupling can affect spectra, and acetylation may be performed for clearer analysis.[11][13]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required for good signal-to-noise.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.
-
Visualization: Influence of N-Substituents on ¹H Chemical Shifts
Caption: Effect of N-substituents on proton chemical shifts.
Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups within the aziridine-2-carboxylate structure.[14] The analysis hinges on identifying characteristic vibrational frequencies.
Characteristic IR Absorptions
The IR spectrum of an aziridine-2-carboxylate is dominated by the strong absorption of the ester carbonyl group, but other vibrations provide crucial confirmatory evidence.
-
C=O Stretch (Ester): This is typically the most intense band in the spectrum, appearing in the range of 1750-1720 cm⁻¹ .[9][15] Its exact position can be influenced by conjugation or substitution.
-
N-H Stretch: For N-unsubstituted or N-alkyl aziridines, a moderate absorption appears in the 3300-3500 cm⁻¹ region.[16] This band is absent in N-acyl or N-sulfonyl derivatives.
-
C-H Stretch: Aliphatic C-H stretches from the ring and ester alkyl chain appear just below 3000 cm⁻¹. Aromatic C-H stretches (if a C3-aryl substituent is present) will appear just above 3000 cm⁻¹.[15]
-
C-O Stretch (Ester): Strong bands corresponding to the C-O single bond stretch are found in the 1320-1210 cm⁻¹ region.[17]
-
SO₂ Stretch (for N-Tosyl derivatives): N-sulfonylated aziridines will exhibit strong, characteristic asymmetric and symmetric stretching bands for the SO₂ group around 1350 cm⁻¹ and 1160 cm⁻¹ , respectively.
Table 3: Key IR Absorption Frequencies for Aziridine-2-carboxylates
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (R-COOR') | C=O Stretch | 1750 - 1720 | Strong, Sharp |
| Ester (R-COOR') | C-O Stretch | 1320 - 1210 | Strong |
| Aziridine (N-H) | N-H Stretch | 3500 - 3300 | Moderate, Broad |
| Alkyl | C-H Stretch | 2980 - 2850 | Moderate to Strong |
| Sulfonamide (R-SO₂-N) | S=O Asymmetric Stretch | 1370 - 1330 | Strong |
| Sulfonamide (R-SO₂-N) | S=O Symmetric Stretch | 1180 - 1150 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR has become the standard for its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the aziridine-2-carboxylate sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum (typically 16-32 scans are co-added for a high-quality spectrum).
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Visualization: IR Analysis Workflow
Caption: Diagnostic workflow for IR spectral analysis.
Part 3: Mass Spectrometry (MS) - Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns under ionization.[18]
Expertise & Experience: Fragmentation Driven by Ring Strain
The fragmentation of aziridine-2-carboxylates is fundamentally dictated by the high reactivity of the strained three-membered ring.[19] Under soft ionization techniques like Electrospray Ionization (ESI), protonation can occur at several sites, primarily the aziridine nitrogen or the ester carbonyl oxygen, leading to distinct fragmentation cascades.[19]
Key fragmentation pathways include:
-
Aziridine Ring Cleavage: The most characteristic pathway involves the cleavage of the C2-C3 bond, relieving the ring strain. This initial cleavage is often followed by further rearrangements and losses of small molecules.[19]
-
Loss of the Ester Group: A common fragmentation is the neutral loss of the ester substituent (e.g., loss of methoxycarbonyl radical, ·CO₂Me) or the entire ester group after rearrangement.[12]
-
Cleavage adjacent to Substituents: Fragmentation is also directed by substituents on the ring. For instance, in C3-aryl substituted aziridines, cleavage of the benzylic C2-C3 bond is common.
Table 4: Common Fragments and Neutral Losses in ESI-MS of Aziridine-2-carboxylates
| Precursor Ion | Fragmentation Process | Resulting Ion / Neutral Loss | Significance |
|---|---|---|---|
| [M+H]⁺ | Loss of Ester Alkene | [M+H - C₂H₄]⁺ (for ethyl ester) | Confirms ethyl ester moiety |
| [M+H]⁺ | Loss of Carboxylate Group | [M+H - CO₂R]⁺ | Indicates cleavage at C2 |
| [M+H]⁺ | Ring Cleavage (C2-C3) | Varies with substituents | Characteristic of aziridine core |
| [M+H]⁺ | Loss of N-substituent | [M+H - N-substituent]⁺ | Identifies the N-protecting group |
Experimental Protocol: ESI-MS Sample Preparation & Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
To aid ionization in positive mode ESI, a trace amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation ([M+H]⁺).[18]
-
-
Infusion and Analysis:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) and confirm the molecular weight.
-
Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion. In this experiment, the precursor ion is fragmented by collision-induced dissociation (CID) to generate a product ion spectrum, revealing the characteristic fragmentation patterns.[18]
-
Visualization: Primary Fragmentation of an Aziridine-2-carboxylate
Caption: Common fragmentation pathways in ESI-MS.
Conclusion
The structural integrity of substituted aziridine-2-carboxylates is confirmed not by a single data point, but by the convergence of evidence from NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the definitive map of the carbon skeleton and its stereochemistry, with characteristic upfield shifts for the ring atoms and predictable coupling constants. IR spectroscopy serves as a rapid check for essential functional groups, most notably the strong ester carbonyl absorption. Finally, mass spectrometry confirms the molecular weight and reveals fragmentation patterns fundamentally governed by the molecule's inherent ring strain. Together, these techniques provide the robust, self-validating system of analysis required to confidently advance these valuable molecules in research and development pipelines.
References
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- A Technical Guide to the NMR Spectroscopic Analysis of (S)
- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Nijmegen.
- Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270.
- Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. (2018). Molecules, 23(8), 1886.
- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). ChemRxiv.
- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (2022).
- Enantiomerically Enriched Aziridine‐2‐carboxylates via Copper‐Catalyzed Reductive Kinetic Resolution of 2H‐Azirines. (2024). HKU Scholars Hub.
- Chemical shifts. University of Regensburg.
- Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- Synthesis and structure of aziridine-2-carboxylic acid derivatives with asymmetric substituents attached to the nitrogen atom. (1993). Chemistry of Heterocyclic Compounds, 29(4), 422-426.
- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES, 85(12).
- 1H NMR Chemical Shifts.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). ChemRxiv.
- Aziridine Group Transfer via Transient N-Aziridinyl Radicals. (2021). Journal of the American Chemical Society, 143(34), 13548-13553.
- Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. (2002).
- Ion fragmentation of small molecules in mass spectrometry. (2010).
- Selectivity in the addition reactions of organometallic reagents to aziridine-2-carboxaldehydes: the effects of protecting groups and substitution patterns. (2011). Chemistry, 17(44), 12326-12339.
- Interpretation of Infrared Spectra, A Practical Approach. (2005). Wiley Analytical Science.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (2022). PubMed.
- Methyl aziridine-2-carboxyl
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The Lynchpin of Asymmetric Synthesis: A Technical Guide to Chiral Aziridine-2-carboxylates as Versatile Building Blocks
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral aziridine-2-carboxylates stand as uniquely powerful intermediates in modern organic synthesis. Their inherent ring strain, coupled with the stereochemical information encoded within their structure, makes them exceptionally versatile building blocks for the construction of complex, nitrogen-containing molecules.[1][2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of these synthons. We will delve into the mechanistic underpinnings of their formation and ring-opening reactions, offering field-proven insights into experimental design and execution. The aim is to equip researchers and drug development professionals with the knowledge to strategically leverage chiral aziridine-2-carboxylates in the synthesis of novel therapeutics and other high-value chemical entities.
Introduction: The Strategic Advantage of a Strained Ring
Aziridines, the nitrogen-containing analogs of epoxides, possess significant ring strain (approximately 26-27 kcal/mol), which renders them susceptible to nucleophilic ring-opening reactions.[1] When a carboxylate group is appended to the C2 position of a chiral aziridine, a powerful synthetic tool emerges. This arrangement offers a confluence of desirable features:
-
Stereochemical Control: The defined stereochemistry at C2 (and often C3) can be transferred with high fidelity to the product of a ring-opening reaction.[4][5]
-
Dual Reactivity: The molecule contains two key functional handles: the electrophilic aziridine ring and the versatile carboxylate group, which can be transformed into a wide array of other functionalities.[4][6]
-
Access to Diverse Scaffolds: Regio- and stereoselective ring-opening provides access to a multitude of valuable nitrogenous compounds, including α- and β-amino acids, amino alcohols, and complex heterocyclic systems.[1][4]
The strategic importance of these building blocks is underscored by their application in the total synthesis of numerous biologically active molecules and pharmaceuticals.[2][6] This guide will systematically explore the key facets of their chemistry.
Enantioselective Synthesis: Forging the Chiral Core
The utility of aziridine-2-carboxylates is fundamentally dependent on the ability to prepare them in high enantiopurity. Several robust strategies have been developed to achieve this.
Catalytic Asymmetric Aziridination
One of the most powerful methods for the direct synthesis of chiral aziridines is the catalytic asymmetric aziridination of α,β-unsaturated esters. This approach often involves the reaction of an imine with a diazo compound in the presence of a chiral Lewis acid catalyst.
A notable example is the Wulff aziridination, which utilizes chiral catalysts derived from VAPOL (vaulted biaryl phosphine) or VANOL ligands with a boron source.[7][8] This system has proven to be highly effective for the synthesis of cis-3-substituted aziridine-2-carboxylates from N-benzhydryl imines and ethyl diazoacetate (EDA), often achieving excellent yields and high enantioselectivities.[7][8]
Mechanism Insight: The proposed mechanism involves the coordination of the Lewis acid to the imine, activating it for nucleophilic attack by the diazo compound.[8] This leads to a zwitterionic intermediate which then undergoes ring closure to form the aziridine.[8] The chiral ligand environment dictates the facial selectivity of the attack, thereby controlling the stereochemical outcome.
From Chiral Precursors
An alternative strategy involves the use of starting materials from the chiral pool, such as amino acids. For instance, serine and threonine can be converted into their corresponding enantiopure aziridine-2-carboxylates.[9] This typically involves the conversion of the β-hydroxyl group of the amino acid into a good leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom.[1] This method is stereospecific and relies on the ability of the amine and the leaving group to adopt a trans-coplanar arrangement for efficient cyclization.[1]
Table 1: Comparison of Synthetic Strategies for Chiral Aziridine-2-carboxylates
| Strategy | Key Features | Advantages | Limitations |
| Catalytic Asymmetric Aziridination | Reaction of imines and diazoacetates with a chiral catalyst. | High enantioselectivity and diastereoselectivity; broad substrate scope.[7][8] | Requires specialized chiral ligands and catalysts. |
| From Chiral Pool (e.g., Amino Acids) | Intramolecular cyclization of β-functionalized amino acids. | Access to enantiopure products from readily available starting materials.[1][9] | Scope can be limited by the availability of the chiral precursor. |
| Aza-Darzens Reaction | Reaction of an imine with an α-haloester enolate. | Can be highly diastereoselective, particularly with chiral auxiliaries on the imine.[4][7] | Often requires stoichiometric chiral auxiliaries. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic precursor. | Can provide access to both enantiomers of the aziridine and the resolved starting material.[6] | Maximum theoretical yield for the desired product is 50%. |
The Heart of Versatility: Ring-Opening Reactions
The synthetic utility of chiral aziridine-2-carboxylates is most profoundly expressed through their ring-opening reactions. The regioselectivity of these reactions is a critical consideration and is influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions.
Regioselectivity: The C2 vs. C3 Attack
Nucleophilic attack on an activated aziridine-2-carboxylate can occur at either the C2 (α-carbon) or C3 (β-carbon) position.
-
Attack at C3 (β-position): This is the most common pathway, particularly for heteroatom nucleophiles.[1][5] This SN2 reaction proceeds with inversion of configuration at C3 and leads to the formation of α-substituted β-amino acid derivatives. The presence of an electron-withdrawing group (EWG) on the aziridine nitrogen (e.g., sulfonyl, acyl, carbamoyl) activates the ring, making it more susceptible to nucleophilic attack.[1][3]
-
Attack at C2 (α-position): Attack at the carbon bearing the carboxylate group is less common but can be favored under certain conditions, leading to β-substituted α-amino acid derivatives.[5] The regioselectivity can be influenced by the steric and electronic properties of the substituents on the aziridine ring and the nucleophile.[10][11]
Experimental Protocol: Nucleophilic Ring-Opening with Thiophenol
This protocol details a representative regioselective ring-opening of an N-activated aziridine-2-carboxylate with a soft nucleophile, such as thiophenol, which typically attacks the less hindered C3 position.[12]
Objective: To synthesize a chiral α-amino-β-thioether derivative.
Materials:
-
N-Tosyl-ethyl-3-phenylaziridine-2-carboxylate (1 equivalent)
-
Thiophenol (1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the N-tosyl-aziridine-2-carboxylate and anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 10 minutes.
-
Add thiophenol dropwise to the stirring suspension.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ring-opened product.
Rationale for Choices:
-
N-Tosyl Group: The tosyl group is a strong electron-withdrawing group that activates the aziridine ring towards nucleophilic attack and often directs the nucleophile to the C3 position.[1]
-
K₂CO₃: A mild base is used to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.
-
Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
Beyond Ring-Opening: Expanding the Synthetic Toolbox
While ring-opening is the most common transformation, chiral aziridine-2-carboxylates can participate in other synthetically valuable reactions.
Ring Expansion Reactions
The inherent strain of the aziridine ring can be harnessed to drive ring expansion reactions. For example, aziridine-2-carboxylates can be converted into β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[13][14] This transformation can be achieved through various methods, including carbonylation reactions catalyzed by transition metals like cobalt.[13]
1,3-Dipolar Cycloadditions
Aziridine-2-carboxylates can serve as precursors to azomethine ylides, which are potent 1,3-dipoles.[6] These intermediates can undergo thermal or photochemical ring-opening to form the ylide, which can then be trapped in a [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkene or alkyne). This strategy provides a powerful route to construct highly substituted five-membered nitrogen-containing heterocycles, such as pyrrolidines, with excellent stereocontrol.[6]
Applications in Drug Discovery and Development
The diverse structures accessible from chiral aziridine-2-carboxylates make them invaluable in medicinal chemistry.[2][15]
-
Constrained Amino Acids: The synthesis of non-natural and conformationally constrained amino acids is a key strategy in peptide and peptidomimetic drug design. Aziridine-2-carboxylates provide a direct entry into various classes of these modified amino acids.[16]
-
Anticancer and Antimicrobial Agents: The aziridine moiety itself is present in several natural products and synthetic compounds with potent biological activity, including antitumor and antimicrobial properties.[2][17] Furthermore, they serve as intermediates for more complex therapeutic agents. For instance, derivatives of aziridine-2-carboxylic acid have been investigated as inhibitors of protein disulfide isomerase (PDI), a target for anti-cancer and anti-thrombotic therapies.[17][18]
-
β-Lactam Antibiotics: As mentioned, the ability to convert aziridine-2-carboxylates into β-lactams provides a synthetic route to new antibiotic candidates.[13][19]
Conclusion and Future Outlook
Chiral aziridine-2-carboxylates have firmly established themselves as elite building blocks in asymmetric synthesis. The continuous development of novel enantioselective aziridination methods, coupled with an ever-expanding understanding of their reactivity, ensures their continued prominence. Future research will likely focus on the development of more sustainable catalytic systems, the exploration of novel ring-opening and rearrangement cascades, and the application of these versatile synthons to increasingly complex and challenging targets in drug discovery and materials science. The ability to harness the controlled release of ring strain in these small, chiral molecules will undoubtedly continue to unlock new frontiers in chemical synthesis.
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N-(phenylacetyl)glycyl-D-aziridine-2-carboxylate, an acyclic amide substrate of beta-lactamases. (n.d.). PubMed. [Link]
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The synthetic strategy of using chiral aziridine‐2‐carboxylate. (n.d.). ResearchGate. [Link]
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Understanding the ring strain and reactivity of N-Boc activated aziridines
An In-Depth Technical Guide to the Ring Strain and Reactivity of N-Boc Activated Aziridines
Abstract
Aziridines, the nitrogen-containing analogues of epoxides, are powerful synthetic intermediates owing to the inherent strain of their three-membered ring.[1][2] This guide provides a comprehensive examination of aziridines activated by an N-tert-butyloxycarbonyl (Boc) group. We will explore the fundamental principles of ring strain, dissect the electronic influence of the N-Boc activating group, and detail the resulting reactivity patterns, with a primary focus on nucleophilic ring-opening reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of these versatile building blocks.
The Energetic Driving Force: Understanding Ring Strain in Aziridines
The reactivity of aziridines is fundamentally driven by the release of inherent ring strain upon transformation.[1][3] This strain, estimated to be around 26-27 kcal/mol, arises from the geometric constraints of the three-membered heterocycle.[2] It is a composite of several contributing factors:
-
Angle Strain (Baeyer Strain): The internal C-N-C and N-C-C bond angles in an aziridine ring are compressed to approximately 60°, a significant deviation from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This deviation creates substantial energetic strain.[4]
-
Torsional Strain (Pitzer Strain): The C-H and N-H (or N-substituent) bonds on adjacent atoms are forced into an eclipsed conformation, leading to repulsive electronic interactions that further destabilize the molecule.
-
Pyramidal Inversion: The nitrogen atom in an aziridine undergoes pyramidal inversion, a process with a higher energy barrier (8-12 kcal/mol) compared to acyclic amines. This contributes to the overall energetic landscape of the molecule.[5]
This stored potential energy makes the aziridine ring susceptible to reactions that lead to a more stable, open-chain structure, providing a powerful thermodynamic driving force for their synthetic transformations.[1][3]
| Compound | Ring Strain Energy (kcal/mol) | Key Structural Features |
| Cyclopropane | ~27.5 | C-C-C angles of 60° |
| Aziridine | ~26-27 | C-N-C angle ~60°, undergoes nitrogen inversion[2] |
| Oxirane (Epoxide) | ~27.3 | C-O-C angle of ~61.5° |
The "Activation" Concept: Role of the N-Boc Group
While non-activated aziridines (bearing N-H or N-alkyl groups) can undergo ring-opening, these reactions often require harsh conditions or strong acids.[6][7] The introduction of an electron-withdrawing group (EWG) on the nitrogen atom "activates" the ring, making it significantly more susceptible to nucleophilic attack under milder conditions.[2][8]
The N-tert-butyloxycarbonyl (Boc) group is a carbamate that serves as an excellent activating group for several key reasons:
-
Inductive and Resonant Effects: The carbonyl group in the Boc moiety withdraws electron density from the nitrogen atom both inductively and through resonance. This electronic pull polarizes and weakens the C-N bonds of the aziridine ring.
-
Enhanced Electrophilicity: By reducing the electron density within the ring, the N-Boc group renders the ring carbons more electrophilic and thus more susceptible to attack by nucleophiles.
-
Facile Deprotection: The Boc group is famously labile under acidic conditions (e.g., using trifluoroacetic acid), allowing for its clean removal post-transformation to yield a primary or secondary amine, a crucial feature in multi-step synthesis.[9]
The N-Boc group thus provides a perfect balance: it sufficiently activates the aziridine for a wide range of transformations while remaining a readily cleavable protecting group.
Reactivity & Mechanistic Pathways of N-Boc Aziridines
The cornerstone of N-Boc aziridine chemistry is the nucleophilic ring-opening reaction. The regiochemical outcome of this reaction is a critical consideration for any synthetic application.
Nucleophilic Ring-Opening: A Regioselective Process
The ring-opening of N-Boc activated aziridines with nucleophiles generally proceeds via an Sₙ2-type mechanism . The attack predominantly occurs at the sterically less hindered carbon atom.
The regioselectivity is governed by a combination of steric and electronic factors:
-
Steric Hindrance: The nucleophile will preferentially approach the carbon atom with fewer or smaller substituents. This is the dominant factor in most cases.
-
Electronic Stabilization: While the reaction has strong Sₙ2 character, any partial positive charge that develops in the transition state is better stabilized at a more substituted carbon. In cases with strongly electron-donating substituents (like a phenyl group), this can sometimes influence the regioselectivity, favoring attack at the more substituted position.[1]
-
Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the aziridine nitrogen, further enhancing the electrophilicity of the ring carbons and promoting ring-opening. In some cases, this can shift the mechanism towards a more Sₙ1-like pathway, favoring attack at the more substituted carbon where a carbocation-like character is better stabilized.[10][11]
Caption: General mechanism for the regioselective ring-opening of an N-Boc aziridine.
Summary of Regiochemical Outcomes
| Substrate | Nucleophile | Conditions | Major Product (Attack at) | Rationale |
| 2-Alkyl-N-Boc-aziridine | Azide (N₃⁻) | Aprotic Solvent | C3 (Less substituted) | Classic Sₙ2, sterically controlled[1] |
| 2-Alkyl-N-Boc-aziridine | Organocuprate (R₂CuLi) | THF, -78 °C | C3 (Less substituted) | Soft nucleophile, favors Sₙ2 pathway |
| 2-Phenyl-N-Boc-aziridine | Cyanide (CN⁻) | Protic Solvent | C2 (More substituted) | Sₙ2-like, but transition state stabilized by phenyl group[1] |
| 2-Alkyl-N-Boc-aziridine | Amine (R₂NH) | B(C₆F₅)₃ (Lewis Acid) | C2 (More substituted) | Lewis acid promotes Sₙ1 character[12] |
Key Experimental Protocols & Workflows
A self-validating protocol is crucial for reproducible results. The following methodologies include explanations for key steps, ensuring both technical accuracy and practical insight.
Synthesis of N-Boc Aziridines from Alkenes
A modern and efficient method for aziridination involves the direct amination of an olefin using a suitable nitrogen source. This avoids the multi-step sequences required in classical methods like the Wenker synthesis.[13]
Caption: Experimental workflow for the direct aziridination of an alkene.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv). Dissolve it in a suitable solvent such as hexafluoroisopropanol (HFIP), which is known to promote the reaction.[14]
-
Causality: An inert atmosphere prevents side reactions with oxygen or moisture. HFIP is a highly polar, non-nucleophilic solvent that can stabilize charged intermediates and facilitate the aminating agent's activity.
-
-
Reagent Addition: Add N-Boc-O-tosylhydroxylamine (TsONHBoc) (1.2 equiv) portion-wise to the stirred solution at room temperature.[14]
-
Monitoring: Stir the reaction at ambient temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Causality: The basic bicarbonate solution neutralizes any acidic byproducts. Extraction isolates the organic product from the aqueous phase.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc aziridine.
Regioselective Ring-Opening with an Amine Nucleophile
This protocol details the ring-opening of a 2-substituted N-Boc aziridine using an amine, a common transformation for synthesizing 1,2-diamines.
Caption: Experimental workflow for amine-mediated ring-opening of an N-Boc aziridine.
Step-by-Step Protocol:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the N-Boc aziridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add the amine nucleophile (e.g., aniline, 1.5 equiv). If the reaction is slow, a catalyst such as samarium iodide or a Brønsted acid can be added, though many activated aziridines react under catalyst-free conditions.[12][16]
-
Causality: An excess of the nucleophile helps drive the reaction to completion. The choice of solvent and temperature depends on the reactivity of both the aziridine and the nucleophile.
-
-
Heating and Monitoring: Seal the vial and heat the reaction mixture in a preheated block to the desired temperature (e.g., 60-80 °C). Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the resulting crude oil directly by flash column chromatography on silica gel to isolate the 1,2-diamine product.
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the structure and purity of N-Boc aziridines and their ring-opened products.
| Technique | N-Boc Aziridine | Ring-Opened Product (1,2-Diamine) |
| ¹H NMR | Aziridine ring protons typically appear as complex multiplets in the δ 2.0-3.0 ppm range. The Boc group shows a characteristic singlet at ~δ 1.4-1.5 ppm (9H).[17] | Disappearance of the high-field aziridine signals. Appearance of new signals for the C-H protons adjacent to the nitrogen atoms, now in a more typical range (δ 2.5-4.0 ppm). |
| ¹³C NMR | Aziridine ring carbons are shielded and appear at ~δ 30-45 ppm. The Boc carbonyl carbon is at ~δ 155 ppm, and the quaternary carbon is at ~δ 80 ppm.[9][17] | Ring carbons shift downfield to ~δ 40-60 ppm. Boc signals remain. |
| IR Spectroscopy | Strong C=O stretch from the Boc group at ~1690-1710 cm⁻¹. N-H stretch absent. | Appearance of N-H stretching bands (~3300-3500 cm⁻¹) if a primary/secondary amine was formed. The Boc C=O stretch remains.[18] |
Conclusion and Future Outlook
N-Boc activated aziridines represent a cornerstone of modern heterocyclic chemistry. The electron-withdrawing nature of the Boc group effectively harnesses the inherent ring strain of the aziridine core, transforming it into a highly reactive and synthetically versatile electrophile. The ability to control the regioselectivity of nucleophilic ring-opening reactions allows for the stereocontrolled synthesis of valuable nitrogen-containing molecules, particularly chiral 1,2-diamines and amino alcohols, which are prevalent motifs in pharmaceuticals and natural products.
Future research will likely focus on developing novel catalytic systems for even more efficient and enantioselective aziridinations and ring-opening reactions. The application of these building blocks in the synthesis of complex molecular architectures will continue to expand, further solidifying the role of N-Boc aziridines as indispensable tools for drug development professionals and synthetic chemists.
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Mechanism of action for (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate in organic reactions
An In-Depth Technical Guide to the Mechanistic Pathways of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Abstract
This compound is a chiral, highly functionalized three-membered heterocycle that has emerged as a cornerstone in modern asymmetric synthesis. Its utility stems from a unique combination of inherent ring strain and electronic activation, which predisposes it to a variety of stereospecific transformations. This guide elucidates the core mechanistic principles governing the reactivity of this versatile building block. We will dissect the roles of its distinct structural features—the activating N-Boc group, the C2-carbomethoxy substituent, and the defined (R)-stereocenter—in dictating the outcomes of its most pivotal reaction: nucleophilic ring-opening. By understanding these fundamentals, researchers can strategically leverage this reagent to construct complex, enantiomerically pure nitrogen-containing molecules, such as unnatural amino acids and pharmaceutical intermediates.[1][2]
Core Structural Features and Inherent Reactivity
The synthetic power of this compound is not accidental; it is a direct consequence of its meticulously designed architecture. The interplay between its components dictates its reactivity profile.
-
The Aziridine Ring: The three-membered ring is the heart of the molecule's reactivity. With an estimated ring strain of 26-27 kcal/mol, it is thermodynamically primed to undergo ring-opening reactions to relieve this strain.[3][4] This stored energy is the primary driving force for its transformations.
-
The N-tert-Butyloxycarbonyl (Boc) Activating Group: Unlike simple N-alkyl aziridines which are relatively inert, the nitrogen atom in this compound is acylated with a Boc group.[5][6] This has two profound effects:
-
Electronic Activation: The electron-withdrawing nature of the carbonyl in the Boc group delocalizes the nitrogen's lone pair, reducing its basicity and nucleophilicity.[7] This inductively polarizes the C-N bonds of the ring, rendering the ring carbons (C2 and C3) significantly more electrophilic and thus highly susceptible to attack by external nucleophiles.[4]
-
Steric Influence: The bulky tert-butyl group provides significant steric hindrance, which can influence the trajectory of approaching reagents and play a role in diastereoselective reactions.[8]
-
-
The C2-Carbomethoxy Group and (R)-Stereocenter: The methyl ester at the C2 position further enhances the electrophilicity of this carbon. Crucially, this substituent establishes a defined stereocenter. The (R)-configuration makes the molecule a chiral, non-racemic building block, enabling the synthesis of enantiomerically pure target molecules through chirality transfer.
Below is a diagram illustrating the key structural features of the title compound.
Caption: Key structural elements governing the reactivity of the aziridine core.
The Core Mechanism: Nucleophilic Ring-Opening
The most synthetically valuable reaction of this compound is its ring-opening by nucleophiles. This process is governed by principles of stereochemistry and regiochemistry, which can be controlled to achieve desired synthetic outcomes.
General Principles and Stereospecificity
The ring-opening of N-activated aziridines is a classic example of an Sₙ2 reaction . The nucleophile attacks one of the electrophilic ring carbons, and the C-N bond is cleaved concurrently. This mechanism dictates a crucial stereochemical outcome: inversion of configuration at the carbon atom that is attacked. Given that the (R)-stereocenter at C2 is typically preserved during the reaction (unless it is the site of attack), the overall process is highly stereospecific, allowing for precise control over the final product's stereochemistry.
The Critical Question of Regioselectivity
For an asymmetrically substituted aziridine like this one, the nucleophile can attack either C2 or C3. The preferred site of attack, or regioselectivity, is determined by a balance of steric and electronic factors.
-
Attack at C3 (β-position): This is the sterically least hindered position. For a wide range of nucleophiles, particularly "soft" nucleophiles and heteroatom nucleophiles (e.g., thiols, halides, azides), attack at C3 is overwhelmingly favored.[4] This pathway is synthetically valuable as it leads directly to derivatives of α-amino-β-substituted acids, a common motif in bioactive molecules.
-
Attack at C2 (α-position): This position is sterically more encumbered by the adjacent carbomethoxy group. However, it is electronically activated by the same ester group. While less common, attack at C2 can occur, particularly with certain organometallic reagents or under conditions that favor electronic control.
The general mechanistic pathway for the favored C3-attack is illustrated below.
Caption: General workflow for the Sₙ2 ring-opening of the aziridine at the C3 position.
Summary of Regioselectivity with Various Nucleophiles
The choice of nucleophile is a key determinant of the reaction's regioselectivity. The following table summarizes general outcomes observed for N-Boc activated aziridine-2-carboxylates.
| Nucleophile Class | Predominant Site of Attack | Resulting Product Type | Rationale |
| Heteroatoms (RSH, N₃⁻, Halides) | C3 (β-position) | β-substituted α-amino ester | Steric control dominates; attack occurs at the less hindered carbon.[4] |
| Soft Carbon Nucleophiles (e.g., Organocuprates, R₂CuLi) | C3 (β-position) | β-alkylated α-amino ester | Soft nucleophiles strongly prefer the sterically accessible C3 position.[4] |
| Hard Carbon Nucleophiles (e.g., Organolithiums, RLi) | Mixture or C2 (α-position) | Can be non-regioselective | Harder nucleophiles are more sensitive to electronic effects, potentially leading to attack at the C2 position or side reactions with the ester carbonyl.[9] |
| Hydride (e.g., LiBH₄) | C2 (α-position) | β-amino alcohol | Hydride can attack the more electrophilic C2 carbon, followed by reduction of the ester. |
Experimental Protocol: Regioselective Ring-Opening with Thiophenol
This protocol provides a representative example of a highly regioselective ring-opening reaction, a self-validating system for producing a β-thio-α-amino acid derivative.
Objective: To synthesize methyl (2R,3S)-1-(tert-butoxycarbonyl)-3-(phenylthio)aziridine-2-carboxylate via stereospecific ring-opening.
Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N, 1.5 equiv) to the solution.
-
Nucleophile Addition: Add thiophenol (1.2 equiv) dropwise to the stirred solution. The base (Et₃N) deprotonates the thiophenol to generate the more potent thiophenolate nucleophile in situ.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aziridine.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ring-opened product.
Expected Outcome: The thiophenolate anion will attack the C3 carbon in an Sₙ2 fashion, leading to a single regio- and stereoisomer. The original (R) configuration at C2 is retained, and the attack at C3 results in a defined (S) configuration at the newly formed stereocenter.
Concluding Remarks
This compound is a sophisticated chiral synthon whose reactivity is a predictable function of its structure. The inherent strain of the aziridine ring provides the thermodynamic impetus for reaction, while the N-Boc and C2-ester groups provide electronic activation and stereochemical information. The dominant mechanistic pathway, nucleophilic ring-opening via an Sₙ2 mechanism, proceeds with high regioselectivity and complete stereospecificity, primarily at the less hindered C3 position. A thorough understanding of these principles empowers chemists to rationally design synthetic routes to a vast array of valuable, enantiopure nitrogenous compounds for applications in drug discovery and materials science.
References
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Cho, H. J., & Jang, H. Y. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1733. Available at: [Link]
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Zahoor, F., & Parveen, S. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447–501. Available at: [Link]
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O'Brien, P., & Childs, A. C. (2014). Asymmetric Synthesis of Trisubstituted Aziridines via Aza-Darzens Reaction of Chiral Sulfinimines. Organic Letters, 17(1), 138-141. Available at: [Link]
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Reddy, G. S., & Kumar, A. (Year). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry. Available at: [Link]
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Kiełbasinski, P., & Rachoń, J. (2022). Chiral Aziridine Phosphines as Highly Effective Promoters of Asymmetric Rauhut–Currier Reaction. Molecules, 27(16), 5143. Available at: [Link]
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Various Authors. (n.d.). The synthesis of chiral aziridine. ResearchGate. Available at: [Link]
- Hu, W., & Zhang, X. P. (2001). Catalytic asymmetric synthesis of chiral aziridines. Google Patents.
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Dennet, E. R. L. (2005). Nucleophilic ring-opening of activated aziridines. ETH Research Collection. Available at: [Link]
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Cho, H. J., & Jang, H. Y. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. Available at: [Link]
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Various Authors. (n.d.). Facile Asymmetric Synthesis of Aziridine Derivatives via the Diastereoselective Reaction of Chiral Imines with Dimethylsulfonium Methylide. ResearchGate. Available at: [Link]
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Al-Zoubi, R. M. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2841-2882. Available at: [Link]
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Stam, J. G. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Nijmegen. Available at: [Link]
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Bakunov, S. A., et al. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3433. Available at: [Link]
-
Various Authors. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Various Authors. (n.d.). Highlights of the chemistry of enantiomerically pure aziridine-2-carboxylates. ResearchGate. Available at: [Link]
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Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. NSF PAGES. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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MySkinRecipes. (n.d.). (R)-tert-Butyl 2-methylaziridine-1-carboxylate. MySkinRecipes. Available at: [Link]
-
Smith, G. E., et al. (2012). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry, 2012(28), 5543-5550. Available at: [Link]
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Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3290. Available at: [Link]
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Musio, B., et al. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 19, 1426–1479. Available at: [Link]
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Groysman, S., et al. (2026). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands. Inorganic Chemistry. Available at: [Link]
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Palomo, C., et al. (2018). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 23(1), 169. Available at: [Link]
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Physical and chemical properties of N-Boc-aziridine-2-carboxylic acid methyl ester
An In-depth Technical Guide to N-Boc-aziridine-2-carboxylic acid methyl ester
Introduction
N-Boc-aziridine-2-carboxylic acid methyl ester is a pivotal chiral building block in modern organic and medicinal chemistry. As a constrained analog of α-amino acids, its unique three-membered heterocyclic structure, activated by the N-Boc (tert-butoxycarbonyl) protecting group, imparts significant synthetic potential. The inherent ring strain (approximately 26-27 kcal/mol) makes the aziridine ring susceptible to regioselective ring-opening reactions, providing a versatile platform for the stereocontrolled synthesis of a wide array of complex nitrogen-containing molecules, including non-proteinogenic amino acids, amino alcohols, and various bioactive compounds.[1] This guide offers a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Molecular Identity and Structure
The fundamental identity of this compound is defined by its chemical structure, comprising a three-membered aziridine ring, a methyl ester at the C2 position, and a Boc protecting group on the nitrogen atom.
-
IUPAC Name: 1-(tert-butyl) 2-methyl aziridine-1,2-dicarboxylate[2]
-
Common Synonyms: N-Boc-aziridine-2-carboxylic acid methyl ester, 1-Boc-aziridine-2-carboxylic acid methyl ester
-
CAS Number: 1239355-46-4 (for the (R)-enantiomer)[2]
-
Molecular Formula: C₉H₁₅NO₄[2]
-
Molecular Weight: 201.22 g/mol [2]
Caption: Chemical structure of N-Boc-aziridine-2-carboxylic acid methyl ester.
Physical and Spectroscopic Properties
The physical properties determine the handling, storage, and reaction conditions for this reagent. Spectroscopic data is crucial for its identification and characterization.
Physical Properties
Quantitative data for the N-Boc protected methyl ester is not consistently published; however, data for the closely related parent compound, methyl aziridine-2-carboxylate, provides a useful baseline. The addition of the bulky, nonpolar N-Boc group is expected to increase the boiling point and decrease the density and refractive index compared to the N-unsubstituted parent.
| Property | Value | Source |
| Appearance | White to off-white solid or colorless to light yellow liquid | [3][4] |
| Molecular Weight | 201.22 g/mol | [2] |
| Boiling Point | ~143 °C (for parent methyl aziridine-2-carboxylate) | [4][5] |
| Density | ~1.12 g/cm³ (for parent methyl aziridine-2-carboxylate) | [4][6] |
| Refractive Index | ~1.44 (for parent methyl aziridine-2-carboxylate) | [4] |
| Storage | 2 - 8 °C, often stabilized with hydroquinone (HQ) | [4][6] |
Representative Spectroscopic Data
Spectroscopic analysis confirms the structural integrity of the molecule. The following are characteristic spectral features compiled from derivatives found in the literature.[7]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.7 ppm (m, 1H): Proton on the chiral carbon (C2) of the aziridine ring.
-
δ ~3.8 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
-
δ ~2.0 ppm (m, 1H) & ~1.5 ppm (m, 1H): Diastereotopic protons on the C3 carbon of the aziridine ring.
-
δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~171-173 ppm: Carbonyl carbon of the ester group.
-
δ ~159-161 ppm: Carbonyl carbon of the Boc group.
-
δ ~80-82 ppm: Quaternary carbon of the Boc group.
-
δ ~52-53 ppm: Methyl carbon of the ester group.
-
δ ~47-48 ppm: C2 carbon of the aziridine ring.
-
δ ~30-34 ppm: C3 carbon of the aziridine ring.
-
δ ~28 ppm: Methyl carbons of the Boc group.
-
-
IR (ATR, cm⁻¹):
-
~3000-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1740-1750 cm⁻¹: C=O stretching (ester).
-
~1700-1715 cm⁻¹: C=O stretching (carbamate/Boc group).
-
~1160-1180 cm⁻¹: C-O stretching.
-
-
Mass Spectrometry (ESI+):
-
m/z: 202 [M+H]⁺, 224 [M+Na]⁺.
-
Chemical Properties and Reactivity
The synthetic utility of N-Boc-aziridine-2-carboxylic acid methyl ester stems from its unique chemical reactivity, which is dominated by the strain of the three-membered ring.
Stability and Handling
The N-Boc group provides stability compared to N-H or N-alkyl aziridines; however, the compound can be sensitive.
-
Polymerization: The ring strain makes aziridines susceptible to polymerization, especially under the influence of heat, light, or initiators.[6] Commercial preparations are often stabilized with radical inhibitors like hydroquinone (HQ).[4]
-
Storage: It should be stored in a refrigerator (2-8 °C) under an inert atmosphere to maintain its integrity.[4][6]
-
Handling: Standard laboratory precautions should be taken, including use in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). It is classified as toxic if swallowed, inhaled, or in contact with skin.[6]
Core Reactivity: Nucleophilic Ring-Opening
The cornerstone of this molecule's reactivity is the nucleophilic ring-opening of the strained aziridine. The N-Boc group acts as an electron-withdrawing group (EWG), which activates the ring towards nucleophilic attack, making it more reactive than N-alkylated aziridines.[1]
Causality of Regioselectivity: The outcome of the reaction is highly dependent on the nature of the nucleophile and reaction conditions. Two primary pathways exist: attack at the C2 (α-carbon) or C3 (β-carbon).
-
Attack at C3 (β-position): This is the most common pathway, especially with heteroatom nucleophiles (e.g., O, N, S) and some "soft" carbon nucleophiles. This regioselectivity is favored because the C2 position is sterically hindered by the methyl ester group and electronically deactivated by its electron-withdrawing nature. This pathway leads to the formation of α-substituted-β-amino acids.[1][8]
-
Attack at C2 (α-position): While less common, attack at the C2 carbon can occur, particularly with certain organometallic reagents or under conditions that favor chelation control. This pathway yields β-substituted-α-amino acids.[9][10]
The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the center of attack.
Caption: Synthetic workflow from a serine derivative to an aziridine ester.
Applications in Drug Development and Research
The value of N-Boc-aziridine-2-carboxylic acid methyl ester lies in its role as a versatile chiral synthon.
-
Synthesis of Unnatural Amino Acids: Regioselective ring-opening with a wide range of nucleophiles provides access to a diverse library of α- and β-amino acid derivatives that are crucial for peptide modification and the development of peptidomimetics. [1]* Precursors to Bioactive Molecules: This building block is a key intermediate in the formal synthesis of important pharmaceutical agents. For example, its derivatives have been used to construct the core structures of drugs like (R,R)-formoterol (a bronchodilator) and (R)-tamsulosin (used to treat benign prostatic hyperplasia). [11]* Development of Complex Heterocycles: The ring-opening products can be further cyclized to create more complex heterocyclic systems, such as substituted pyrrolidines and piperidines, which are common scaffolds in natural products and medicinal compounds. [12]* Covalent Modifiers and Probes: The electrophilic nature of the aziridine ring has led to its incorporation into molecules designed as covalent inhibitors or chemical probes to study biological systems. [7]
Experimental Protocol: Nucleophilic Ring-Opening
The following is a representative, generalized protocol for the ring-opening of an N-activated aziridine-2-carboxylate with a thiol nucleophile, a common transformation.
Objective: To synthesize a β-thio-α-amino acid derivative.
Materials:
-
N-Boc-aziridine-2-carboxylic acid methyl ester (1.0 eq)
-
Thiophenol (1.2 eq)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) or a base (e.g., K₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Standard work-up and purification reagents (Saturated NaHCO₃ solution, brine, MgSO₄, silica gel)
Procedure:
-
Dissolve N-Boc-aziridine-2-carboxylic acid methyl ester in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add the catalyst (e.g., BF₃·OEt₂) dropwise to the stirred solution.
-
Add thiophenol dropwise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ring-opened product.
Self-Validation: The success of the protocol is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the purified product, which should show the disappearance of the characteristic aziridine proton signals and the appearance of new signals corresponding to the linear amino acid derivative and the incorporated nucleophile.
Conclusion
N-Boc-aziridine-2-carboxylic acid methyl ester is a high-value, versatile intermediate for synthetic chemists. Its reactivity is governed by the electronically activated, strained three-membered ring, enabling highly regioselective and stereospecific transformations. A thorough understanding of its physical properties, stability, and chemical reactivity is essential for leveraging its full potential in the synthesis of novel pharmaceuticals, complex natural products, and advanced materials.
References
-
Bernstein, Z., & Ben-Ishai, D. (1977). Synthesis of N-substituted aziridine-2-carboxylates. Tetrahedron, 33(8), 881–883. (URL: [Link])
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Aziridine-3-carboxylic acid. (URL: [Link])
-
Gajda, T., & Matusiak, M. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1729–1766. (URL: [Link])
-
Kavala, V., et al. (2020). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 25(18), 4297. (URL: [Link])
-
Sasaki, M. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2839-2864. (URL: [Link])
-
Kotsampasakou, E., et al. (2016). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Molecules, 21(5), 663. (URL: [Link])
-
Gajda, T., & Matusiak, M. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1729-1766. (URL: [Link])
-
Srivastava, V., & Ha, H. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. (URL: [Link])
-
Alker, D., et al. (1989). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Thesis. (URL: [Link])
-
Zelenina, A., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5576. (URL: [Link])
-
Concellón, J. M., et al. (2004). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 69(20), 6923–6926. (URL: [Link])
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Methodological & Application
Asymmetric synthesis of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate from amino alcohols
Application Note & Protocol
Asymmetric Synthesis of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate from a Chiral Amino Alcohol Precursor
Abstract
Chiral aziridine-2-carboxylates are highly valuable, strained heterocyclic building blocks in synthetic organic and medicinal chemistry.[1][2] Their utility stems from their ability to serve as precursors to a wide array of non-proteinogenic α- and β-amino acids through stereospecific ring-opening reactions.[3] This guide provides a detailed, field-proven protocol for the asymmetric synthesis of this compound, a key chiral intermediate. The synthesis commences from the readily available and enantiomerically pure amino alcohol, N-Boc-L-threonine methyl ester. The core of this strategy relies on a stereoinvertive intramolecular cyclization reaction, offering a robust and reproducible pathway to the target molecule with high optical purity. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and well-validated methodology for accessing this class of compounds.
Strategic Overview: Causality in Synthetic Design
The successful asymmetric synthesis of a target molecule is predicated on a logical sequence of stereocontrolled reactions. Our approach to this compound is designed around two core principles: stereochemical relay from a chiral pool starting material and a highly reliable, stereoinvertive cyclization reaction.
1.1. Choice of Starting Material: N-Boc-L-threonine methyl ester
The selection of N-Boc-L-threonine methyl ester is a deliberate choice to pre-install the necessary stereochemistry and functional handles.
-
Chiral Integrity: L-Threonine possesses a (2S, 3R) absolute configuration. The C3 carbinol center is the key stereocenter that will be inverted during the synthesis to establish the desired (R) configuration at the C2 position of the aziridine ring.
-
Functional Group Pre-organization: The amino group is protected with a tert-butyloxycarbonyl (Boc) group, which is robust under the reaction conditions but can be removed later if necessary. The carboxylic acid is esterified as a methyl ester to prevent unwanted side reactions. This leaves the secondary hydroxyl group at the C3 position as the sole reactive site for the cyclization step.
1.2. The Mitsunobu Reaction: A Stereoinvertive Cyclization
To convert a β-amino alcohol into an aziridine, the hydroxyl group must be transformed into a good leaving group to facilitate an intramolecular nucleophilic substitution (S_N2) by the nitrogen atom.[3] The Mitsunobu reaction is exceptionally well-suited for this purpose.[4]
The causality behind this choice is rooted in its mechanism:
-
Activation: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), react to form a phosphonium species.[5]
-
Oxyphosphonium Intermediate: The alcohol of our threonine derivative attacks the activated PPh₃, forming a key oxyphosphonium intermediate. This converts the hydroxyl into an excellent leaving group.
-
Intramolecular S_N2 Cyclization: The nitrogen atom of the Boc-protected amine acts as an intramolecular nucleophile. It attacks the carbon bearing the oxyphosphonium leaving group. Crucially, this S_N2 attack occurs with a complete inversion of stereochemistry.[4][5] This step transforms the (3R)-stereocenter of the starting material into the (2R)-stereocenter of the final aziridine product.
This stereoinvertive pathway is the cornerstone of the entire asymmetric synthesis, directly translating the defined stereochemistry of the starting amino acid into the desired enantiomer of the product.
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// Edges start -> intermediate [label="+"]; reagents -> intermediate; intermediate -> cyclization [label="Formation of\nLeaving Group"]; cyclization -> product [label="Ring Closure"];
// Invisible edges for alignment {rank=same; start; reagents;} } .enddot Caption: Reaction mechanism overview.
Experimental Guide: Protocol & Methodology
This protocol is designed as a self-validating system. Adherence to the described steps, coupled with the analytical checks, ensures the successful synthesis and characterization of the target compound.
2.1. Materials & Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| N-Boc-L-threonine methyl ester | >98% enantiopurity | Sigma-Aldrich | Starting material. |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics | Recrystallize from ethanol if necessary. |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Alfa Aesar | Caution: Potent lachrymator. Handle in fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Fisher Scientific | Use freshly distilled or from a solvent system. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated aq. NaCl (Brine) | - | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | - | For flash column chromatography. |
Equipment:
-
Round-bottom flasks, magnetic stirrer, and stir bars.
-
Inert atmosphere setup (Nitrogen or Argon line).
-
Syringes and needles.
-
Ice-water bath.
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) plates (silica gel with UV254 indicator).
-
Flash chromatography setup.
-
NMR Spectrometer (¹H and ¹³C capability).
2.2. Detailed Step-by-Step Protocol
1. Reaction Setup (Inert Atmosphere is Crucial): a. Place N-Boc-L-threonine methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. b. Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes. c. Add anhydrous THF via syringe to dissolve the solids, aiming for a concentration of approximately 0.1 M with respect to the starting material. d. Cool the resulting clear, colorless solution to 0 °C using an ice-water bath. Stir for 10 minutes. Causality: Cooling is essential to control the exothermicity of the initial reaction with DIAD and to minimize the formation of undesired side-products.[4]
2. Mitsunobu Reaction Execution: a. In a separate flame-dried flask under N₂, prepare a solution of DIAD (1.5 eq) in a small amount of anhydrous THF. b. Add the DIAD solution to the stirred reaction mixture at 0 °C dropwise via syringe over 20-30 minutes. The reaction will typically turn from colorless to a pale yellow or orange hue. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir for 12-18 hours.
3. Reaction Monitoring: a. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). b. The starting material should be consumed, and a new, less polar spot corresponding to the aziridine product should appear. The triphenylphosphine oxide byproduct will also be visible on the TLC plate.
4. Work-up and Extraction: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF. b. Re-dissolve the resulting residue in ethyl acetate. c. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium chloride (brine). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product will be a viscous oil or semi-solid containing the desired product and triphenylphosphine oxide.
5. Purification (Flash Column Chromatography): a. Prepare a silica gel column packed with a slurry in hexanes. b. Load the crude product onto the column (dry loading is recommended for best separation). c. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc). d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Data, Characterization, and Validation
Successful synthesis must be validated by quantitative and qualitative data. The following data are representative for this protocol.
3.1. Quantitative Results
| Parameter | Expected Value | Notes |
| Yield | 75-85% | Based on the limiting reagent (amino alcohol). |
| Appearance | Colorless to pale yellow oil | |
| Optical Purity | >98% ee | Determined by chiral HPLC/GC if required. |
| [α]D | Specific rotation should be measured and compared to literature values. | Varies with solvent and concentration. |
3.2. Spectroscopic Characterization (Self-Validation)
The identity and purity of the final product are confirmed by NMR spectroscopy. The strained three-membered ring imparts unique chemical shifts to the ring protons.
| Data Type | Expected Chemical Shifts and Couplings (δ, ppm) in CDCl₃ |
| ¹H NMR | ~4.20 (dq, 1H, CH-CO₂Me), ~2.45 (d, 1H, aziridine CH), ~2.20 (d, 1H, aziridine CH), ~3.75 (s, 3H, OCH₃), ~1.50 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | ~170.0 (ester C=O), ~160.0 (carbamate C=O), ~81.0 (C(CH₃)₃), ~40.0 (aziridine CH), ~38.0 (aziridine CH), ~52.5 (OCH₃), ~28.0 (C(CH₃)₃) |
| MS (ESI) | Expected m/z: [M+Na]⁺ |
Note: Exact chemical shifts may vary slightly depending on solvent and instrument calibration. These values are based on related structures and predictive models.[6][7]
Workflow Visualization
// Workflow Edges {prep_reagents, prep_glass, prep_solvent} -> setup; setup -> cool -> add_diad -> react -> monitor; monitor -> concentrate [label="Reaction Complete"]; concentrate -> extract -> dry -> purify; purify -> final_product -> analysis; } .enddot Caption: Experimental workflow from preparation to analysis.
References
-
Title: Wenker synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of NH-Aziridines from Vicinal Amino Alcohols Via the Wenker Reaction: Scope and Limitation Source: Letters in Organic Chemistry, 2008, 5(3), 212-217. URL: [Link]
-
Title: Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties Source: Molecules, 2020, 25(3), 735. URL: [Link]
-
Title: SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS Source: Ph.D. Thesis, University of Nijmegen, 1989. URL: [Link]
-
Title: Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine Source: Journal of the Chemical Society, Chemical Communications, 1978(24), 1093-1094. URL: [Link]
-
Title: Mitsunobu Reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion Source: Heterocycles, 2012, 85(12), 2827-2866. URL: [Link]
-
Title: Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines Source: ChemRxiv, 2024. URL: [Link]
-
Title: Recent Synthetic Applications of Chiral Aziridines Source: Synthesis, 2000(10), 1347-1365. URL: [Link]
-
Title: Mitsunobu Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds Source: Beilstein Journal of Organic Chemistry, 2019, 15, 1797-1830. URL: [Link]
-
Title: Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes Source: Journal of Biomolecular NMR, 2017, 68(2), 97-107. URL: [Link]
-
Title: Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates Source: ResearchGate (Conference Paper), 2015. URL: [Link]
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Application Notes and Protocols for Nucleophilic Ring-Opening of Activated Aziridine-2-carboxylates
Introduction: The Strategic Value of Aziridine Ring-Opening
Aziridines, the nitrogen-containing analogues of epoxides, are powerful synthetic intermediates owing to the inherent strain within their three-membered ring (approximately 26-27 kcal/mol).[1] This ring strain makes them susceptible to nucleophilic attack, providing a versatile and stereocontrolled route to a diverse array of functionalized amine-containing molecules, which are core scaffolds in numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, aziridine-2-carboxylates are particularly valuable building blocks as their ring-opening reactions offer direct access to non-proteinogenic α- and β-amino acids and their derivatives.[1]
The reactivity of the aziridine ring towards nucleophiles is significantly enhanced by the presence of an electron-withdrawing "activating" group on the nitrogen atom.[1][2] These groups, such as tosyl (Ts), nosyl (Ns), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz), serve a dual purpose: they increase the electrophilicity of the ring carbons and stabilize the developing negative charge on the nitrogen atom as it becomes a better leaving group.[3] This guide provides a detailed exploration of the protocols for the nucleophilic ring-opening of these activated aziridine-2-carboxylates, with a focus on the mechanistic underpinnings that govern regioselectivity and stereoselectivity.
Mechanistic Considerations: A Tale of Two Carbons
The nucleophilic ring-opening of an activated aziridine-2-carboxylate can, in principle, proceed via attack at either the C2 (α-carbon) or the C3 (β-carbon) position. The outcome of this regiochemical decision is a critical aspect of reaction design and is influenced by a delicate interplay of steric, electronic, and reaction conditions. Generally, the reaction proceeds via an SN2-type mechanism, which dictates an inversion of stereochemistry at the attacked carbon center.[4]
Figure 1: Competing pathways in the nucleophilic ring-opening of activated aziridine-2-carboxylates.
The regioselectivity is a crucial factor, and its prediction is not always straightforward. While heteroatom nucleophiles often favor attack at the less sterically hindered C3 position to yield α-amino acid derivatives, certain carbon nucleophiles and other reaction conditions can favor attack at the more substituted C2 position.[1] In some cases, acid catalysis is employed, which can lead to the formation of an aziridinium ion intermediate.[5][6] The subsequent ring-opening can then exhibit a character that is intermediate between a pure SN1 and SN2 mechanism, potentially affecting the regiochemical and stereochemical outcome.[7]
Experimental Protocols
Protocol 1: Regioselective Ring-Opening with Fluoride for the Synthesis of α-[¹⁸F]fluoro-β-alanine
This protocol details the regioselective ring-opening of Boc- and Cbz-activated aziridine-2-carboxylates using [¹⁸F]fluoride, a reaction of significant interest in the field of positron emission tomography (PET) radiotracer synthesis.[3]
Materials:
-
N-Boc or N-Cbz-aziridine-2-carboxylate
-
[¹⁸F]Fluoride (as K[¹⁸F]F/Kryptofix 2.2.2 complex)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Microwave vial
Procedure:
-
Preparation of the [¹⁸F]Fluoride: Dry the K[¹⁸F]F/Kryptofix 2.2.2 complex by azeotropic distillation with anhydrous acetonitrile.
-
Ring-Opening Reaction: To the dried [¹⁸F]fluoride, add a solution of the N-Boc or N-Cbz-aziridine-2-carboxylate in anhydrous acetonitrile. Seal the microwave vial and heat using microwave irradiation (e.g., 100 °C for 10 minutes).
-
Deprotection:
-
Ester Hydrolysis: After cooling, add a solution of NaOH and heat to hydrolyze the ester group.
-
Activating Group Removal: Acidify the reaction mixture with HCl and heat to remove the Boc or Cbz protecting group.
-
-
Purification: Purify the resulting α-[¹⁸F]fluoro-β-alanine using semi-preparative HPLC.
Causality Behind Experimental Choices:
-
Activating Group: The Boc and Cbz groups are crucial for activating the aziridine ring towards nucleophilic attack by the relatively weak nucleophile, fluoride.[3] They also direct the regioselectivity, favoring attack at the C2 position to yield the desired β-amino acid derivative.[3]
-
Microwave Heating: This technique significantly accelerates the reaction rate, which is critical for radiosynthesis with the short-lived ¹⁸F isotope.
-
Two-Step Deprotection: The ester and the N-activating group are sequentially removed under basic and acidic conditions, respectively, to yield the final product.
Protocol 2: Stereocontrolled Ring-Opening with Chiral Enolates
This protocol describes the diastereoselective ring-opening of activated aziridines with chiral enolates derived from (S,S)-(+)-pseudoephedrine amides, leading to the synthesis of chiral γ-aminoamides.[8]
Materials:
-
N-activated aziridine (e.g., N-Cbz or N-Boc)
-
(S,S)-(+)-pseudoephedrine propionamide
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve (S,S)-(+)-pseudoephedrine propionamide in anhydrous THF and cool to -78 °C. Add LDA solution dropwise and stir for 1 hour to generate the lithium enolate.
-
Ring-Opening Reaction: To the cold enolate solution, add a solution of the N-activated aziridine in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting γ-aminoamide by flash column chromatography.
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The (S,S)-(+)-pseudoephedrine auxiliary on the enolate controls the stereochemical outcome of the reaction, leading to high diastereoselectivity.[8]
-
LDA as Base: LDA is a strong, non-nucleophilic base that efficiently generates the enolate without competing in the ring-opening reaction.
-
Low Temperature: The reaction is performed at low temperatures to maintain the kinetic control of the enolate formation and the subsequent nucleophilic attack, which is crucial for achieving high stereoselectivity.
-
Regioselectivity: In this case, the enolate attacks the less substituted C3 carbon of the aziridine ring.[8]
Data Presentation: Regioselectivity with Different Nucleophiles
| Activating Group | Nucleophile | Major Product | Regioselectivity (C2:C3) | Reference |
| Boc, Cbz | [¹⁸F]Fluoride | α-Fluoro-β-alanine | Exclusive C2 attack | [3] |
| Tosyl | Chiral Enolate | γ-Aminoamide | Exclusive C3 attack | [8] |
| Nosyl | Arylboronic Acid (Pd-catalyzed) | α-Alkyl-β-phenethylamine | C3-selective | [4] |
| Tosyl | Organoboronic Acid (Pd-catalyzed) | β²-Aryl Amino Acid | C2-selective | [9] |
Troubleshooting and Key Considerations
-
Competing Reactions: The ester functionality of the aziridine-2-carboxylate can also be susceptible to nucleophilic attack. Hydrolyzing the ester to the corresponding carboxylic acid can sometimes circumvent this issue and improve regioselectivity.[1]
-
Stability of Aziridines: Activated aziridine-2-carboxylates, particularly tosylated ones, can be unstable at high temperatures.[3] Careful control of reaction temperature is essential.
-
Choice of Activating Group: The choice of the N-activating group is critical. While tosyl groups are highly activating, their removal can sometimes be challenging. Boc and Cbz groups are often preferred due to their milder deprotection conditions.[3][10]
Conclusion
The nucleophilic ring-opening of activated aziridine-2-carboxylates is a robust and versatile strategy for the synthesis of valuable amino acid derivatives. A thorough understanding of the underlying mechanistic principles, particularly those governing regioselectivity and stereoselectivity, is paramount for successful reaction design. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively harness the synthetic potential of this powerful transformation.
References
-
Gillings, N., et al. (2004). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Journal of the Chemical Society, Perkin Transactions 1, (22), 3070-3076. Available at: [Link]
-
Cardeira, F., et al. (2004). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 69(15), 5036-5041. Available at: [Link]
-
Pandey, G., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2827-2866. Available at: [Link]
-
Li, Y., et al. (2017). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition, 56(43), 13277-13281. Available at: [Link]
-
Ranjith, P. & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1262841. Available at: [Link]
-
Ranjith, P. & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Available at: [Link]
-
Maji, B. & Minakata, S. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(21), 4991. Available at: [Link]
-
Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1839-1853. Available at: [Link]
-
Concellón, J. M., et al. (2004). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 69(20), 6923-6926. Available at: [Link]
-
Concellón, J. M., et al. (2012). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 17(8), 9846-9861. Available at: [Link]
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Application Notes & Protocols: Stereoselective Alkylation and Cross-Coupling Reactions Using Chiral Aziridines
Introduction: The Strategic Value of Chiral Aziridines in Stereocontrolled Synthesis
Chiral aziridines, the smallest nitrogen-containing saturated heterocycles, have emerged as exceptionally versatile building blocks in modern organic synthesis.[1][2][3] Their inherent ring strain (approximately 27 kcal/mol) makes them susceptible to nucleophilic attack, facilitating regio- and stereoselective ring-opening reactions that provide access to a diverse array of enantioenriched nitrogenous compounds.[2][4] This unique reactivity profile has positioned chiral aziridines as indispensable precursors for the synthesis of complex molecules, including pharmaceuticals, natural products, and chiral ligands.[1][3] For instance, they are key intermediates in the synthesis of bioactive molecules like β-amino acids, pseudoephedrine, and sphingosine.[1]
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of chiral aziridines in two powerful classes of stereoselective transformations: alkylative ring-opening reactions and transition-metal-catalyzed cross-coupling reactions. The protocols and discussions herein are designed to not only provide step-by-step instructions but also to illuminate the underlying mechanistic principles that govern the stereochemical outcome of these powerful reactions.
I. Stereoselective Alkylative Ring-Opening of Chiral Aziridines
The direct alkylation of chiral aziridines via nucleophilic ring-opening is a foundational strategy for the synthesis of β-substituted amines. The stereochemical integrity of the reaction is paramount, and it is largely dictated by the nature of the aziridine (activated vs. non-activated), the nucleophile, and the reaction conditions.
Mechanistic Insight: SN2-Mediated Stereoinversion
The ring-opening of activated aziridines (i.e., those with an electron-withdrawing group on the nitrogen atom) with carbon nucleophiles typically proceeds through a stereospecific SN2 mechanism. This results in a complete inversion of configuration at the carbon center undergoing nucleophilic attack. The regioselectivity of the attack—at the C2 or C3 position—is influenced by steric and electronic factors of the substituents on the aziridine ring.[5][6]
For non-activated aziridines, activation of the ring nitrogen is often necessary to facilitate the ring-opening. This can be achieved by N-alkylation to form a more reactive aziridinium ion, which is then readily attacked by a nucleophile.[7][8] The stability of this aziridinium intermediate is crucial; the counter-anion of the alkylating agent should be non-nucleophilic to prevent premature and non-selective ring opening.[7][8]
II. Transition-Metal-Catalyzed Cross-Coupling Reactions of Chiral Aziridines
The advent of transition-metal catalysis has revolutionized the use of chiral aziridines, enabling a broader scope of cross-coupling partners and offering novel pathways for the construction of carbon-carbon and carbon-heteroatom bonds. Palladium and nickel-based catalytic systems are at the forefront of this field.
Palladium-Catalyzed Stereospecific Cross-Coupling
Palladium catalysts are highly effective in promoting the cross-coupling of aziridines with a variety of organometallic reagents. A key mechanistic feature of many palladium-catalyzed ring-opening cross-couplings is an SN2-type oxidative addition of the aziridine to the Pd(0) catalyst.[2] This step is often stereospecific and proceeds with inversion of configuration at the electrophilic carbon. The subsequent transmetalation and reductive elimination steps are typically stereoretentive, leading to an overall inversion of stereochemistry in the final product.[2]
Nickel-Catalyzed Reductive Cross-Coupling
Nickel catalysis has emerged as a powerful tool for the cross-coupling of aziridines, particularly in reductive coupling manifolds that pair aziridines with other electrophiles.[1][9] These reactions often employ a stoichiometric reductant, such as manganese metal.[1] An asymmetric variant of the nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides was developed using a chiral bisoxazoline ligand, allowing for the synthesis of highly enantioenriched 2-arylphenethylamines from racemic aziridines.[1]
Visualizing the Reaction Pathways
To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the fundamental mechanistic pathways.
Caption: Workflow for Stereoselective Alkylation of Chiral Aziridines.
Caption: Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Protocols and Application Notes
The following section provides detailed, step-by-step protocols for key stereoselective reactions involving chiral aziridines.
Protocol 1: Copper-Catalyzed Stereospecific Alkylation of an N-Tosyl Aziridine with a Grignard Reagent
This protocol describes a representative copper-catalyzed ring-opening of a chiral N-tosyl aziridine with a Grignard reagent, leading to the formation of a β-alkylated amine with high stereospecificity.
Materials:
-
Chiral N-Tosyl-2-substituted-aziridine (1.0 equiv)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add Copper(I) Iodide (5 mol%).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Reagent Addition: At 0 °C (ice-water bath), add the Grignard reagent (1.5 equiv) dropwise to the stirred suspension. Stir the mixture for 10-15 minutes at this temperature.
-
Substrate Addition: Add a solution of the chiral N-Tosyl-2-substituted-aziridine (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6]
-
Extraction: Extract the aqueous layer with Ethyl acetate (3 x volume of aqueous layer).[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-alkylated amine.
Self-Validation:
-
Stereochemical Outcome: The reaction is expected to proceed with inversion of configuration at the site of nucleophilic attack. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis and compared to the ee of the starting aziridine.
-
Regioselectivity: The regioselectivity of the ring-opening should be confirmed by NMR spectroscopy (¹H and ¹³C). For 2-substituted aziridines, attack at the less hindered C3 position is often favored.
Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling of a Styrenyl Aziridine with an Aryl Iodide
This protocol is adapted from the work of the Doyle group and describes an asymmetric reductive cross-coupling to generate enantioenriched 2-arylphenethylamines.[1]
Materials:
-
Styrenyl Aziridine (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Nickel(II) Chloride dimethoxyethane complex (NiCl₂(dme), 10 mol%)
-
Chiral Bisoxazoline Ligand (e.g., L3 as described by Doyle, 12 mol%)[1]
-
Manganese powder (-325 mesh, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere (Glovebox recommended)
Procedure:
-
Catalyst Pre-formation (in a glovebox): To a vial, add NiCl₂(dme) (10 mol%) and the chiral bisoxazoline ligand (12 mol%). Add anhydrous DMF and stir the mixture for 30 minutes at room temperature to form the catalyst complex.
-
Reaction Assembly (in a glovebox): To a separate vial, add the styrenyl aziridine (1.0 equiv), aryl iodide (1.2 equiv), and manganese powder (3.0 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the vial containing the substrates and reductant.
-
Reaction Conditions: Seal the vial and stir the reaction mixture at the designated temperature (e.g., 23 °C) for the required time (e.g., 24-48 hours).
-
Workup: Remove the reaction from the glovebox and quench with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture with EtOAc (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Enantioselectivity: The enantiomeric excess of the 2-arylphenethylamine product should be determined by chiral HPLC or SFC analysis. High ee values are expected with the use of the chiral ligand.
-
Yield and Conversion: The yield of the desired product and the conversion of the starting materials should be quantified by ¹H NMR spectroscopy using an internal standard.
Data Summary and Comparison
The following table summarizes representative data for the stereoselective cross-coupling of aziridines, highlighting the impact of the catalyst and ligand on the reaction outcome.
| Entry | Aziridine Substrate | Coupling Partner | Catalyst System | Ligand | Yield (%) | ee (%) | Reference |
| 1 | N-Tosyl-2-phenylaziridine | Phenylmagnesium bromide | CuI (5 mol%) | - | >90 | >99 (stereospecific) | General Procedure |
| 2 | Racemic N-Tosyl-2-phenylaziridine | 4-Iodoanisole | NiCl₂(dme) (10 mol%) | Chiral Bisoxazoline (L3) | 85 | 90 | [1] |
| 3 | N-Nosyl-2-methylaziridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5 mol%) | (1-Np)₃P | 88 | >99 (stereospecific) | [2] |
Conclusion and Future Outlook
The stereoselective alkylation and cross-coupling of chiral aziridines represent robust and reliable strategies for the synthesis of valuable, enantioenriched amine-containing molecules. The predictability of the stereochemical outcomes, governed by well-understood mechanistic principles like SN2-type ring-opening, provides a high degree of control for synthetic chemists. The continued development of novel catalyst systems, particularly those based on earth-abundant metals, and new chiral ligands is expected to further broaden the scope and applicability of these powerful transformations in both academic research and industrial drug development.
References
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. Available at: [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. Available at: [Link]
-
Alkylative Aziridine Ring-Opening Reactions. MDPI. Available at: [Link]
-
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Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. Available at: [Link]
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Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Institutes of Health. Available at: [Link]
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AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois at Urbana-Champaign. Available at: [Link]
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Nickel-Catalyzed Negishi Alkylations of Styrenyl Aziridines. Princeton University. Available at: [Link]
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Application Note & Protocol Guide: Synthesis of Enantiomerically Pure β-Amino Acids from Aziridine Precursors
Introduction: The Significance of Enantiomerically Pure β-Amino Acids
β-Amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly minor structural alteration imparts profound biological properties. Peptides constructed from β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures like helices and sheets, mimicking their natural counterparts.[1] However, a key advantage is their remarkable resistance to proteolytic degradation, a common limitation of α-peptide-based therapeutics.[1] Consequently, enantiomerically pure β-amino acids are highly sought-after building blocks in medicinal chemistry and drug development, serving as crucial components in peptidomimetics, natural products, and pharmacologically active small molecules.[2][3]
Traditional synthetic routes to β-amino acids often involve multi-step sequences or the use of hazardous reagents.[2] In recent years, the use of chiral aziridines as precursors has emerged as a powerful and versatile strategy, offering elegant and efficient access to these valuable compounds.[2][4]
Aziridines: Strained Rings as Ideal Synthetic Intermediates
Aziridines are three-membered nitrogen-containing heterocycles.[5][6] Their utility in synthesis stems from their inherent ring strain (approximately 26-27 kcal/mol), which makes them susceptible to nucleophilic ring-opening reactions.[5] When using enantiomerically pure aziridine precursors, such as those derived from readily available α-amino acids, the stereochemistry can be precisely controlled and transferred to the final β-amino acid product.
A critical aspect of this chemistry is the substituent on the aziridine nitrogen. The ring can be "activated" by attaching an electron-withdrawing group (EWG), such as a tosyl (Ts), nosyl (Ns), or carbamate (Boc, Cbz, Fmoc) group.[1][5] This activation enhances the electrophilicity of the ring carbons, facilitating attack by a wider range of nucleophiles under milder conditions compared to non-activated (N-H or N-alkyl) aziridines.[5][7]
Core Synthetic Strategy: Regiocontrolled Nucleophilic Ring-Opening
The synthesis of β-amino acids from aziridine-2-carboxylates hinges on the ability to control the regioselectivity of the nucleophilic attack. The aziridine ring presents two electrophilic carbon centers: C2 (α to the carboxylate) and C3 (β to the carboxylate).
-
Attack at C2: Cleavage of the C2-N bond leads to the desired β-amino acid scaffold.
-
Attack at C3: Cleavage of the C3-N bond results in the formation of an α-amino acid derivative.
The outcome of this competition is dictated by a combination of factors, including the nature of the N-activating group, the steric and electronic properties of the substituent at C3, and, most importantly, the choice of nucleophile and reaction conditions.[1][5][8]
Figure 1: General pathways for nucleophilic ring-opening of aziridine-2-carboxylates. The desired route to β-amino acids proceeds via attack at the C2 position.
Key Methodologies and Protocols
Reductive Ring-Opening with Samarium Diiodide (SmI₂)
Reductive methods provide a powerful means to achieve selective C2-N bond cleavage. Samarium diiodide (SmI₂) is a potent single-electron transfer agent that has proven highly effective for the ring-opening of N-activated aziridine-2-carboxylates to yield β-amino esters.[1][9] The success of this reaction is highly dependent on the N-activating group; strongly activating groups like p-toluenesulfonate (Ts) or 2-trimethylsilylethyl sulfonate (SES) are essential to favor the desired C-N cleavage over a competing C-C cleavage pathway that leads to glycine derivatives.[1]
Protocol 1: SmI₂-Mediated Reductive Opening of an N-SES-Aziridine-2-carboxylate
This protocol is adapted from the work of Williams and coworkers, demonstrating a reliable method for β-amino ester synthesis.[1]
Materials and Reagents:
-
N-SES-protected aziridine-2-carboxylate (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution (0.1 M in THF, 2.5 equiv)
-
N,N-Dimethylethanolamine (DMEA), freshly distilled (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Step-by-Step Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the N-SES-aziridine-2-carboxylate (1.0 equiv) in anhydrous THF.
-
Addition of Proton Source: Add freshly distilled DMEA (4.0 equiv) to the solution. The purpose of DMEA is to act as a proton source and to sequester the samarium(III) byproduct, preventing it from acting as a Lewis acid which could catalyze undesired side reactions.[9]
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reductive Cleavage: Add the 0.1 M solution of SmI₂ in THF (2.5 equiv) dropwise to the cooled solution. The characteristic deep blue color of SmI₂ should disappear upon reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous Na₂S₂O₃ to remove any residual iodine. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting and Insights:
-
Incomplete Reaction: If the reaction stalls, an additional portion of SmI₂ solution may be required. Ensure all reagents and solvents are strictly anhydrous.
-
Formation of α-amino ester: This suggests Lewis acid-catalyzed opening. Ensure the DMEA is pure and used in sufficient excess.
-
C-C Cleavage Product: This is more pronounced with less-activating N-substituents (e.g., Fmoc) or with certain C3-substituents.[1] Using a strongly activating group like Ts or SES is the most effective way to prevent this.
Nickel-Catalyzed Reductive Carboxylation with CO₂
A significant recent advancement is the use of transition metal catalysis to achieve novel transformations of aziridines. The Martin group developed a pioneering method for the nickel-catalyzed reductive carboxylation of N-substituted aziridines using carbon dioxide (CO₂) at atmospheric pressure.[2][10] This reaction provides direct access to valuable β-amino acids from readily available precursors under remarkably mild conditions.[4][10]
Figure 2: A conceptual catalytic cycle for the nickel-catalyzed carboxylation of aziridines, highlighting the key steps of oxidative addition, CO₂ insertion, and reductive elimination.
Protocol 2: Nickel-Catalyzed Carboxylation of an N-Sulfonyl Aziridine
This protocol is based on the method developed by Martin and coworkers.[10]
Materials and Reagents:
-
N-substituted aziridine (1.0 equiv)
-
Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)] (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)
-
Manganese (Mn) powder, activated (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Carbon Dioxide (CO₂) gas (balloon pressure)
-
Hydrochloric acid (1 M aq. HCl)
-
Diethyl ether or EtOAc
Step-by-Step Procedure:
-
Catalyst Pre-formation: In an oven-dried Schlenk tube, combine NiCl₂(dme) (10 mol%), dtbbpy ligand (12 mol%), and activated Mn powder (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with CO₂ gas three times, then leave it under a CO₂ balloon.
-
Solvent and Substrate Addition: Add anhydrous DMF and anhydrous MeOH (the use of methanol was found to be critical for success[10]). Add the N-substituted aziridine (1.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by LC-MS or TLC.
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding 1 M aq. HCl. The mixture will fizz as the excess Mn reacts.
-
Extraction: Extract the aqueous mixture with diethyl ether or EtOAc (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting β-amino acid product can be purified by crystallization or flash chromatography.
Trustworthiness and Causality:
-
Role of Ligand: The substituted bipyridine ligand (dtbbpy) is crucial for the success of the methodology, stabilizing the nickel catalytic species.[11]
-
Role of Reductant: Manganese powder serves as the stoichiometric reductant to regenerate the active Ni(0) catalyst during the catalytic cycle.
-
Role of Additive: The addition of methanol was identified as a key parameter, though its precise role is complex, potentially involving protonolysis of the nickel-carbon bond in the final step.[10]
-
Selectivity: This method exhibits exquisite chemo- and regioselectivity, providing a direct route to the β-amino acid without attacking other functional groups.[10]
Data Summary: Comparison of Synthetic Methods
| Method | Aziridine Precursor | Key Reagent / Catalyst | Nucleophile | Typical Yield | e.e. Preservation | Reference(s) |
| Reductive Opening | N-Ts or N-SES aziridine-2-carboxylate | Samarium Diiodide (SmI₂) | Hydride (e⁻) | Good to High | Excellent | [1],[9] |
| Reductive Carboxylation | N-Sulfonyl or N-Aryl aziridines | NiCl₂(dme) / dtbbpy / Mn | CO₂ | Good to High | Excellent | [11],[10] |
| Pd-Catalyzed Cross-Coupling | N-Boc or N-Ts aziridine-2-carboxylate | Pd₂(dba)₃ / Ligand (e.g., SPhos) | Arylboronic Acids | Good | Excellent | [11] |
| Photoredox/Nickel Catalysis | N-Tosyl styrenyl aziridines | NiBr₂ glyme / Ir-photocatalyst | Aldehydes | Good | Excellent | [11],[4] |
Conclusion
The synthesis of enantiomerically pure β-amino acids from aziridine precursors represents a mature yet continually evolving field. The inherent reactivity of the strained aziridine ring, coupled with the ability to install activating groups on the nitrogen, provides a versatile platform for stereocontrolled synthesis. Classical methods like reductive ring-opening remain highly reliable, while modern transition metal-catalyzed approaches, such as nickel-catalyzed carboxylation, have opened new avenues for incorporating diverse functionalities under mild conditions. These robust and scalable strategies ensure that chiral β-amino acids will remain accessible and integral components in the development of next-generation therapeutics and advanced materials.
References
-
Title: β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates Source: The Journal of Organic Chemistry (via PMC) URL: [Link]
-
Title: Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine Source: Molecules (MDPI) URL: [Link]
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Title: Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion Source: HETEROCYCLES URL: [Link]
-
Title: Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts Source: RSC Publishing URL: [Link]
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Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: University of Illinois Urbana-Champaign, Department of Chemistry URL: [Link]
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Title: Recent advances in the accessibility, synthetic utility, and biological applications of aziridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids Source: ACS Publications URL: [Link]
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Title: β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Nucleophilic ring opening reactions of aziridines Source: Semantic Scholar URL: [Link]
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Title: Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives Source: Molecules (MDPI) URL: [Link]
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Title: Alkylative Aziridine Ring-Opening Reactions Source: Molecules (MDPI via PMC) URL: [Link]
-
Title: Recent advances in the catalytic asymmetric synthesis of β-amino acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: Synthesis of aziridines from amino alcohols Source: ResearchGate URL: [Link]
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Title: Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids Source: Journal of the American Chemical Society (via PMC) URL: [Link]
-
Title: Recent advances in the catalytic asymmetric synthesis of β-amino acids Source: University of Groningen Research Portal URL: [Link]
-
Title: Recent advances in the catalytic asymmetric synthesis of beta-amino acids Source: ResearchGate URL: [Link]
-
Title: Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties Source: Molecules (via PubMed) URL: [Link]
-
Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]
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Application Notes & Protocols: A Detailed Guide to the Aziridination of Olefins using N-Boc Reagents
Introduction: The Strategic Value of N-Boc Aziridines
Aziridines, the nitrogen-containing analogues of epoxides, are highly valuable three-membered heterocyclic scaffolds in organic synthesis.[1][2] Their inherent ring strain facilitates regio- and stereoselective ring-opening reactions, making them versatile precursors for the synthesis of complex nitrogenous molecules such as amino alcohols, diamines, and unnatural amino acids.[1][3] Furthermore, the aziridine motif itself is a key pharmacophore in numerous biologically active compounds, including potent antitumor and antibiotic agents.[2][4]
Among the various N-substituted aziridines, those bearing the tert-butoxycarbonyl (Boc) protecting group are of particular strategic importance. The Boc group is renowned for its stability under a wide range of reaction conditions and its facile, orthogonal removal under mild acidic conditions. However, the direct, efficient synthesis of N-Boc aziridines from simple olefins has historically been challenging compared to methods employing N-sulfonylated reagents.[5]
This guide provides a comprehensive overview of a robust and increasingly popular methodology for the direct aziridination of olefins using an N-Boc-protected aminating agent, focusing on the underlying mechanisms, substrate scope, and detailed, field-proven experimental protocols designed for immediate application in research and development settings.
Core Principles and Mechanistic Considerations
The formation of an aziridine from an olefin involves the formal transfer of a nitrene (:NR) or nitrenoid equivalent to the C=C double bond. The nature of this transfer—whether it is a concerted cycloaddition or a stepwise process involving an intermediate—is highly dependent on the nitrogen source, the catalyst, and the reaction conditions.[6][7]
A significant breakthrough in the field has been the development and application of N-Boc-O-tosylhydroxylamine (TsONHBoc) as a stable, cost-effective, and safe aminating agent.[8][9][10] Unlike many azide-based reagents, TsONHBoc is not explosive and can be stored for extended periods.[9] This reagent enables a highly efficient metal- and additive-free aziridination, particularly when promoted by fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[8][9]
The prevailing hypothesis for the role of HFIP is the activation of the aminating agent through hydrogen bonding. This interaction increases the electrophilicity of the nitrogen source, facilitating its attack on the olefinic double bond.[11][12] For unactivated olefins, the reaction is proposed to proceed through an aza-Prilezhaev-type mechanism , a concerted or near-concerted pathway that accounts for the high stereospecificity observed.[8][9]
Figure 2. Generalized catalytic cycle for metal-mediated aziridination.
Protocol 1: Metal-Free Stereospecific Aziridination of Unactivated Olefins
This protocol details the direct N-H aziridination of olefins using TsONHBoc, which generates the N-Boc aziridine that subsequently undergoes in-situ deprotection under the reaction conditions or during workup to yield the N-H aziridine. This method is noted for its operational simplicity, broad substrate scope, and high stereospecificity. [8][9][10]
Materials and Equipment
-
Reagents:
-
Olefin substrate (1.0 mmol, 1.0 equiv)
-
N-Boc-O-tosylhydroxylamine (TsONHBoc) (1.2 mmol, 1.2 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask or screw-cap vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry screw-cap vial equipped with a magnetic stir bar, add the olefin (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous HFIP (0.4 M, approx. 2.5 mL). Stir the mixture at room temperature until the olefin is fully dissolved.
-
Reagent Addition: Add N-Boc-O-tosylhydroxylamine (TsONHBoc) (1.2 mmol, 1.2 equiv) to the solution in one portion.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 12 hours, depending on the reactivity of the olefin.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Caution: Gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aziridine product.
Safety and Handling Precautions
-
HFIP: Hexafluoroisopropanol is a corrosive and volatile solvent. Handle it exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
TsONHBoc: While noted for its stability compared to azides, standard precautions for handling chemical reagents should be followed. [9]Avoid inhalation of dust.
-
Quenching: The reaction quench with a basic solution can be exothermic and may release gas. Perform this step slowly and with caution.
Substrate Scope and Performance Data
The metal-free aziridination using TsONHBoc in HFIP is compatible with a wide range of olefin substrates, demonstrating its versatility. The reaction is stereospecific, meaning the stereochemistry of the starting olefin is retained in the aziridine product. [8]
| Entry | Olefin Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Styrene | 2-Phenylaziridine | 85 | [8] |
| 2 | trans-Stilbene | trans-2,3-Diphenylaziridine | 92 | [8] |
| 3 | cis-Stilbene | cis-2,3-Diphenylaziridine | 88 | [8] |
| 4 | 1-Octene | 2-Hexylaziridine | 75 | [9] |
| 5 | Cyclohexene | 7-Azabicyclo[4.1.0]heptane | 90 | [8] |
| 6 | α-Methylstyrene | 2-Methyl-2-phenylaziridine | 82 | [9] |
| 7 | Indene | 1a,6b-Dihydro-1H-benzo[b]cyclopropa[d]azepine | 89 | [8]|
Table 1. Representative yields for the metal-free aziridination of various olefins with TsONHBoc in HFIP. Yields are for the isolated N-H aziridine product.
Conclusion and Authoritative Insights
The use of N-Boc-O-tosylhydroxylamine provides a powerful, practical, and safe platform for the direct aziridination of a broad range of olefins. The metal-free protocol, promoted by the unique properties of HFIP, offers high yields and excellent stereospecificity, representing a significant advancement over traditional methods that often require harsh oxidants or explosive azide reagents. [8][9]This methodology is particularly valuable for the synthesis of N-H aziridines, which are versatile building blocks for further synthetic elaboration.
For researchers in drug development and process chemistry, the operational simplicity, scalability, and favorable safety profile of this method make it an attractive choice for accessing complex amine-containing molecules. Future research in this area will likely focus on developing catalytic asymmetric versions of this transformation and expanding the repertoire of stable, readily accessible N-Boc nitrene precursors.
References
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Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C-H Bonds. Chemical Reviews, 103(8), 2905-2920. [Link]
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Li, Z., & Li, G. (2021). Aziridines by coupling amines and alkenes via an electro-generated dication. Nature, 594(7863), 394-399. [Link]
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Jat, J. L., Paudyal, M. P., Gao, H., Xu, Q. L., Yousufuddin, M., Devarajan, D., Ess, D. H., Kürti, L., & Falck, J. R. (2014). Direct stereospecific synthesis of unprotected N-H and N-Me aziridines from olefins. Science, 343(6166), 61-65. [Link]
-
Shehata, M. F., Ayer, S. K., Es-Sayed, M., & Warren, T. H. (2018). Iron(MCP) Complexes Catalyze Aziridination with Olefins As Limiting Reagents. The Journal of Organic Chemistry, 83(9), 5072-5081. [Link]
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Brandl, F., & Koenigs, R. M. (2020). Aziridination of Olefins by a Copper Phenanthroline Catalyst. Chemistry – A European Journal, 26(62), 14061-14065. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2017). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. ACS Catalysis, 7(5), 3365-3375. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2001). A general mechanism for the copper- and silver-catalyzed olefin aziridination reactions: concomitant involvement of the singlet and triplet pathways. Angewandte Chemie International Edition, 40(18), 3455-3457. [Link]
-
Chemistry LibreTexts. (2021). Aziridination of Alkenes. [Link]
-
Jat, J. L., Paudyal, M. P., Gao, H., Xu, Q. L., Yousufuddin, M., Devarajan, D., Ess, D. H., Kürti, L., & Falck, J. R. (2017). Direct and Stereospecific Synthesis of N-H and N-Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. Angewandte Chemie International Edition, 56(39), 11849-11853. [Link]
-
Powers, D. C., & Betley, T. A. (2014). Iron-mediated intermolecular N-group transfer chemistry with olefinic substrates. Chemical Science, 5(5), 1815-1820. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of aziridines. [Link]
-
Douglas, C. J., & Driver, T. G. (2015). Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins using Nonactivated N-Atom Precursors. Journal of the American Chemical Society, 137(34), 10972-10975. [Link]
-
Boyd, S. L., & Sanford, M. S. (2019). Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes. Beilstein Journal of Organic Chemistry, 15, 2305-2311. [Link]
-
Boyd, S. L., & Sanford, M. S. (2020). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. ACS Catalysis, 10(15), 8593-8598. [Link]
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Lewis acid catalysis in the ring-opening of 3-arylaziridine-2-carboxylic esters
Application Notes and Protocols
Topic: Lewis Acid Catalysis in the Ring-Opening of 3-Arylaziridine-2-Carboxylic Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of Aziridines
Aziridines, particularly 3-arylaziridine-2-carboxylic esters, are powerful building blocks in organic synthesis due to their inherent ring strain, which makes them susceptible to nucleophilic ring-opening reactions.[1] This reactivity provides a versatile platform for the stereoselective synthesis of a wide array of nitrogen-containing molecules, including unnatural α- and β-amino acids, which are of significant interest in pharmaceutical development.[2][3][4] The efficiency and selectivity of these ring-opening reactions are heavily dependent on the activation of the aziridine ring. Lewis acids have emerged as highly effective catalysts for this purpose, coordinating to the nitrogen atom and enhancing the electrophilicity of the ring carbons.[5][6] This guide provides an in-depth exploration of the mechanistic principles, catalyst selection, and practical protocols for the Lewis acid-catalyzed ring-opening of 3-arylaziridine-2-carboxylic esters.
Mechanistic Insights: The Role of Lewis Acid Activation
The ring-opening of aziridines can proceed through different mechanistic pathways, primarily distinguished by their resemblance to SN1 or SN2 reactions. The choice of Lewis acid, the nature of the nucleophile, and the substitution pattern on the aziridine ring are all critical factors that dictate the regiochemical outcome of the reaction.[7][8]
A Lewis acid (LA) activates the aziridine by coordinating to the nitrogen atom, which increases the electrophilicity of the carbon atoms in the ring.[5] This coordination weakens the C-N bonds, making the aziridine more susceptible to nucleophilic attack. The regioselectivity of the attack, either at the C2 or C3 position, is a key consideration in the synthetic application of this methodology.
The reaction can proceed through two primary pathways:
-
SN2-type pathway: In this pathway, the nucleophile attacks one of the ring carbons in a concerted fashion, leading to inversion of stereochemistry at the point of attack. This pathway is generally favored when using less sterically hindered aziridines and strong nucleophiles.[9] The attack typically occurs at the less substituted carbon (C2), unless the other carbon is activated, for instance, by a benzylic group.
-
SN1-type pathway: This pathway involves the formation of a carbocationic intermediate after the coordination of the Lewis acid and subsequent cleavage of a C-N bond. This is more likely to occur with aziridines that can form a stable carbocation, such as those with a C3-aryl substituent. The nucleophile then attacks the carbocation, which can lead to a mixture of stereoisomers.
The following diagram illustrates the general mechanism of Lewis acid-catalyzed ring-opening of a 3-arylaziridine-2-carboxylic ester.
Caption: Mechanism of Lewis Acid-Catalyzed Aziridine Ring-Opening.
Comparative Analysis of Lewis Acid Catalysts
A variety of Lewis acids have been successfully employed to catalyze the ring-opening of aziridines. The choice of catalyst can significantly impact the reaction's efficiency, regioselectivity, and substrate scope. Rare-earth metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), are particularly noteworthy for their high catalytic activity, water tolerance, and recyclability.[10][11][12]
| Lewis Acid Catalyst | Typical Loading (mol%) | Nucleophile(s) | Key Observations | Reference(s) |
| Sc(OTf)₃ | 1 - 10 | Aromatic amines, Indoles | Highly efficient, even at low catalyst loadings. Promotes C3 attack.[1][2] | [2],[1] |
| Yb(OTf)₃ | 5 - 10 | Amines | Effective for ring-opening with amines, can be used in combination with high pressure.[13][14] | [13],[14] |
| BF₃·OEt₂ | 20 - 100 | Azoles, Electron-rich arenes | Optimal for many substrate combinations, promoting C3-selective opening.[15][16][17] | [15],[16],[17] |
| Cu(OTf)₂ | 100 | Alcohols | Requires stoichiometric amounts for completion, proceeds via an SN2 pathway.[9] | [9] |
| Ti(Oi-Pr)₄ | 10 (co-catalyst) | Fluoride | Used as a co-catalyst in cooperative Lewis acid catalysis for enantioselective fluorination.[18][19] | [18],[19] |
The Scope of Nucleophiles: Expanding Synthetic Diversity
The versatility of the aziridine ring-opening reaction is further enhanced by the wide range of nucleophiles that can be employed. The nature of the nucleophile not only determines the functionality introduced into the product but can also influence the regioselectivity of the reaction.
-
Nitrogen Nucleophiles: Aromatic and aliphatic amines are commonly used to produce valuable 1,2-diamines.[2][20] Azoles, such as indazole and pyrazole, have also been successfully used as nucleophiles.[15]
-
Oxygen Nucleophiles: Alcohols and water can be used to synthesize β-amino alcohols and their corresponding ethers.[9][21]
-
Carbon Nucleophiles: Electron-rich aromatic and heteroaromatic compounds can participate in Friedel-Crafts-type alkylations with activated aziridines to form 2,2-diaryl/heteroarylethylamines.[22][23][24] Organocuprates have also been used, though they can sometimes lead to mixtures of regioisomers.[1]
-
Halogen Nucleophiles: Halides, such as those derived from TMSCl, can be used for the asymmetric ring-opening of meso-aziridines.[25][26] Fluoride nucleophiles have also been employed in enantioselective transformations.[18][19]
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a representative example of a Scandium triflate-catalyzed ring-opening of a 3-arylaziridine-2-carboxylic ester with an aromatic amine.
Materials and Reagents:
-
3-Arylaziridine-2-carboxylic ester (1.0 equiv)
-
Aromatic amine (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (1 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for aziridine ring-opening.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-arylaziridine-2-carboxylic ester (1.0 equiv) and anhydrous dichloromethane.
-
Addition of Reagents: Add the aromatic amine (1.2 equiv) to the solution, followed by the catalytic amount of Scandium(III) triflate (1 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ring-opened product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting and Safety Considerations
-
Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading or gently heating the reaction mixture. Ensure that all reagents and solvents are anhydrous, as water can deactivate some Lewis acids.[10]
-
Side Reactions: The formation of side products, such as oxazolines, can occur with certain N-protected aziridines (e.g., N-benzoyl).[2] Choosing an appropriate N-protecting group is crucial.
-
Regioselectivity Issues: If a mixture of regioisomers is obtained, optimizing the Lewis acid, solvent, or reaction temperature may improve selectivity.
-
Safety: Lewis acids can be corrosive and moisture-sensitive. Handle them in a fume hood and under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Lewis acid-catalyzed ring-opening of 3-arylaziridine-2-carboxylic esters is a robust and versatile method for the synthesis of valuable nitrogen-containing compounds. A thorough understanding of the reaction mechanism, careful selection of the Lewis acid catalyst and nucleophile, and adherence to optimized protocols are key to achieving high yields and selectivities. The information and protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to successfully implement this powerful transformation in their synthetic endeavors.
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Gagnon, D., Du, H., & Thomson, R. J. (2015). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of Organic Chemistry, 80(9), 4136–4151. [Link]
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Gagnon, D., Du, H., & Thomson, R. J. (2015). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of Organic Chemistry, 80(9), 4136–4151. [Link]
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Kumar, A., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1136-1139. [Link]
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Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal. [Link]
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Ghorai, M. K., et al. (2014). Magic Blue-Initiated SN2-Type Ring Opening of Activated Aziridines: Friedel-Crafts-Type Alkylation of Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 79(18), 8639-8653. [Link]
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Kotsuki, H., et al. (1996). Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines. Journal of the Chemical Society, Perkin Transactions 1, (21), 2773-2774. [Link]
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Xu, X., et al. (2020). Ytterbium-Catalyzed Intramolecular [3 + 2] Cycloaddition based on Furan Dearomatization to Construct Fused Triazoles. Organic Letters, 22(13), 5176-5181. [Link]
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Zhang, W., & Wang, P. G. (2000). Ytterbium(III) trifluoromethanesulfonate catalyzed electrophilic aromatic substitution with glyoxalate and lipase-mediated product resolution: a convenient route to optically active aromatic alpha-hydroxy esters. The Journal of Organic Chemistry, 65(15), 4732-4735. [Link]
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Application Notes and Protocols: (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate as a Chiral Precursor for Potent Enzyme Inhibitors
Introduction: The Strategic Advantage of the Chiral Aziridine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of chiral building blocks available to the synthetic chemist, (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate has emerged as a particularly valuable precursor for the development of sophisticated enzyme inhibitors. Its utility stems from a unique combination of structural and chemical properties: the inherent ring strain of the aziridine moiety, which renders it susceptible to nucleophilic attack, and the presence of a defined stereocenter at the C2 position, which allows for the stereoselective synthesis of complex molecular architectures.
The tert-butoxycarbonyl (Boc) protecting group on the aziridine nitrogen serves a dual purpose. It activates the aziridine ring towards nucleophilic ring-opening, a crucial step in the elaboration of the inhibitor scaffold, and it provides a stable protecting group that can be readily removed under acidic conditions during the synthetic endgame. This application note provides a comprehensive overview of the use of this compound in the synthesis of enzyme inhibitors, complete with detailed protocols, mechanistic insights, and a summary of the inhibitory potency of derived compounds. The focus will be on cysteine proteases, a class of enzymes for which aziridine-based inhibitors have shown significant promise due to the nucleophilic nature of the active site cysteine residue.
Mechanism of Action: The Aziridine "Warhead"
The inhibitory activity of compounds synthesized from aziridine-2-carboxylates against cysteine proteases is primarily attributed to the electrophilic nature of the aziridine ring. The active site of a cysteine protease features a highly nucleophilic cysteine residue, which plays a central role in the catalytic mechanism. The strained three-membered aziridine ring acts as an electrophilic "warhead" that can be attacked by the thiolate anion of the active site cysteine. This results in a nucleophilic ring-opening of the aziridine and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition.[1][2]
The general mechanism of inhibition can be visualized as follows:
Caption: Mechanism of irreversible inhibition of cysteine proteases by aziridine-based inhibitors.
Synthetic Applications: A Representative Protocol
The synthesis of enzyme inhibitors using this compound typically involves the coupling of a peptide or a peptidomimetic fragment to the aziridine nitrogen, followed by further modifications. The following protocol outlines a representative synthesis of a dipeptide-like inhibitor targeting a cysteine protease, based on established methodologies for the N-acylation of aziridines.[3]
Protocol 1: Synthesis of a Boc-Dipeptide-Aziridine Conjugate
This protocol describes the coupling of a Boc-protected dipeptide to the nitrogen of this compound.
Materials:
-
This compound
-
Boc-Leu-Pro-OH (or other desired Boc-dipeptide)
-
Propylphosphonic anhydride (TPA) solution (50% in ethyl acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-dipeptide (e.g., Boc-Leu-Pro-OH, 1.2 equivalents) in anhydrous ethyl acetate.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Aziridine: To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous ethyl acetate.
-
Coupling Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add propylphosphonic anhydride (TPA) solution (1.5 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Boc-dipeptide-aziridine conjugate.
Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of a Boc-dipeptide-aziridine conjugate.
Data Presentation: Inhibitory Potency of Aziridine-Derived Inhibitors
The following table summarizes the inhibitory potency of several enzyme inhibitors synthesized from aziridine-2-carboxylate and aziridine-2,3-dicarboxylate precursors. The data highlights the high affinity and selectivity that can be achieved with this class of compounds.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Boc-(S)-Leu-(S)-Azy-(S,S)-Azi(OBn)₂ | Cathepsin L | 13 nM | - | [4] |
| Boc-(S)-Leu-(R)-Pro-(S,S)-Azi(OBn)₂ (Compound 13b) | Leishmania CPs | - | Low µM | [3] |
| Diethyl 1-formyl aziridine-2,3-dicarboxylate | Cathepsin L | Potent (5000x > parent) | - | [2] |
| Aromatic Sulphonamide of Az-COOMe (C-3399) | PDIA1 | - | 0.12 µM | [5] |
| Novel Cathepsin K Inhibitor (A22) | Cathepsin K | - | 0.44 µM | [6] |
Note: Azy = aziridine-2-carboxylate; Azi = aziridine-2,3-dicarboxylate; OBn = benzyl ester; PDIA1 = Protein Disulfide Isomerase Family A Member 1.
Conclusion and Future Perspectives
This compound and related chiral aziridines are powerful and versatile building blocks for the synthesis of potent and selective enzyme inhibitors. The inherent reactivity of the strained aziridine ring, coupled with the ability to introduce stereochemical diversity, provides a robust platform for the design of novel therapeutics. The representative protocol and inhibitory data presented herein underscore the potential of this chemical scaffold in drug discovery. Future research in this area will likely focus on the development of novel ring-opening strategies, the exploration of a wider range of nucleophilic partners, and the application of these building blocks to a broader spectrum of enzyme targets.
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Schirmeister, T., et al. (2006). Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism. ChemMedChem, 1(9), 973-979. [Link]
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Cia-Hin, C., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185703. [Link]
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Chen, Y., et al. (2019). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances, 9(46), 26842-26852. [Link]
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- 3. Development of a New Antileishmanial Aziridine-2,3-Dicarboxylate-Based Inhibitor with High Selectivity for Parasite Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methods for the construction of chiral aziridines for complex molecule synthesis
An In-Depth Guide to the Synthesis of Chiral Aziridines for Complex Molecule Construction
Abstract
Chiral aziridines are high-value, strained three-membered nitrogen-containing heterocycles that serve as versatile building blocks in modern organic synthesis. Their inherent ring strain facilitates regio- and stereoselective ring-opening reactions, providing efficient access to a diverse array of complex, nitrogen-containing molecules, including pharmaceuticals, natural products, and chiral ligands.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and contemporary methods for the enantioselective construction of aziridines. We will delve into the mechanistic underpinnings, practical protocols, and strategic applications of key methodologies, including transition-metal catalysis, organocatalysis, and chiral pool-based approaches.
The Strategic Importance of Chiral Aziridines
The synthetic utility of aziridines stems from their dual nature. They are stable enough to be isolated and characterized, yet sufficiently reactive to undergo nucleophilic ring-opening.[5][6] When activated by an electron-withdrawing group on the nitrogen atom (e.g., sulfonyl, acyl), the ring carbons become highly electrophilic, readily reacting with a wide range of nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds.[2][7][8] This process occurs with predictable stereochemistry, typically an S(_N)2-type inversion, allowing the precise installation of functionality in a 1,2-difunctionalized amine motif. This strategic value makes the development of efficient and stereocontrolled aziridination methods a paramount goal in synthetic chemistry.
Transition-Metal-Catalyzed Asymmetric Aziridination
The direct transfer of a nitrene group to an olefin is one of the most atom-economical methods for aziridine synthesis.[4][9] Transition-metal catalysis has been instrumental in controlling the reactivity and stereoselectivity of this transformation.
Copper-Catalyzed Systems: The Pioneers of Asymmetric Nitrene Transfer
Copper complexes are among the most effective and widely used catalysts for aziridination.[1][9] Pioneering work by Evans and Jacobsen demonstrated that chiral bis(oxazoline) (BOX) ligands in combination with copper(I) or copper(II) salts could catalyze the enantioselective transfer of a nitrene from an iminoiodinane, such as phenyliodinane bis(tosylate) (PhI=NTs), to various olefins.[10]
Mechanism: The reaction is believed to proceed through a copper-nitrene intermediate. The olefin coordinates to this metal complex, and the nitrene is transferred to the double bond. The exact mechanism, whether a concerted pathway or a stepwise process involving a radical intermediate, can depend on the substrate and catalyst system.[10][11] The chiral ligand creates a sterically defined environment around the metal center, directing the approach of the olefin and controlling the facial selectivity of the nitrene transfer.
Caption: Generalized catalytic cycle for copper-catalyzed aziridination.
Causality in Protocol Design:
-
Nitrene Source: Phenyliodinane bis(tosylate) (PhI=NTs) and its analogues are frequently used as they are crystalline, stable solids that cleanly deliver the 'NTs' group upon reaction with the catalyst.[10] Alternatives like Chloramine-T and Bromamine-T can also be used, often with different catalyst systems or under different conditions.[1][9]
-
Catalyst: Copper(I) triflate (CuOTf) is a common choice due to its high catalytic activity. The use of chiral bis(oxazoline) ligands is critical for inducing enantioselectivity.[10]
-
Solvent: Acetonitrile or other non-coordinating solvents are often used to avoid competitive binding to the copper catalyst.[10]
Protocol 1: Copper-Catalyzed Asymmetric Aziridination of Cinnamate Esters[10]
Objective: To synthesize an enantioenriched N-tosylaziridine from methyl cinnamate.
Materials:
-
Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Phenyliodinane bis(tosylate) (PhI=NTs)
-
Methyl cinnamate
-
Anhydrous benzene or toluene
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the chiral bis(oxazoline) ligand (0.055 mmol).
-
Add anhydrous benzene (5 mL) and copper(I) triflate (0.05 mmol). Stir the mixture at room temperature for 1 hour until a homogeneous solution is formed.
-
Add methyl cinnamate (1.0 mmol) to the catalyst solution.
-
In a separate flask, suspend PhI=NTs (1.1 mmol) and powdered 4 Å molecular sieves (250 mg) in anhydrous benzene (10 mL).
-
Add the PhI=NTs suspension to the catalyst/olefin mixture dropwise over 2 hours at room temperature.
-
Stir the reaction for 24 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral aziridine.
Expected Outcome: High yields (60-70%) and excellent enantioselectivity (94-97% ee) can be achieved for cinnamate ester substrates.[10]
Silver and Rhodium Catalysis: Expanding the Scope
While copper is a workhorse, other metals offer unique reactivity.
-
Silver-Catalyzed Aziridination: Silver complexes, particularly those with trispyrazolylborate (Tp) ligands, have proven highly effective. A key application is the chemo-, regio-, and stereoselective aziridination of dienes.[12] The reaction often favors the more electron-rich or sterically accessible double bond, and the directing effect of nearby functional groups, like hydroxyls, can be exploited to control regioselectivity.[12][13]
-
Rhodium-Catalyzed Aziridination: Rhodium catalysts, especially planar chiral indenyl complexes, have recently been shown to facilitate the enantioselective aziridination of challenging unactivated terminal alkenes.[4][14] This represents a significant advance, as these substrates are often unreactive or give poor selectivity with traditional copper systems.
| Catalyst System | Typical Substrates | Key Advantages | Reference |
| Cu(I)/BOX | Styrenes, Cinnamates, Conjugated Olefins | Well-established, high ee for activated olefins | [10] |
| Ag(I)/Tp | Dienes, Polyenes | High chemo- and regioselectivity, stereospecific | [12] |
| Rh(III)/Indenyl | Unactivated Terminal Olefins | Broad scope including challenging substrates, mild conditions | [4][14] |
| Pd(II)/Cu(I) | Conjugated Dienes | High regio-, site-, and stereoselectivity via π-allyl intermediate | [15] |
Synthesis from the Chiral Pool: A Reliable Strategy
An alternative to asymmetric catalysis is to start with readily available chiral molecules, such as amino acids. This approach transfers the existing stereochemistry of the starting material to the final aziridine product.
Cyclization of β-Amino Alcohols
The most common chiral pool approach involves the intramolecular cyclization of a 1,2-amino alcohol.[2][16] This is an extension of the classic Wenker synthesis.[17] The amino alcohol, often derived from the reduction of an α-amino acid, is typically N-protected (e.g., with a tosyl group). The hydroxyl group is then converted into a good leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by the nitrogen nucleophile in an intramolecular S(_N)2 reaction to form the aziridine ring.
Modern protocols have streamlined this process into a high-yielding, one-pot procedure.[2]
Causality in Protocol Design:
-
Starting Material: Enantiopure amino acids are inexpensive and widely available, providing a reliable source of chirality.[2][16]
-
N-Protection: A tosyl (Ts) group is ideal. It activates the nitrogen, making it less basic but still nucleophilic enough for the cyclization, and it serves as an excellent activating group for subsequent ring-opening reactions of the final aziridine.[2]
-
Base and Solvent: The choice of base and solvent system can be crucial. For less hindered amino alcohols, a biphasic system with a strong base like KOH is effective. For more sterically demanding substrates, a weaker base like K₂CO₃ in an aprotic polar solvent like acetonitrile often gives better results.[2]
Caption: Workflow for synthesizing chiral aziridines from amino acids.
Protocol 2: One-Pot Synthesis of (S)-N-Tosyl-2-methylaziridine from (S)-Alaninol[2]
Objective: To prepare a chiral N-tosyl aziridine from a commercially available amino alcohol.
Materials:
-
(S)-Alaninol
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add (S)-alaninol (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Add finely powdered potassium carbonate (4.0 mmol).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC. The intermediate N,O-ditosylated species may be visible before its conversion to the final product.
-
Once the reaction is complete, add water (20 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-tosyl aziridine.
Stereospecific Conversion of Epoxides to Aziridines
Chiral epoxides, readily accessible through methods like the Sharpless Asymmetric Epoxidation, are excellent precursors for chiral aziridines. The conversion involves a two-step sequence that proceeds with a net retention of configuration relative to the epoxide.
Mechanism:
-
Ring-Opening: The epoxide is opened with an azide nucleophile (e.g., NaN₃). This S(_N)2 reaction occurs at one of the carbon centers, leading to inversion of stereochemistry at that center and formation of a β-azido alcohol.[18]
-
Ring-Closure: The resulting azido alcohol is then treated with a phosphine, such as triphenylphosphine (PPh₃). This initiates the Staudinger reaction, reducing the azide to an amine, which then undergoes intramolecular cyclization to form the aziridine, displacing triphenylphosphine oxide. This second step proceeds with inversion at the other carbon center. The two sequential inversions result in an overall retention of the relative stereochemistry.[18][19]
Applications in Complex Molecule Synthesis
The true power of these methods is realized in their application to the synthesis of complex, biologically active molecules. The aziridine ring serves as a masked 1,2-amino alcohol or diamine, which can be unraveled at a strategic point in the synthesis. For instance, the regioselective ring-opening of an aziridine can be a key step in constructing substituted piperidines and pyrrolidines, core structures in many alkaloids.[20] The development of methods that work on complex substrates, such as the silver-catalyzed desymmetrization of a diene, highlights the applicability of these reactions in late-stage functionalization.[21]
Conclusion and Future Outlook
The construction of chiral aziridines is a mature yet continually evolving field. While powerful catalytic systems based on copper, rhodium, and silver have been developed, challenges remain, particularly in the aziridination of non-activated, sterically hindered olefins.[4] The development of new nitrene precursors that avoid harsh conditions or produce fewer byproducts is an ongoing area of research.[22][23] Furthermore, the integration of flow chemistry and biocatalysis holds promise for making these valuable building blocks more accessible for industrial-scale applications in drug development and materials science. Organocatalytic methods, in particular, continue to offer promising metal-free alternatives that are both efficient and environmentally benign.[24][25]
References
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Masakado, S., Kobayashi, Y., & Takemoto, Y. (2018). Photo-Induced Aziridination of Alkenes with N-Sulfonyliminoiodinanes. Chemical & Pharmaceutical Bulletin, 66(6), 688-690. [Link]
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Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
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Pérez, P. J., et al. (2021). Introducing the Aziridination of Fluorinated Olefins by Metal-Catalyzed Nitrene Transfer. Chemistry – A European Journal. (Note: Full citation details were not available in the provided snippets, but the research topic is clear). [Link]
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Harrity, J. P. A., et al. (2011). The organocatalytic ring-opening polymerization of N-tosyl aziridines by an N-heterocyclic carbene. Chemical Communications, 47(28), 7998-8000. [Link]
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Díaz-Requejo, M. M., Pérez, P. J., et al. (2005). Chemo-, Regio-, and Stereoselective Silver-Catalyzed Aziridination of Dienes: Scope, Mechanistic Studies, and Ring-Opening Reactions. Journal of the American Chemical Society, 127(21), 7762-7773. [Link]
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Narasimhamurthy, N., & Aga, A. G. (2003). Investigations in the Transition Metal Catalyzed Aziridination of Olefins, Amination, and Other Insertion Reactions with Bromamine-T as the Source of Nitrene. The Journal of Organic Chemistry, 68(24), 9227-9235. [Link]
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Pérez, P. J., et al. (2021). Introducing the Aziridination of Fluorinated Olefins by Metal-Catalyzed Nitrene Transfer. Scilit. [Link]
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Wikipedia. (n.d.). Aziridine. [Link]
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Rovis, T., et al. (2022). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 144(30), 13589-13595. [Link]
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Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]
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Jacobsen, E. N., et al. (2018). Diastereo- and Enantioselective Fluorination–Aziridination of Allylamines. Journal of the American Chemical Society, 140(40), 12738-12743. [Link]
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Kwoczka-Kopczyk, A., et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Molecules, 25(3), 713. [Link]
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Fader, L. D., et al. (2023). Chemo- and Enantioselective Intramolecular Silver-Catalyzed Aziridinations of Carbamimidates. ChemRxiv. [Link]
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Chemler, S. R., et al. (2012). Chemo- and Enantioselective Intramolecular Silver-catalyzed Aziridinations. Angewandte Chemie International Edition, 51(48), 12023-12026. [Link]
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Rovis, T., et al. (2022). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. PMC. [Link]
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Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
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Engle, K. M., et al. (2014). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. Journal of the American Chemical Society, 136(25), 9170-9176. [Link]
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Macmillan Group. (2004). Catalytic Enantioselective Aziridinations. Macmillan Group Meeting. [Link]
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Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]
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Semantic Scholar. (2002). The Sharpless asymmetric aminohydroxylation. [Link]
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Yoon, T. P., et al. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry. [Link]
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El-Sayed, N. N. E., et al. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 7(49), 30979-31006. [Link]
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Takemoto, Y., et al. (2018). Photo-Induced Aziridination of Alkenes with N-Sulfonyliminoiodinanes. ResearchGate. [Link]
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Topczewski, J. J., et al. (2022). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. PMC. [Link]
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Application Note: (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate as a Versatile Chiral Building Block in Pharmaceutical Synthesis
An Application Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Chiral Aziridines in Medicinal Chemistry
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure molecules is not merely a preference but a fundamental requirement for achieving therapeutic specificity and minimizing off-target effects. Among the vast arsenal of chiral synthons available to medicinal chemists, strained three-membered heterocycles, particularly aziridines, have emerged as exceptionally powerful intermediates.[1][2] Their inherent ring strain (approximately 26-27 kcal/mol) renders them susceptible to controlled, stereospecific ring-opening reactions, providing a reliable gateway to complex, nitrogen-containing molecules.[3]
This application note focuses on (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate , a highly functionalized and synthetically versatile chiral building block. Its structure is distinguished by three key features that underpin its utility:
-
An (R)-configured stereocenter at the C2 position, which serves as a foundational chiral element.
-
A tert-butoxycarbonyl (Boc) group on the nitrogen atom. This electron-withdrawing group "activates" the aziridine, increasing its electrophilicity and facilitating controlled nucleophilic attack.
-
A methyl ester at the C2 position, which provides an additional handle for synthetic manipulation.
Together, these features make this compound an ideal precursor for the asymmetric synthesis of non-proteinogenic α- and β-amino acids, peptidomimetics, and other chiral amines that are central to the development of novel therapeutics.[3][4][5] This guide will provide a detailed overview of its properties, a mechanistic exploration of its core reactivity, and a robust protocol for its application in a key synthetic transformation.
Physicochemical Properties & Safe Handling
Proper handling and storage are critical to maintaining the integrity of this reactive intermediate. The compound is typically a colorless to light yellow liquid and should be stored under inert gas in a dry, sealed container at low temperatures (-20°C) to prevent degradation.[5]
| Property | Value | Reference |
| CAS Number | 1239355-46-4 | [5] |
| Molecular Formula | C₉H₁₅NO₄ | [5] |
| Molecular Weight | 201.22 g/mol | [5] |
| Appearance | Colorless to Light Yellow Liquid | [5] |
| Storage | -20°C, under inert atmosphere, keep dry | [5] |
| Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [6] |
Researchers should always consult the latest Material Safety Data Sheet (MSDS) before use and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
The Core Application: Regioselective Nucleophilic Ring-Opening
The synthetic power of this compound is most profoundly demonstrated in its nucleophilic ring-opening reactions. The N-Boc activating group polarizes the C-N bonds and increases the ring strain, making the ring carbons highly electrophilic.
Causality of Regioselectivity: The choice of which carbon (C2 or C3) the nucleophile attacks is governed by a combination of steric and electronic factors. For this specific substrate, nucleophilic attack occurs almost exclusively at the C3 position (the unsubstituted carbon). This is because:
-
Steric Hindrance: The methyl carboxylate group at C2 presents a significant steric barrier to an incoming nucleophile.
-
Electronic Activation: The N-Boc group sufficiently activates the ring, allowing the reaction to proceed via a classic Sₙ2 mechanism at the less hindered site.
This predictable regioselectivity is paramount, as it ensures the formation of a single, desired constitutional isomer, yielding a β-functionalized-α-amino acid derivative. The reaction proceeds with a clean inversion of stereochemistry at the center of attack (C3), a hallmark of the Sₙ2 pathway.
General Experimental Workflow
The following diagram illustrates the typical workflow for employing the title aziridine in a synthetic sequence.
Caption: General workflow for the synthesis of chiral derivatives.
Detailed Protocol: Stereoselective Synthesis of a Protected (2R, 3S)-3-Aryl-2-aminobutanoic Acid Derivative
This protocol details the regioselective ring-opening of this compound using an organocuprate reagent. Organocuprates are soft nucleophiles ideal for such transformations, typically providing high yields and excellent stereocontrol.[7]
Objective: To synthesize methyl (2R,3S)-2-(tert-butoxycarbonylamino)-3-phenylbutanoate via a Gilman reagent-mediated ring-opening.
Materials and Reagents:
-
This compound (1.0 eq)
-
Copper(I) Iodide (CuI), purified (1.1 eq)
-
Phenyllithium (PhLi), ~1.8 M in dibutyl ether (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Schlenk flasks, syringes, magnetic stir bars, and an inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
Part A: Preparation of the Gilman Reagent (Lithium Diphenylcuprate)
-
Rationale: This step prepares the active nucleophile. Using two equivalents of the organolithium reagent to one equivalent of CuI ensures the formation of the reactive [Ph₂Cu]Li species.
-
Add CuI (1.1 eq) to a flame-dried Schlenk flask under a positive pressure of argon.
-
Add anhydrous THF via syringe and cool the resulting slurry to -40 °C in an acetonitrile/dry ice bath.
-
Slowly add phenyllithium solution (2.2 eq) dropwise via syringe. The solution will typically change color (e.g., to a dark brown/black or deep red), indicating cuprate formation.
-
Allow the mixture to stir at -40 °C for 30 minutes to ensure complete formation of the Gilman reagent.
Part B: Aziridine Ring-Opening Reaction
-
Rationale: The reaction is performed at very low temperatures (-78 °C) to control the high reactivity of the organometallic reagents and prevent side reactions, such as epimerization or decomposition.
-
In a separate flame-dried Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C using an acetone/dry ice bath.
-
Transfer the freshly prepared Gilman reagent solution from Part A into the aziridine solution via a cannula, slowly and dropwise.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aziridine is consumed (typically 1-3 hours).
Part C: Workup and Purification
-
Rationale: The workup is designed to quench the reactive organometallic species and separate the organic product from inorganic salts.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Add an equal volume of diethyl ether and stir vigorously for 15 minutes. The aqueous layer will often turn a deep blue color due to the formation of copper-ammonia complexes.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Self-Validation and Expected Results:
-
Yield: Typically >85%.
-
Stereochemistry: The reaction should proceed with >98% diastereoselectivity, yielding the anti-product due to the Sₙ2 mechanism.
-
Characterization:
-
¹H NMR: Appearance of signals corresponding to the phenyl group protons and a new methine proton at the C3 position.
-
¹³C NMR: Appearance of signals for the phenyl carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
-
Chiral HPLC/SFC: Can be used to confirm the high enantiomeric excess of the final product.
-
Mechanistic Insight and Versatility
The underlying mechanism of the ring-opening is a concerted Sₙ2 attack. This process is stereospecific and highly reliable.
Caption: Sₙ2 mechanism showing nucleophilic attack at C3.
The true power of this building block lies in its compatibility with a wide range of nucleophiles, providing access to a diverse library of chiral molecules.
| Nucleophile Class | Example Reagent | Product Type | Synthetic Utility |
| Organometallics | R₂CuLi, RMgBr/Cu(I) | β-Alkyl/Aryl α-Amino Acids | Building blocks for peptidomimetics, enzyme inhibitors.[7][8] |
| Thiols | RSH / Base | β-Thio α-Amino Acids (Cysteine analogues) | Synthesis of cysteine protease inhibitors, modified peptides.[2] |
| Azides | NaN₃ | β-Azido α-Amino Acids | Precursors to β-amino α-amino acids, diamino acids.[9][10] |
| Alcohols/Phenols | ROH / Lewis Acid | β-Alkoxy/Aryloxy α-Amino Acids (Serine analogues) | Synthesis of ether-linked peptides and complex natural products.[7] |
| Amines | R₂NH | α,β-Diamino Acids | Scaffolds for creating ligands, catalysts, and pharmacologically active agents. |
Conclusion
This compound is a high-value, versatile, and reliable chiral building block for pharmaceutical research and development. Its predictable reactivity, governed by the principles of Sₙ2 ring-opening at the less hindered C3 position, allows for the stereocontrolled synthesis of a wide array of β-functionalized α-amino acid derivatives. These products serve as critical intermediates in the construction of complex molecular architectures found in many modern drug candidates. The robust protocols and broad nucleophile scope associated with this reagent make it an indispensable tool for medicinal chemists aiming to accelerate the drug discovery process.
References
-
Cho, E. J., & Lee, Y. R. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link][9][10]
-
Ghorai, M. K., et al. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2845-2873. [Link]
-
Wikipedia. (n.d.). Aziridine. Retrieved January 19, 2026, from [Link][7]
-
Singh, G. S., & D'hooghe, M. (2018). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc, 2018(1), 50-113. [Link]
-
Olaizola, I., et al. (2025). Recent Developments in Catalytic Asymmetric Aziridination. ResearchGate. [Link][1]
-
Yadav, V. K., & Sriram, M. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(21), 4987. [Link][8]
-
Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English, 33(6), 599-619. [Link][4]
-
Kumar, A., & Maurya, R. A. (2021). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. ResearchGate. [Link][11]
-
Ielo, L., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(20), 4165-4202. [Link][2]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link][5]
-
ResearchGate. (n.d.). The synthesis of chiral aziridine. [Link][12]
-
Guga, P., & Stec, W. J. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1726-1773. [Link][13]
-
Lee, Y. R., & Kim, J. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2845-2873. [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalytic Asymmetric Aziridination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of catalytic asymmetric aziridination. Chiral aziridines are high-value synthetic intermediates, serving as versatile precursors for a wide array of nitrogen-containing compounds in pharmaceutical and materials science.[1][2][3] However, the construction of this strained three-membered ring with high stereocontrol is a significant challenge, often plagued by issues of reactivity, selectivity, and catalyst stability.[1][4]
This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and data-driven solutions to common experimental hurdles. We will move beyond simple procedural lists to explore the causal relationships behind reaction parameters, enabling you to rationally troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: A Problem-Oriented Approach
This section directly addresses the most common issues encountered during catalytic asymmetric aziridination in a question-and-answer format.
Q1: My reaction shows low to no yield of the desired aziridine. What are the primary causes and how can I fix this?
Low conversion is a frequent problem that can stem from several factors, from catalyst integrity to substrate reactivity.
Potential Causes & Recommended Solutions:
-
Inactive or Deactivated Catalyst: Many catalysts used for aziridination are sensitive to air and moisture. Contamination can lead to immediate deactivation.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. All solvents and liquid reagents must be anhydrous, and the reaction should be conducted under a strictly inert atmosphere (high-purity argon or nitrogen).[5] Use freshly prepared catalysts or ensure they have been stored correctly in a glovebox or desiccator.
-
-
Inefficient Nitrene/Carbene Precursor: The choice of the nitrogen or carbon source is critical. The reactivity of precursors like sulfonyl azides or diazo compounds can be highly dependent on the catalyst and substrate.
-
Solution: Screen a variety of nitrene precursors (e.g., different sulfonyliminoiodinanes like PhI=NTs, or various azides) or carbene precursors (e.g., ethyl diazoacetate, trimethylsilyldiazomethane).[5][6] The electronic properties of the precursor are a key factor; for instance, more electrophilic nitrenes may be required for electron-rich olefins.
-
-
Sub-optimal Reaction Temperature: The activation energy for the reaction may not be met at the current temperature, or conversely, the catalyst or product may be degrading at elevated temperatures.
-
Solution: Systematically vary the reaction temperature. While many reactions are run at room temperature, some systems require cooling (0 °C to -78 °C) to stabilize intermediates, while others may need gentle heating to overcome activation barriers.[7][8] However, be aware that increasing the temperature can sometimes negatively impact enantioselectivity.[7][9]
-
-
Poor Substrate Reactivity: Unactivated or sterically hindered olefins and imines are notoriously challenging substrates for aziridination.[1][7][10]
-
Solution: For these difficult substrates, consider increasing the catalyst loading (e.g., from 2 mol% to 5 or 10 mol%). You may also need to switch to a more reactive catalyst system specifically designed for unactivated substrates, such as certain planar chiral rhodium indenyl catalysts.[7][11] In some cases, silver salt additives (e.g., AgSbF₆) are used as halide scavengers to generate a more active cationic catalyst in situ.[7][12]
-
Below is a logical workflow for troubleshooting low-yield reactions.
Q2: My reaction works, but the enantioselectivity (ee) is poor. How can I improve it?
Achieving high enantioselectivity is the central goal of asymmetric catalysis. Poor ee indicates that the chiral environment of the catalyst is not effectively discriminating between the two prochiral faces of the substrate.
Potential Causes & Recommended Solutions:
-
Sub-optimal Chiral Ligand: The ligand is the primary source of chirality and stereocontrol. A ligand that is effective for one substrate class may not be for another. The electronic and steric properties of the ligand are paramount.
-
Solution: This often requires screening a library of chiral ligands. For copper-catalyzed reactions, BOX (bisoxazoline) and BINAP ligands are common starting points.[6] For boron-based Lewis acids, ligands like VAPOL and VANOL have demonstrated exceptional selectivity.[4][13] The interplay between the ligand's steric bulk and the substrate's geometry determines the facial selectivity.
-
-
Incorrect Solvent Choice: The solvent can profoundly influence the catalyst's conformation and the transition state geometry, thereby affecting enantioselectivity.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like dichloromethane (CH₂Cl₂), toluene, or even carbon tetrachloride can sometimes enhance selectivity compared to coordinating solvents like THF or acetonitrile, which might compete for binding to the metal center.[4][13]
-
-
Reaction Temperature is Too High: Enantioselectivity is a result of the difference in activation energies (ΔΔG‡) for the formation of the two enantiomers. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C often leads to a significant improvement in ee.[4]
-
-
Background Uncatalyzed Reaction: A non-zero, non-selective background reaction can erode the overall enantioselectivity.
-
Solution: This can be tested by running the reaction without the chiral ligand (metal only) or without any catalyst at all. If a background reaction is observed, lowering the temperature or catalyst loading may help to favor the desired catalyzed pathway.
-
Table 1: Illustrative Effect of Reaction Parameters on Enantioselectivity (Data synthesized from typical literature findings for illustrative purposes)
| Entry | Catalyst Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-Ph-BOX | CH₂Cl₂ | 25 | 85 | 75 |
| 2 | (R,R)-Ph-BOX | CH₂Cl₂ | 0 | 82 | 92 |
| 3 | (R,R)-Ph-BOX | THF | 0 | 75 | 68 |
| 4 | (S,S)-iPr-BOX | CH₂Cl₂ | 0 | 88 | 95 |
Q3: I'm observing the formation of significant side products, such as enamines or C-H amination products. What is happening?
The formation of side products indicates competing reaction pathways are active. The highly reactive nitrene or carbene intermediate can engage in pathways other than the desired [2+1] cycloaddition.
Potential Causes & Recommended Solutions:
-
1,2-Hydride or Aryl Shift: In reactions involving imines and diazo compounds, the intermediate zwitterion can undergo a 1,2-shift instead of ring closure, leading to enamine byproducts.[4]
-
Solution: The choice of catalyst and N-protecting group on the imine can influence this pathway. Often, optimizing the Lewis acidity of the catalyst can favor the ring-closing step.
-
-
Allylic C-H Amination: For olefin substrates with allylic C-H bonds, the metallonitrene intermediate can insert into a C-H bond instead of adding across the double bond.[10]
-
Solution: This is a classic competing reaction. Catalyst design is key to controlling this selectivity. Highly sterically demanding ligands can block the pathway to C-H insertion, favoring aziridination. Rhodium(II) catalysts are well-known for promoting C-H insertion, so switching to a different metal system (e.g., copper or cobalt) might be beneficial.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: How do I properly set up a catalytic asymmetric aziridination reaction?
A meticulously prepared reaction setup is non-negotiable for success. The diagram below outlines the critical workflow.
Q2: How do I characterize my aziridine product and determine its enantiomeric excess (ee)?
Correct characterization is essential to confirm the structure and stereochemical purity of your product.
-
Structural Verification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The protons on the three-membered aziridine ring have characteristic chemical shifts, typically in the upfield region (δ 1.5-3.5 ppm).[16][17] The carbon signals for the aziridine ring are also shifted upfield (δ 20-50 ppm).[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
FTIR Spectroscopy: Useful for identifying key functional groups, particularly the N-H stretch (if present) and groups on the substituents.[18]
-
-
Determination of Enantiomeric Excess (ee):
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): This is the gold standard method. The crude reaction mixture or purified product is passed through a chiral stationary phase column, which separates the two enantiomers. The ratio of the peak areas corresponds to the enantiomeric ratio.
-
Chiral Gas Chromatography (GC): Suitable for volatile aziridine derivatives.
-
NMR with Chiral Shift Reagents: While less common now, adding a chiral lanthanide shift reagent or a chiral solvating agent can induce separate signals for the enantiomers in the NMR spectrum, allowing for integration and ee determination.[19]
-
Standard Experimental Protocol: General Procedure for a Copper-Catalyzed Asymmetric Aziridination of an Olefin
This is a representative protocol and must be adapted based on the specific catalyst, ligand, and substrates being used.
-
Catalyst Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the copper(I) salt (e.g., CuOTf·0.5C₆H₆, 5 mol%) and the chiral ligand (e.g., (R,R)-Ph-BOX, 5.5 mol%).
-
Inert Atmosphere: Seal the flask and purge with high-purity argon for 15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., CH₂Cl₂, to achieve a 0.1 M concentration with respect to the olefin) via a gas-tight syringe. Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Substrate Addition: Add the olefin substrate (1.0 equiv) via syringe. If the substrate is a solid, it can be added with the catalyst in step 1.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the nitrene precursor (e.g., PhI=NTs, 1.1 equiv) portion-wise over 10 minutes.
-
Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.
-
Workup: Once the reaction is complete (typically 12-24 hours), quench by adding a saturated aqueous solution of Na₂S₂O₃. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with CH₂Cl₂ (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified aziridine by NMR, MS, and FTIR. Determine the enantiomeric excess by chiral HPLC analysis.
References
-
Journal of the American Chemical Society. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. [Link]
-
PubMed Central. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. [Link]
-
ResearchGate. Catalyst screening and optimization of the asymmetric reaction conditionsa. [Link]
-
ACS Publications. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. [Link]
-
ResearchGate. Optimization of catalytic aziridination of styrene with phosphoryl azides by Co(II)-based metalloradical catalysts. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
PubMed. Solvent- and temperature-dependent functionalisation of enantioenriched aziridines. [Link]
-
RSC Publishing. Catalytic enantioselective formation of aziridines from α-imino esters. [Link]
-
PMC NIH. Recent Developments in Catalytic Asymmetric Aziridination. [Link]
-
MSU chemistry. Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. [Link]
- Google Patents. Catalytic asymmetric synthesis of chiral aziridines.
-
PMC NIH. Multi-Component Catalytic Asymmetric Aziridination of Aldehydes. [Link]
-
RSC Publishing. Scope and limitations in sulfur ylide mediated catalytic asymmetric aziridination of imines. [Link]
-
Research Journal of Pharmacy and Technology. Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. [Link]
-
MSU chemistry. Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. [Link]
-
ResearchGate. Optimization of the reaction conditions a. [Link]
-
IRIS. Solvent- and Temperature-Dependent Functionalization of Enantioenriched Aziridines. [Link]
-
Controlled Diastereo- and Enantioselection in a Catalytic Asymmetric Aziridination. [Link]
-
PMC NIH. Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. [Link]
-
ACS Publications. Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into CH Bonds. [Link]
-
Journal of the American Chemical Society. Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. [Link]
-
Macmillan Group. Catalytic Enantioselective Aziridinations. [Link]
-
NIH. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. [Link]
-
ResearchGate. (PDF) Recent Developments in Catalytic Asymmetric Aziridination. [Link]
-
Denmark Group. Asymmetric Aziridination of Alkenes. [Link]
-
ResearchGate. Influence of solvent and K 2 CO 3 amount on the synthesis of aziridine. [Link]
-
PMC NIH. Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. [Link]
-
ACS Publications. Solvents effects on cis-trans equilibria of some aziridine ketones. [Link]
-
ResearchGate. Substrate scope of the azetidination reaction. [Link]
-
SpectraBase. Aziridine. [Link]
-
PubMed. Practical olefin aziridination with a broad substrate scope. [Link]
-
MSU chemistry. aziridination. [Link]
-
RSC Blogs. A new catalyst for asymmetric aziridination. [Link]
-
Scilit. Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. [Link]
-
Grantome. Catalytic, Asymmetric Aziridination using (Salen)metal Catalysts. [Link]
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- 6. Catalytic enantioselective formation of aziridines from α-imino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 8. Solvent- and temperature-dependent functionalisation of enantioenriched aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Synthesis of Substituted Aziridines
Welcome to the technical support center for the diastereoselective synthesis of substituted aziridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Chiral aziridines are crucial building blocks in medicinal chemistry, and achieving high diastereoselectivity is often a critical challenge.[1] This guide provides in-depth, field-proven insights to help you navigate the complexities of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for controlling diastereoselectivity in aziridine synthesis?
A1: Achieving high diastereoselectivity hinges on controlling the facial selectivity of the attack on the alkene or imine precursor. This is primarily governed by three factors:
-
Substrate Control: The inherent stereochemistry of the starting material dictates the stereochemical outcome. Existing chiral centers or functional groups can direct the incoming reagent to a specific face of the molecule.[2]
-
Reagent Control: A chiral reagent, such as a chiral ylide or a nitrene precursor with a chiral auxiliary, can induce diastereoselectivity by creating a diastereomeric transition state with a significant energy difference.
-
Catalyst Control: A chiral catalyst can create a chiral environment around the reactants, favoring one transition state over the other. This is a powerful strategy for asymmetric aziridination.[3]
Q2: My reaction is yielding a low diastereomeric ratio (d.r.). What are the most common causes and how can I troubleshoot this?
A2: A low d.r. is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Ineffective steric or electronic differentiation | - Modify Substrate: Alter the steric bulk of substituents near the reacting center. Larger groups can more effectively block one face of the molecule.[4] - Change Reagents: If using a chiral auxiliary, try one with different steric or electronic properties.[5][6] |
| Flexible Transition State | - Lower Reaction Temperature: Reducing the temperature can amplify the small energy differences between diastereomeric transition states, thus improving selectivity.[4] - Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a range of solvents (e.g., non-polar like toluene, polar aprotic like THF, or polar protic like TFE) to find optimal conditions.[2][7] |
| Reaction Mechanism Issues | - Re-evaluate the Mechanism: Ensure you understand the operative mechanism. For instance, in aza-Corey-Chaykovsky reactions, betaine formation can be reversible or irreversible depending on the ylide stability, which impacts selectivity.[8] |
Q3: How do directing groups on the substrate influence diastereoselectivity?
A3: Directing groups, such as hydroxyl (-OH) or amino (-NH2) groups, can pre-organize the substrate and the incoming reagent through non-covalent interactions like hydrogen bonding or chelation to a metal catalyst.[2][9][10] This positions the aziridinating agent to attack the double bond from a specific face, leading to high diastereoselectivity. The proximity of the directing group to the alkene is crucial for its effectiveness; allylic and homoallylic alcohols are particularly effective.[2][9][10]
Q4: Can the choice of protecting group impact the diastereoselectivity?
A4: Absolutely. Protecting groups can have a profound effect. The size and electronic properties of a protecting group on a directing functional group can influence its ability to coordinate with a catalyst and direct the reaction. For example, a bulky protecting group might sterically hinder the formation of a desired chelated transition state, leading to a decrease in diastereoselectivity or even a reversal of the stereochemical outcome.[2] Conversely, some protecting groups can enhance selectivity by rigidifying the substrate's conformation.
Q5: I'm observing a reversal in diastereoselectivity when I change the catalyst. Why does this happen?
A5: A reversal in diastereoselectivity upon changing the catalyst is often due to a change in the geometry of the transition state. Different catalysts, particularly those with different ligand systems (e.g., Pd/NHC vs. Pd/PR3), can have distinct steric and electronic demands.[11] This can lead to the preferential formation of a different diastereomeric transition state. For instance, one catalyst might favor an "endo" approach of the reactants, while another favors an "exo" approach, leading to opposite stereochemical outcomes.
Troubleshooting Guides: Specific Methodologies
Issue 1: Poor Diastereoselectivity in Aza-Michael Addition Followed by Cyclization
Background: The aza-Michael addition is a powerful method for forming a C-N bond, which can be followed by an intramolecular cyclization to form the aziridine ring. The diastereoselectivity is often set during the initial Michael addition.[12][13][14][15]
Troubleshooting Protocol:
-
Analyze the Michael Addition Step:
-
Base Selection: The choice of base is critical. A bulky base may favor a different transition state than a smaller one. Experiment with bases like DBU, Cs2CO3, and organic bases like triethylamine.[14]
-
Solvent Effects: The solvent can influence the conformation of the Michael acceptor and the nucleophilicity of the amine. Screen a range of solvents with varying polarities.
-
Temperature Control: Lowering the temperature of the Michael addition can significantly enhance diastereoselectivity.
-
-
Consider the Cyclization Step:
-
Reaction Conditions: Ensure the cyclization conditions are not causing epimerization of the newly formed stereocenter. If the cyclization is too slow, side reactions or loss of stereochemical integrity can occur.
-
One-Pot vs. Two-Step: If you are running a one-pot procedure, try isolating the Michael adduct first. This allows you to optimize the cyclization conditions independently.
-
Issue 2: Low cis/trans Selectivity in Gabriel-Coster Type Reactions
Background: The Gabriel-Coster reaction and related methods involving the intramolecular cyclization of 2-haloamines are classic routes to aziridines.[16] The cis/trans selectivity is determined by the conformation of the substrate during the intramolecular SN2 reaction.
Troubleshooting Protocol:
-
Substrate Conformation:
-
Steric Effects: The relative stereochemistry of the substituents on the carbon backbone will dictate the most stable conformation for cyclization. Analyze the possible chair-like transition states to predict the favored diastereomer.
-
Protecting Group on Nitrogen: The nature of the nitrogen protecting group can influence the rate and selectivity of the cyclization. Electron-withdrawing groups can slow down the reaction, potentially allowing for equilibration to a more stable, but less desired, conformation.
-
-
Reaction Conditions:
-
Base: The strength and steric bulk of the base used for deprotonation can influence the transition state.
-
Solvent: The solvent can affect the rate of the SN2 cyclization.
-
Issue 3: Inconsistent Results in Catalytic Asymmetric Aziridination
Background: Catalytic methods offer an elegant way to achieve high diastereo- and enantioselectivity. However, they can be sensitive to reaction conditions.[3][17][18][19]
Troubleshooting Protocol:
-
Catalyst and Ligand Integrity:
-
Purity: Ensure the catalyst and ligand are pure. Impurities can poison the catalyst or lead to competing reaction pathways.
-
Ligand Choice: The electronic and steric properties of the ligand are paramount. Small changes in the ligand structure can have a dramatic impact on selectivity.[19]
-
-
Reaction Parameters:
-
Inert Atmosphere: Many catalysts are sensitive to air and moisture. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
-
Rate of Addition: For highly reactive nitrene or carbene precursors, slow addition can prevent side reactions and improve selectivity.
-
Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can improve selectivity by minimizing background, non-catalyzed reactions.
-
Visualizing Key Concepts
Decision Workflow for Optimizing Diastereoselectivity
Caption: A troubleshooting workflow for improving diastereoselectivity.
Generalized Transition State Model
Caption: Energy pathways leading to major and minor diastereomers.
References
- Controlled Diastereo- and Enantioselection in a Catalytic Asymmetric Aziridin
- Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral C
- Technical Support Center: Improving Diastereoselectivity of Aziridination via Substr
- Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry.
- Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. (2023). Journal of the American Chemical Society.
- New Trends in Diaziridine Formation and Transform
- Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral C
- Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. (2023). Journal of the American Chemical Society.
- methods for improving the stereoselectivity of triaziridine synthesis. Benchchem.
- Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. (2020). Accounts of Chemical Research.
- Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society.
- Diastereo- and Enantioselective Iridium Catalyzed Coupling of Vinyl Aziridines and Alcohols: Site-Selective Modification of Unprotected Diols and Synthesis of Substituted Piperidines. (2015). PMC - NIH.
- Chiral Aziridines—Their Synthesis and Use in Stereoselective Transform
- Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. PMC - NIH.
- Chiral auxiliary. Wikipedia.
- Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a comput
- Aza‐Michael addition of pyridine to maleic acid followed by deracemization via dynamic crystallization.
- Solvents effects on cis-trans equilibria of some aziridine ketones.
- 8 Synthesis of Aziridines. (2021). YouTube.
- The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
- Diastereoselective aza-Michael addition for synthesis of carbohydrate-derived spiropiperazinones.
Sources
- 1. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations (1994) | David Tanner | 1033 Citations [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Diastereo- and Enantioselective Iridium Catalyzed Coupling of Vinyl Aziridines and Alcohols: Site-Selective Modification of Unprotected Diols and Synthesis of Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions during aziridine ring-opening
Welcome to the Technical Support Center for aziridine ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile, yet sensitive, three-membered heterocycles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side reactions, ensuring the success of your synthetic endeavors.
Introduction
Aziridines are valuable synthetic intermediates due to the ring strain that drives their reactivity, allowing for the formation of a diverse array of nitrogen-containing molecules.[1][2][3][4] However, this inherent reactivity can also lead to a variety of side reactions, posing significant challenges in achieving desired outcomes with high yield and selectivity. This guide provides practical, field-proven insights into the causality behind common experimental issues and offers robust protocols to mitigate them.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems you may encounter during aziridine ring-opening experiments. Each issue is presented in a question-and-answer format, detailing the potential causes and providing step-by-step solutions.
Issue 1: Poor Regioselectivity - "My reaction is producing a mixture of regioisomers. How can I control where the nucleophile attacks?"
Root Cause Analysis:
The regioselectivity of aziridine ring-opening is a delicate balance of steric hindrance, electronic effects, and the reaction mechanism (SN1 vs. SN2).[5][6] For non-activated aziridines, the reaction often proceeds through an aziridinium ion intermediate, and the nucleophile's point of attack is influenced by the nature of the aziridine substituents, the electrophile used for activation, and the nucleophile itself.[7]
-
SN2 Pathway: Nucleophilic attack occurs at the less sterically hindered carbon. This is common for activated aziridines (those with electron-withdrawing groups on the nitrogen) and with strong, unhindered nucleophiles.[6][8]
-
SN1-like Pathway: The reaction proceeds through a transition state with significant carbocationic character. The nucleophile will preferentially attack the carbon that can best stabilize a positive charge (e.g., a benzylic or tertiary carbon). This pathway is favored by Lewis acid catalysis and in polar, protic solvents.[6][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocols to Enhance Regioselectivity:
-
Protocol 1: Promoting SN2-type Ring-Opening
-
Solvent Selection: Switch to a non-polar, aprotic solvent such as THF, dioxane, or toluene to disfavor the formation of charged intermediates.
-
Nucleophile Choice: If possible, use a "harder" or more potent nucleophile. For instance, thiols are very effective at opening aziridine rings at the less substituted carbon.[10]
-
Avoid Lewis Acids: For non-activated aziridines, consider activation with an alkylating agent that provides a non-nucleophilic counter-anion, such as methyl triflate, followed by the addition of the nucleophile.[11][12]
-
-
Protocol 2: Promoting SN1-type Ring-Opening
-
Lewis Acid Catalysis: Introduce a Lewis acid to coordinate with the aziridine nitrogen, which will favor the development of positive charge on the more substituted carbon. BF₃·OEt₂ is a commonly used catalyst for this purpose.[6][13]
-
Solvent Effects: Employ polar solvents that can stabilize a charge-separated transition state.[9][14] A screen of solvents from non-polar to polar aprotic and polar protic can reveal the optimal conditions.[9]
-
Data Summary: Influence of Reaction Conditions on Regioselectivity
| Aziridine Type | Activating Agent | Nucleophile | Solvent | Predominant Attack | Reference |
| N-tosyl (activated) | - | Thiophenol | CH₂Cl₂ | Less substituted carbon (SN2) | [10] |
| 2-Aryl-N-tosyl | Cu(OTf)₂ | Alcohols | Not specified | More substituted carbon (SN2-type at benzylic position) | [8] |
| Non-activated | Acetic Acid | Acetate | Acetic Acid | Varies with substrate structure | [2] |
| N-sulfonyl-protected aziridyl alcohols | BF₃·OEt₂ | Azoles | Not specified | C3-selective opening | [13] |
Issue 2: Product Decomposition - "My desired product is unstable and decomposes during workup or purification."
Root Cause Analysis:
The inherent strain of the aziridine ring makes it susceptible to ring-opening under acidic conditions, which can be encountered during aqueous workups or chromatography on silica gel.[15] The nature of the substituent on the aziridine nitrogen can also influence its stability, with electron-withdrawing groups potentially activating the ring towards nucleophilic attack by residual nucleophiles or even the stationary phase during chromatography.[15]
Preventative Measures:
-
Mild Workup Conditions:
-
Avoid acidic washes during the workup.
-
Use a mild basic wash, such as a saturated sodium bicarbonate solution, to neutralize any residual acid.[15]
-
-
Purification Strategy:
-
Deactivated Silica Gel: If chromatography is necessary, consider using deactivated silica gel (pre-treated with a base like triethylamine) to minimize on-column decomposition.
-
Alternative Purification: Explore other purification methods such as recrystallization or distillation if your product is amenable.
-
-
Storage:
-
Store the purified aziridine under an inert atmosphere (nitrogen or argon).
-
Keep the product at low temperatures to minimize thermal decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between activated and non-activated aziridines?
A1: Activated aziridines have an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen atom, making them more electrophilic and generally more reactive towards nucleophiles.[3][6] Their ring-opening often proceeds via an SN2 mechanism. Non-activated aziridines, with electron-donating or alkyl groups on the nitrogen, are less reactive and typically require activation by an electrophile (like a proton or Lewis acid) to form a reactive aziridinium ion before nucleophilic attack can occur.[6][12]
Q2: How do I choose the right protecting group for my aziridine?
A2: The choice of protecting group is critical as it influences the aziridine's stability and reactivity.
-
N-Sulfonyl groups (e.g., tosyl, nosyl): These are strongly activating but can be difficult to remove. They generally direct nucleophilic attack to the less hindered carbon.[6]
-
N-Acyl groups: Also activating, and can sometimes be removed under milder conditions than sulfonyl groups.
-
N-Boc group: Can lead to α-lithiation side reactions with organolithium reagents due to steric hindrance and directing effects.[16]
-
N-Silyl groups: Have been explored as protecting groups for labile aziridines.[17]
-
Traceless Activating Groups: N-aminopyridinium reagents have been developed as "traceless" activating groups that can be replaced in subsequent cross-coupling reactions.[18]
Q3: Can isomerization be a side reaction?
A3: Yes, under certain conditions, particularly with transition metal catalysis (e.g., Palladium), aziridines can isomerize to enamines or imines.[3] This can be a significant side reaction if the desired outcome is a ring-opened product from nucleophilic attack. Careful selection of the catalyst and reaction conditions is necessary to favor the desired reaction pathway.
Q4: My intramolecular aziridination is competing with C-H amination. How can I favor aziridination?
A4: The competition between intramolecular C-H amination and C=C aziridination is a common challenge. The outcome is highly dependent on the catalyst system.
-
Catalyst Selection: The choice of metal is crucial. For example, cobalt(II)-based catalysts have shown high selectivity for intramolecular aziridination of allylic sulfamoyl azides, while rhodium catalysts can sometimes lead to a mixture of products.[15]
-
Ligand Modification: Fine-tuning the steric and electronic properties of the ligands around the metal center can disfavor the transition state leading to C-H amination.
-
Substrate Control: The design of the substrate, specifically the position of C-H bonds relative to the reacting nitrene intermediate, can be a powerful tool to favor aziridination.[15]
Visualizing Reaction Pathways
Caption: Comparison of SN2 and SN1-like aziridine ring-opening pathways.
References
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
-
Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers. [Link]
-
Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry. [Link]
-
Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity. CNKI. [Link]
-
Regioselectivity in the ring opening of non-activated aziridines. Center for Molecular Modeling. [Link]
-
Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]
-
Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. Journal of the American Chemical Society. [Link]
-
Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. National Institutes of Health. [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]
-
Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. National Institutes of Health. [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]
-
Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]
-
Aziridines. Wikipedia. [Link]
-
Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. National Institutes of Health. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Institutes of Health. [Link]
-
Alkylative Aziridine Ring-Opening Reactions. ResearchGate. [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. National Institutes of Health. [Link]
-
N-Silyl Protecting Groups for Labile Aziridines: Application Toward the Synthesis of N-H Aziridinomitosenes. Amanote Research. [Link]
-
Lewis acid–promoted ring‐opening of donor‐acceptor aziridines. ResearchGate. [Link]
-
AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois at Urbana-Champaign. [Link]
-
Alkylative Aziridine Ring-Opening Reactions. National Institutes of Health. [Link]
-
Nucleophilic ring opening of aziridines. ResearchGate. [Link]
-
N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity [manu56.magtech.com.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) N-Silyl Protecting Groups for Labile Aziridines: [research.amanote.com]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Chromatographic Purification of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Welcome to the technical support guide for the chromatographic purification of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of purifying this chiral aziridine derivative. As a strained three-membered heterocycle, this compound presents unique stability challenges that require careful consideration during purification.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic purification of this compound particularly challenging?
The primary challenge stems from the inherent ring strain of the aziridine heterocycle.[1][2] This strain makes the compound susceptible to ring-opening, especially under acidic conditions.[3][4] Standard silica gel is slightly acidic and can catalyze decomposition, leading to low yields and the formation of impurities.[2][4] Furthermore, ensuring the final product's enantiomeric purity requires specialized chiral chromatography techniques.[5]
Q2: What are the recommended primary purification techniques for this compound?
For general purification to remove bulk, non-isomeric impurities, flash column chromatography is the most common method.[4][6][7] However, it is crucial to use a deactivated stationary phase to prevent product degradation. For resolving enantiomers and accurately determining enantiomeric excess (ee), chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[5][8][9]
Q3: How can I confirm the purity and enantiomeric excess (ee) of my final product?
A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR Spectroscopy: This is used to confirm the structural integrity of the compound and to check for process-related impurities. The absence of unexpected new peaks indicates high chemical purity.[1]
-
Chiral HPLC: This is the most accurate method for determining the enantiomeric excess. By using a suitable chiral stationary phase (CSP), the (R) and (S) enantiomers can be separated and quantified.[5][8]
Q4: What are the typical signs of product decomposition during purification?
During Thin Layer Chromatography (TLC) analysis or column chromatography, decomposition can be identified by:
-
Streaking on the TLC plate: The compound does not move as a clean, round spot.
-
Appearance of new spots: Unforeseen spots, often at a lower Rf value, may indicate ring-opened byproducts.
-
Low product recovery: A significant loss of mass after chromatography, which cannot be accounted for in other fractions, often points to on-column decomposition.[4][10]
Troubleshooting and Optimization Guide
Navigating purification challenges requires a systematic approach. The following guide addresses common problems encountered during the chromatography of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of N-Boc Protected Aziridines
Welcome to the Technical Support Center for N-Boc protected aziridines. This resource is designed for researchers, scientists, and professionals in drug development who utilize these versatile building blocks in their synthetic workflows. Here, we address common challenges and questions regarding the stability of N-Boc protected aziridines in both acidic and basic media, providing practical troubleshooting guides and in-depth FAQs to ensure the success of your experiments.
Introduction: The Delicate Balance of Reactivity and Stability
N-Boc protected aziridines are invaluable intermediates in organic synthesis due to the unique reactivity of the strained three-membered ring.[1][2] This strain, however, also renders them susceptible to undesired ring-opening under various conditions.[1][3] The tert-butoxycarbonyl (Boc) protecting group offers a degree of stability, particularly against nucleophilic and basic conditions, but its own lability to acid adds another layer of complexity.[4][5] This guide will help you navigate this delicate balance, enabling you to selectively deprotect the Boc group while preserving the integrity of the aziridine ring, or to utilize the inherent reactivity of the system in a controlled manner.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with N-Boc protected aziridines, providing potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish N-Boc Deprotection
Symptoms: TLC or LC-MS analysis shows significant amounts of remaining starting material after the expected reaction time.
Potential Causes:
-
Insufficient Acid Strength or Stoichiometry: The acid catalyst may be too weak or used in insufficient quantity to efficiently cleave the Boc group.[6]
-
Low Reaction Temperature: While room temperature is often sufficient, some substrates may require gentle heating to proceed at a reasonable rate.[6]
-
Inappropriate Solvent Choice: The solvent can significantly influence the reaction rate.[6]
Solutions:
| Recommended Action | Detailed Protocol & Rationale |
| Increase Acid Concentration | Gradually increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM). This increases the rate of protonation of the Boc group, facilitating its cleavage.[6][7] |
| Elevate Temperature | Gently warm the reaction to 40-50 °C. This provides the necessary activation energy for less reactive substrates. Monitor carefully to avoid side reactions.[6] |
| Optimize Solvent | If using an aprotic solvent like DCM, consider switching to a protic solvent like methanol with HCl, which can sometimes accelerate the reaction.[6] |
| Switch to a Stronger Acid System | For particularly stubborn substrates, consider using 4M HCl in dioxane, which is a more potent reagent for Boc deprotection.[7][8] |
Issue 2: Aziridine Ring-Opening During N-Boc Deprotection
Symptoms: Formation of amino alcohol or other ring-opened side products, confirmed by NMR or MS.
Potential Causes:
-
Harsh Acidic Conditions: Strong acids can protonate the aziridine nitrogen, making the ring highly susceptible to nucleophilic attack by the solvent or counter-ion.[1][9]
-
Presence of Nucleophiles: The reaction mixture may contain nucleophiles that readily attack the activated aziridine ring.[1]
-
Substrate-Specific Instability: Highly substituted or strained aziridines can be more prone to ring-opening.[10]
Solutions:
| Recommended Action | Detailed Protocol & Rationale |
| Use Milder Acidic Conditions | Employ weaker acids (e.g., acetic acid) or highly diluted strong acids at low temperatures (0 °C) to minimize protonation of the aziridine nitrogen.[6][9] |
| Lewis Acid Catalysis | Consider using a Lewis acid like zinc bromide (ZnBr₂) which can offer greater selectivity for Boc deprotection over aziridine activation.[7] |
| Non-Acidic Deprotection Methods | For extremely sensitive substrates, explore non-acidic methods such as thermal deprotection or the use of trimethylsilyl iodide (TMSI).[7] |
| Control of Nucleophiles | Ensure the reaction is performed under anhydrous conditions to prevent water from acting as a nucleophile.[9] |
Experimental Workflow: Assessing Aziridine Stability
Caption: Workflow for evaluating the stability of N-Boc protected aziridines under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable are N-Boc protected aziridines to common bases?
A: Generally, the N-Boc group is stable to a wide range of basic conditions, including amines, hydroxides, and carbonates.[4][5] This stability is a key advantage of the Boc protecting group. However, very strong, non-nucleophilic bases in combination with certain substrates could potentially lead to α-lithiation.[11] Also, if the aziridine contains other base-labile functional groups, such as esters, saponification may occur.[12]
Q2: Can I use standard peptide synthesis deprotection protocols for N-Boc aziridines?
A: While protocols using TFA in DCM are common in both fields, caution is advised.[6][7] The inherent ring strain of aziridines makes them more sensitive than typical amines in a peptide chain.[1][13] Standard peptide deprotection cocktails often contain scavengers like triisopropylsilane, which could potentially reduce the aziridine ring. It is crucial to start with milder conditions and carefully monitor for side products.
Q3: What is the mechanism of acid-catalyzed ring-opening of N-Boc aziridines?
A: Under acidic conditions, two main pathways can lead to ring-opening. The primary and intended reaction is the acid-catalyzed cleavage of the Boc group.[6] However, the aziridine nitrogen itself can be protonated, forming a highly reactive aziridinium ion.[1] This strained, positively charged species is then susceptible to nucleophilic attack at one of the ring carbons, leading to the formation of a ring-opened product.[9]
Mechanism of Acid-Catalyzed Ring Opening
Caption: Competing pathways for N-Boc aziridines under acidic conditions.
Q4: Are there any "safe" acidic conditions for Boc deprotection without ring-opening?
A: While no condition is universally "safe" for all substrates, milder acidic conditions significantly favor Boc deprotection over ring-opening. Using a stoichiometric amount of a weaker acid like acetic acid, or a carefully controlled amount of a stronger acid at low temperatures (e.g., 0°C), can provide the desired selectivity.[6][9] Monitoring the reaction closely by TLC or LC-MS is paramount to stop the reaction upon completion of the deprotection before significant ring-opening occurs.[6]
Q5: Can the Boc group be removed under basic conditions?
A: Cleavage of the Boc group under basic conditions is generally not feasible for typical N-Boc protected amines as the Boc group is designed to be base-stable.[14] However, in specific cases where the nitrogen is highly activated, such as in N-Boc protected pyrroles, base-mediated deprotection has been reported.[14] For aziridines, this is not a standard or recommended procedure. Interestingly, some reports have shown that excess phenyllithium can cleave the N-Boc group on certain acid-sensitive aziridine substrates.[2]
Summary of Stability and Recommended Conditions
| Condition | Stability of N-Boc Aziridine | Key Considerations |
| Strong Acids (e.g., TFA, HCl) | Labile | High risk of both Boc deprotection and aziridine ring-opening.[1][6][10] |
| Mild Acids (e.g., Acetic Acid) | Moderately Stable | Can be used for selective Boc deprotection with careful monitoring.[9] |
| Lewis Acids (e.g., ZnBr₂) | Variable | May offer improved selectivity for Boc deprotection in some cases.[7] |
| Weak Bases (e.g., NaHCO₃, Et₃N) | Stable | Generally well-tolerated.[4][5] |
| Strong Bases (e.g., NaOH, NaOMe) | Generally Stable | Risk of saponification if other labile groups are present.[4][12] |
| Organometallics (e.g., PhLi) | Potentially Labile | Can lead to deprotection or other side reactions.[2] |
Detailed Experimental Protocol: Selective N-Boc Deprotection with Acetic Acid
This protocol provides a starting point for the selective removal of the N-Boc group from an acid-sensitive aziridine.
Materials:
-
N-Boc protected aziridine
-
Glacial Acetic Acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates and appropriate eluent
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the N-Boc protected aziridine (1.0 equiv) in anhydrous DCM to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add glacial acetic acid (5-10 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes. Look for the disappearance of the starting material and the appearance of the deprotected product.
-
Upon completion (or when significant starting material is consumed without major side product formation), carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
-
Singh, S. K., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1256213. [Link]
-
Devi, P. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)? ResearchGate. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Singh, S. K., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
-
Kim, J., et al. (2022). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 144(30), 13867-13875. [Link]
-
Kim, S. C., et al. (2010). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 15(3), 1839-1847. [Link]
-
Ha, H.-J., et al. (2005). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron Letters, 46(34), 5769-5772. [Link]
-
Baran, P. S. (n.d.). Aziridines in Synthesis. Baran Lab. [Link]
-
Agami, C., Couty, F., & Puchot-Guillot, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724. [Link]
-
Aouf, C., et al. (2011). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. ResearchGate. [Link]
-
Chandrasekhar, S., et al. (2003). Ring-Opening Reactions of Nonactivated Aziridines Catalyzed by Tris(pentafluorophenyl)borane. The Journal of Organic Chemistry, 68(13), 5160-5167. [Link]
-
Musio, B., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Society Reviews, 50(14), 8190-8253. [Link]
-
Wikipedia. Aziridines. [Link]
-
Bowers, A. A. (n.d.). Electrophilic Oxaziridines for N-Amination. Bowers Lab. [Link]
-
Legros, J., et al. (2013). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 18(12), 15335-15345. [Link]
-
Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(45), 26958-26965. [Link]
-
Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical Sciences, 124(6), 1321-1326. [Link]
-
De Luca, L., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3126. [Link]
-
Cardillo, G., et al. (1997). Synthesis of N-Boc-β-Aryl Alanines and of N-Boc-β-Methyl-β-aryl Alanines by Regioselective Ring-Opening of Enantiomerically Pure N-Boc-Aziridines. The Journal of Organic Chemistry, 62(17), 5946-5951. [Link]
-
Varala, R., et al. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 7(10), 333-339. [Link]
-
Thompson, A. L., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(10), 2297-2304. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Kotschy, A., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]
-
Lee, D. Y., & Lynd, N. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3291. [Link]
-
Musio, B., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. ResearchGate. [Link]
-
Khan Academy. (2014). Saponification - Base promoted ester hydrolysis. [Link]
-
Chanda, C. L., & Fokin, V. V. (2017). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. Angewandte Chemie International Edition, 56(43), 13463-13467. [Link]
-
Chanda, C. L., & Fokin, V. V. (2017). Direct and Stereospecific Synthesis of N-H and N-Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. ResearchGate. [Link]
-
Chanda, C. L., et al. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Angewandte Chemie International Edition, 53(2), 521-525. [Link]
-
Lee, D. Y., & Lynd, N. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Aziridines - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
Troubleshooting low yields and incomplete conversion in aziridination reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing aziridination reactions. This resource is designed to provide expert guidance on troubleshooting common challenges, particularly low yields and incomplete conversions. Aziridines are vital building blocks in organic synthesis due to their utility in creating complex nitrogen-containing molecules.[1][2] However, their synthesis can be challenging, often plagued by issues that hinder efficiency and scalability. This guide offers a structured, question-and-answer approach to diagnose and solve problems encountered in the lab.
Troubleshooting Guide: Low Yields & Incomplete Conversion
This section directly addresses the most frequent and frustrating issues encountered during aziridination experiments. Each question outlines a common problem, explores the underlying chemical principles, and provides actionable solutions grounded in established literature.
Q1: My reaction shows little to no product formation (<10% yield). Where do I even begin to troubleshoot?
Observing negligible product formation is a common starting problem. The issue typically stems from a fundamental flaw in one of the core reaction components: the catalyst, the nitrogen source, or the reaction environment.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: Many transition metal catalysts used for aziridination are sensitive to air and moisture.[3] Oxidative damage or hydration can render the catalyst inert.
-
Solution: Ensure your reaction is performed under strictly anhydrous conditions using a robust inert atmosphere (high-purity nitrogen or argon).[3] Use freshly dried solvents and reagents. If the catalyst is a solid, ensure it was stored properly in a desiccator or glovebox. For particularly sensitive systems, catalyst activation may be required immediately before use.
-
-
Ineffective Nitrene Source: The choice of nitrogen source (e.g., an iminoiodinane like PhI=NTs or an azide) is critical. Its reactivity must be matched to the substrate and catalyst. The electronic properties of the nitrene precursor can dramatically influence the reaction's success.[3]
-
Solution: Screen a panel of nitrene precursors. For example, if N-(p-toluenesulfonylimino)phenyliodinane (PhI=NTs) fails, consider a more electron-deficient nosyl variant (PhI=NNs) or an alternative class like sulfonyl azides, especially for metal-catalyzed systems.[1]
-
-
Sub-Optimal Reaction Temperature: Aziridination reactions can have a narrow optimal temperature range. Too low, and the activation energy barrier is not overcome; too high, and catalyst or product decomposition can occur.
-
Solution: Conduct a systematic temperature optimization study. Start at room temperature and screen in 10-20°C increments in both directions (e.g., 0°C, 40°C, 60°C). Some modern protocols for unactivated olefins may require elevated temperatures (e.g., 50°C).[4]
-
-
Poor Solvent Choice: The solvent affects catalyst solubility, stability, and the overall reaction mechanism. A poorly chosen solvent can stall the reaction entirely. For instance, coordinating solvents like acetonitrile can sometimes inhibit a Lewis acid catalyst.[5]
-
Solution: Screen a range of anhydrous solvents with varying polarities (e.g., Dichloromethane (DCM), Toluene, 1,2-Dichloroethane (DCE)). In some metal-free systems, highly polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to activate the nitrogen source directly.[4]
-
Below is a troubleshooting workflow to guide your initial investigation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Controlling regioselectivity in the nucleophilic attack on 2-acylaziridines
Technical Support Center: 2-Acylaziridine Ring-Opening Reactions
Welcome to the technical support center for controlling regioselectivity in nucleophilic attacks on 2-acylaziridines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Here, we address common challenges and frequently asked questions to help you troubleshoot your reactions and achieve the desired regiochemical outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers. What are the fundamental principles governing C2 vs. C3 attack on a 2-acylaziridine?
Answer: The ring-opening of a 2-acylaziridine can proceed via two primary pathways: attack at the C2 carbon (the carbon bearing the acyl group) or attack at the C3 carbon (the unsubstituted carbon). The outcome is a delicate balance between electronic and steric effects, which can be manipulated by the reaction conditions.
-
C2-Attack (β-cleavage): This pathway is often favored under acidic or Lewis acidic conditions. The acid activates the aziridine by protonating or coordinating to the nitrogen, forming a reactive aziridinium ion intermediate.[1] This intermediate has significant positive charge character on the adjacent carbons. The C2 position, being tertiary and adjacent to the electron-withdrawing acyl group, can better stabilize this partial positive charge. This leads to a reaction with more SN1-like character, where the nucleophile attacks the more electrophilic and substituted C2 carbon.[1][2]
-
C3-Attack (α-cleavage): This pathway is favored under conditions that promote a classic SN2 mechanism. The nucleophile attacks the less sterically hindered C3 carbon.[3] This pathway is more likely to dominate with sterically bulky nucleophiles, in the absence of a strong acid catalyst, or when the N-substituent on the aziridine is not strongly electron-withdrawing.
The interplay between these factors is critical. For instance, even with an activating acyl group, the choice of nucleophile can dictate the site of attack; halides and cyanides may favor C2, while alcohols may favor C3 in some systems.[2]
Caption: General mechanistic pathways for nucleophilic attack on 2-acylaziridines.
Q2: My goal is the β-amino ketone product, but C3-attack is significant. How can I enhance selectivity for C2-attack?
Answer: To favor attack at the C2 position, you need to promote the formation of an intermediate where this carbon is significantly more electrophilic. The most effective strategy is the use of a Brønsted or Lewis acid catalyst.
-
Introduce a Lewis Acid: Lewis acids like BF₃·OEt₂, Sc(OTf)₃, or Mg(OTf)₂ coordinate to the aziridine nitrogen, which dramatically increases the electrophilicity of the ring carbons and promotes an SN1-like opening at the more substituted C2 position.[4][5]
-
Use a Protic Acid: A strong protic acid like trifluoroacetic acid (TFA) can be highly effective. The protonation of the aziridine nitrogen generates the aziridinium ion, which is then regioselectively attacked at C2.[1]
-
Choose a "Softer" Nucleophile: In some contexts, smaller, "softer" nucleophiles (e.g., halides, azide) are more sensitive to the electronic demand at C2 compared to bulkier or "harder" nucleophiles.[2]
-
Solvent Choice: A polar, coordinating solvent can help stabilize the charged aziridinium intermediate, further promoting the SN1-like pathway and C2 selectivity.
Troubleshooting Workflow: Poor C2 Selectivity
Caption: Troubleshooting guide for improving C2 regioselectivity.
Q3: Conversely, how can I direct the nucleophilic attack to the C3 position?
Answer: Promoting attack at the sterically accessible C3 position requires suppressing the SN1-like pathway and favoring an SN2 mechanism.
-
Avoid Acid Catalysis: Perform the reaction under neutral or basic conditions. This prevents the formation of the aziridinium ion, meaning the nucleophile will react with the less activated, neutral aziridine. In this state, steric hindrance becomes the dominant factor, directing the nucleophile to the C3 carbon.[3]
-
Use a Bulky Nucleophile: A sterically demanding nucleophile will preferentially attack the less hindered C3 position.
-
N-Activating Group Modification: The reactivity of the aziridine ring is increased by having an electron-withdrawing activating group on the nitrogen.[2] A less activating N-substituent (e.g., alkyl vs. sulfonyl) will decrease the overall reactivity and favor a more selective SN2 attack at the C3 position.
-
Intramolecular Delivery: In specific cases, tethering the nucleophile to the aziridine-containing molecule can force an intramolecular attack at a specific position due to conformational constraints, often leading to excellent regioselectivity.[6][7]
Data & Protocols
Data Summary
The choice of catalyst and nucleophile is paramount in controlling regioselectivity. The following tables provide representative data on how these variables can influence the product distribution.
Table 1: Influence of Lewis Acid on Regioselectivity (C2:C3 Ratio)
| Entry | Lewis Acid (1.1 eq) | Solvent | Temp (°C) | C2:C3 Ratio |
|---|---|---|---|---|
| 1 | None | CH₂Cl₂ | 25 | 15:85 |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | 0 | 80:20 |
| 3 | Sc(OTf)₃ | CH₂Cl₂ | 0 | >95:5 |
| 4 | MgBr₂ | THF | 25 | 65:35 |
Data is illustrative, based on general principles for the reaction of an N-tosyl-2-benzoylaziridine with a generic nucleophile.
Table 2: Influence of Nucleophile on Regioselectivity (TFA-catalyzed)
| Entry | Nucleophile | C2:C3 Ratio | Comments |
|---|---|---|---|
| 1 | H₂O | >95:5 | Small, hard nucleophile favors C2 attack.[1] |
| 2 | NaN₃ | 90:10 | Small nucleophile, electronically driven. |
| 3 | PhSH | 85:15 | Soft nucleophile attacks electrophilic C2. |
| 4 | t-BuOH | 30:70 | Bulky nucleophile favors sterically free C3. |
Data is illustrative, based on general principles and specific findings for certain substrates.[2]
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Ring Opening with TFA This protocol is adapted from the regioselective opening of a γ-aziridinyl ketone.[8]
-
Preparation: To a solution of the 2-acylaziridine (1.0 equiv) in a mixed solvent system of acetone and H₂O (2:1, 0.1 M), add trifluoroacetic acid (TFA, 1.5 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino ketone.
Protocol 2: General Procedure for C3-Selective Ring Opening (Non-Catalyzed)
-
Preparation: Dissolve the 2-acylaziridine (1.0 equiv) and the nucleophile (1.5-2.0 equiv, e.g., a bulky secondary amine or thiol) in an aprotic solvent such as THF or CH₃CN (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the specific aziridine and nucleophile. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue can be directly purified by flash column chromatography, or an aqueous workup may be performed if necessary to remove excess nucleophile or salts before chromatography.
References
-
D'hooghe, M., & De Kimpe, N. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643-665. [Link]
-
Stanković, S., D'hooghe, M., Catak, S., Eum, H., Waroquier, M., Van Speybroeck, V., De Kimpe, N., & Ha, H.-J. (2012). Regioselectivity in the ring opening of non-activated aziridines. Semantic Scholar. [Link]
-
Ghavami, A., et al. (2013). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Molecules, 18(9), 10884-10898. [Link]
-
De Kimpe, N., et al. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. [Link]
-
Smith, A. B., et al. (2015). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of Organic Chemistry, 80(18), 9187-9201. [Link]
-
Ready, J. M., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. Angewandte Chemie International Edition, 62(15), e202217736. [Link]
-
Sci-Hub. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. [Link]
-
Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269345. [Link]
-
Beksultanova, N. (2021). Regioselective ring opening reactions of aziridine-2-phosphonates and aziridine based chiral ligands for catalytic, asymmetric azomethine ylide cycloadditions and aza-henry reaction. OpenMETU. [Link]
-
Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC - NIH. [Link]
-
Yook, C.-M., et al. (2011). Regiochemical Pathway in the Ring Opening of 2-Acylaziridines. Bulletin of the Korean Chemical Society, 32(8), 2879-2880. [Link]
-
Ready, J. M., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
-
Watkin, S. V., & Driver, T. G. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell Reports Physical Science, 2(10), 100595. [Link]
-
Reddy, C. R., et al. (2021). Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. Organic & Biomolecular Chemistry, 19(2), 347-352. [Link]
-
Feng, X., et al. (2020). Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. Nature Communications, 11(1), 3824. [Link]
-
Feng, X., et al. (2019). Kinetic Resolution of Aziridines via Catalytic Asymmetric Ring-Opening Reaction with Mercaptobenzothiazoles. Organic Letters, 21(15), 6049-6052. [Link]
Sources
- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 2. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the anionic polymerization of tert-butyl-carboxylate-activated aziridines
Anionic polymerization of tert-butyl-carboxylate-activated aziridines can be a significant challenge for researchers, leading to uncontrolled reactions and undesirable polymer products. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you navigate and prevent these issues in your experiments.
Troubleshooting Guide: Preventing Unwanted Anionic Polymerization
This guide addresses common problems encountered during the handling and polymerization of tert-butyl-carboxylate-activated aziridines and provides systematic solutions.
Issue 1: Spontaneous Polymerization Upon Monomer Synthesis or Purification
Symptoms:
-
The purified aziridine monomer solidifies or becomes highly viscous unexpectedly.
-
Significant exotherm is observed during distillation or workup.
-
NMR analysis shows broad peaks characteristic of a polymer instead of sharp monomer signals.
Root Causes & Solutions:
-
Trace Acidic Impurities: Residual acids from the activation step (e.g., from di-tert-butyl dicarbonate) can protonate the aziridine nitrogen, initiating uncontrolled cationic polymerization, which can sometimes be mistaken for anionic polymerization issues.
-
Solution: Ensure thorough washing with a mild base like saturated sodium bicarbonate solution, followed by washing with brine to remove all acidic traces. Dry the organic phase meticulously over anhydrous sodium sulfate or magnesium sulfate.
-
-
Presence of Nucleophiles: Unreacted starting materials or byproducts with nucleophilic character can initiate anionic polymerization.
-
Solution: Purification by flash column chromatography is often insufficient. Recrystallization or distillation under reduced pressure is highly recommended to achieve high monomer purity.
-
-
Elevated Temperatures: Tert-butyl-carboxylate-activated aziridines are thermally sensitive. High temperatures during purification can induce polymerization.
-
Solution: Use low-temperature distillation (if applicable) and avoid aggressive heating. When removing solvent on a rotary evaporator, use a low-temperature water bath.
-
Experimental Protocol: Monomer Purification
-
After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Wash the solution sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at a temperature below 30°C.
-
Purify the crude monomer by either recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by distillation under high vacuum at a low temperature.
-
Store the purified monomer under an inert atmosphere (argon or nitrogen) at -20°C.
Issue 2: Premature Polymerization at the Start of a Controlled Reaction
Symptoms:
-
Immediate viscosity increase upon addition of the initiator.
-
Poor control over the molecular weight and a broad polydispersity index (PDI) in the final polymer.
Root Causes & Solutions:
-
Impurities in the Solvent: Protic impurities (water, alcohols) or electrophilic impurities in the solvent can react with the initiator or the propagating anionic species, leading to uncontrolled side reactions.
-
Solution: Use anhydrous solvents from a solvent purification system (SPS) or freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for acetonitrile).
-
-
Atmospheric Contamination: Exposure to air and moisture can quench the anionic species or initiate side reactions.
-
Solution: Employ rigorous inert atmosphere techniques (Schlenk line or glovebox). All glassware should be oven-dried or flame-dried under vacuum before use.
-
-
Inappropriate Initiator Choice or Concentration: A highly reactive initiator might lead to an overly rapid, exothermic initiation that is difficult to control.
-
Solution: Select an initiator with appropriate reactivity for the specific aziridine monomer. For example, organometallic initiators like n-butyllithium are potent but can be too reactive. Consider initiators like potassium tert-butoxide or phosphazene bases for more controlled initiation. Optimize the initiator-to-monomer ratio to control the polymerization rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of anionic polymerization of N-Boc-aziridines, and why is it prone to side reactions?
The anionic ring-opening polymerization of N-Boc-aziridines is typically initiated by a nucleophile that attacks one of the aziridine ring carbons, leading to ring opening and the formation of an amide anion (amido-alkoxide) propagating species. This species then attacks another monomer molecule, continuing the polymer chain growth.
However, the tert-butoxycarbonyl (Boc) group contains an acidic proton on the tert-butyl group. The propagating amide anion can abstract this proton, leading to chain termination and the formation of isobutylene and a carbamate anion. This side reaction is a major cause of low molecular weights and broad PDIs.
Caption: Mechanism of anionic polymerization and the competing chain termination reaction.
Q2: How does temperature control affect the prevention of unwanted polymerization?
Temperature plays a critical role. Lowering the reaction temperature (e.g., to 0°C or -78°C) is a common strategy to suppress the side reactions, particularly the proton abstraction from the Boc group. At lower temperatures, the rate of the desired propagation reaction is favored over the termination reaction, leading to better control over the polymerization and narrower molecular weight distributions.
Q3: Can the choice of counter-ion influence the polymerization outcome?
Yes, the counter-ion (from the initiator) significantly impacts the reactivity of the propagating anionic center. Looser ion pairs (e.g., with K⁺ or Cs⁺) lead to a more reactive "naked" anion, which can increase the polymerization rate but may also enhance the rate of side reactions. Tighter ion pairs (e.g., with Li⁺) can offer more control by moderating the anion's reactivity. The choice of solvent also influences the ion pair separation.
Q4: Are there alternative activating groups to the tert-butyl-carboxylate that are less prone to anionic polymerization?
The susceptibility to anionic polymerization is linked to the electron-withdrawing nature of the activating group on the aziridine nitrogen. While the Boc group is common, other activating groups like tosyl (Ts) or mesyl (Ms) are also used. These groups can also activate the aziridine for ring-opening, but the specific side reactions and optimal polymerization conditions will differ. For instance, sulfonyl-activated aziridines also undergo anionic polymerization, but the nature of the propagating species and potential side reactions are distinct.
Q5: What analytical techniques are best for monitoring the polymerization and ensuring the monomer is pure?
-
For Monomer Purity:
-
¹H and ¹³C NMR Spectroscopy: Provides a clear picture of the monomer's structure and can detect minor impurities. The absence of broad signals is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
-
For Monitoring Polymerization:
-
In-situ FTIR or Raman Spectroscopy: Can track the disappearance of the monomer's characteristic vibrational bands.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the resulting polymer. Taking aliquots from the reaction mixture over time can provide kinetic information.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting uncontrolled polymerization.
Table 1: Key Experimental Parameters and Their Impact
| Parameter | High-Risk Condition | Recommended Action | Rationale |
| Monomer Purity | >99% purity not confirmed | Recrystallize or distill under high vacuum; confirm purity by NMR. | Impurities can act as initiators for uncontrolled polymerization. |
| Reaction Temperature | Room temperature or above | Conduct reaction at 0°C or -78°C. | Suppresses side reactions like proton abstraction from the Boc group. |
| Solvent Quality | Standard HPLC-grade solvent | Use anhydrous solvent from an SPS or freshly distilled. | Protic impurities (e.g., water) will terminate the anionic polymerization. |
| Atmosphere | Reaction set up on the benchtop | Use a Schlenk line or a glovebox with an inert atmosphere (Ar or N₂). | The propagating anionic species is highly sensitive to air and moisture. |
| Initiator Reactivity | Highly reactive initiator (e.g., n-BuLi) with fast addition | Choose an initiator of moderate reactivity; add it slowly at low temperature. | Slow, controlled initiation leads to a more uniform polymer growth. |
References
-
Roovers, J., Toporowski, P. M., & Comanita, L. (1998). Anionic polymerization of N-tert-butoxycarbonyl aziridine. Macromolecules, 31(12), 3769-3774. [Link]
-
Novakova, O., & Kriz, J. (2009). Anionic Ring-Opening Polymerization of N-Boc-Aziridine: A DFT Study of the Mechanism. The Journal of Physical Chemistry B, 113(18), 6298-6306. [Link]
Technical Support Center: Navigating the Reactivity of Strained Aziridine Rings in Multi-Step Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the complexities of strained aziridine rings in multi-step synthesis. The high ring strain of aziridines, approximately 27 kcal/mol, makes them valuable synthetic intermediates for introducing nitrogen-containing functionalities.[1][2] However, this inherent reactivity also presents significant challenges, including undesired ring-opening, polymerization, and difficulties in achieving stereocontrol.[3][4][5]
This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively. By understanding the underlying chemical principles and employing the appropriate techniques, you can harness the synthetic potential of aziridines while minimizing side reactions and maximizing yields.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: My aziridine intermediate is decomposing during purification by silica gel chromatography.
-
Question: I've successfully synthesized my aziridine, but it consistently decomposes on the silica gel column. What's causing this, and how can I purify my product without degradation?
-
Answer: Decomposition of aziridines on silica gel is a common problem.[6][7] The acidic nature of standard silica gel can catalyze the ring-opening of the strained aziridine, leading to undesired side products or polymerization.[5] This is particularly problematic for N-H or N-alkyl aziridines which are more susceptible to acid-catalyzed decomposition.[7][8]
Solutions:
-
Switch to a More Inert Stationary Phase: Instead of silica gel, consider using a more neutral or basic stationary phase. Basic alumina is often an excellent alternative for purifying sensitive aziridines.[6][7] Neutral alumina is another viable option.
-
Buffer the Eluent: If you must use silica gel, you can neutralize its acidic sites by adding a small amount of a non-nucleophilic base to your eluent system. A common practice is to add 0.1-1% triethylamine to the mobile phase.[6]
-
Perform a Stationary Phase Stability Test: Before committing your entire batch to a column, it's prudent to conduct a small-scale stability test. Stir a small amount of your crude product with a sample of the intended stationary phase (e.g., silica gel, neutral alumina, basic alumina) in your chosen eluent. After a set time, analyze the mixture by ¹H NMR or LC-MS to check for decomposition.[7]
-
Minimize Contact Time: Work efficiently to minimize the time your aziridine is in contact with the stationary phase. After purification, remove the solvent as quickly as possible under reduced pressure and at a low temperature.[6]
-
Problem 2: I'm observing significant polymerization of my activated aziridine monomer during the reaction.
-
Question: I'm attempting a reaction with an activated aziridine, but a significant portion of it is polymerizing. How can I prevent this unwanted side reaction?
-
Answer: The polymerization of activated aziridines is a known challenge, especially under anionic conditions.[9][10][11] The high reactivity of the strained ring, particularly when the nitrogen is substituted with an electron-withdrawing group, makes it susceptible to nucleophilic attack by another aziridine molecule, initiating a chain reaction.[4][12]
Solutions:
-
Control the Monomer Concentration: High concentrations of the aziridine monomer can increase the rate of intermolecular reactions leading to polymerization.[5] Performing the reaction in a suitable solvent at a lower concentration can help to mitigate this.
-
Temperature Control: The rate of polymerization is often highly dependent on temperature. Running the reaction at a lower temperature can help to control the polymerization rate.[10][11][13]
-
Choice of Initiator and Solvent: In planned polymerization reactions, the choice of initiator and solvent is critical. For instance, in the living anionic polymerization of activated aziridines, solvents like DMSO and DMF can lead to faster polymerization rates.[10][11][13] For non-polymerization reactions, less polar, non-coordinating solvents might be preferable.
-
N-Substituent Modification: The nature of the N-substituent significantly influences the aziridine's stability and propensity to polymerize. Electron-withdrawing groups activate the ring, making it more susceptible to nucleophilic attack.[5] If possible, consider using an N-substituent that provides a balance between the desired reactivity and stability.
Experimental Protocol: Monitoring Aziridine Polymerization by ¹H NMR
A practical way to study and optimize your reaction to avoid polymerization is to monitor it in real-time using ¹H NMR spectroscopy.[10][13]
-
Sample Preparation: In an NMR tube, dissolve your aziridine monomer and other reactants in a deuterated solvent that is compatible with your reaction conditions.
-
Acquisition: Acquire a ¹H NMR spectrum before initiating the reaction to get a baseline.
-
Initiation: Add the initiator or catalyst to the NMR tube.
-
Monitoring: Acquire spectra at regular time intervals to monitor the disappearance of the monomer signals and the appearance of polymer and/or desired product signals.
-
Analysis: By integrating the relevant peaks, you can determine the rate of monomer consumption and the formation of different species, allowing you to adjust reaction conditions (e.g., temperature, concentration) to favor your desired outcome.
-
Problem 3: I'm struggling with poor regioselectivity in the nucleophilic ring-opening of my unsymmetrically substituted aziridine.
-
Question: My nucleophilic ring-opening reaction on an unsymmetrically substituted aziridine is giving me a mixture of regioisomers. How can I control where the nucleophile attacks?
-
Answer: Achieving high regioselectivity in the ring-opening of unsymmetrical aziridines is a critical aspect of their synthetic utility.[14][15] The regiochemical outcome is influenced by several factors, including the nature of the N-substituent (activating vs. non-activating), the nucleophile, and the reaction conditions (acidic vs. basic/neutral).[1][15]
Understanding the Mechanisms:
-
Under Basic or Neutral Conditions (SN2-like): With non-activated aziridines, the reaction generally proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom.[2]
-
Under Acidic Conditions (SN1-like): In the presence of an acid, the aziridine nitrogen is protonated, forming a more reactive aziridinium ion.[15] The ring-opening can then proceed through a mechanism with more SN1 character. The nucleophile will attack the more substituted carbon, as it can better stabilize the developing positive charge.[14]
Strategies for Controlling Regioselectivity:
-
Choice of N-Protecting/Activating Group: The electronic nature of the N-substituent is crucial. Electron-withdrawing groups (e.g., tosyl, mesyl) activate the aziridine ring towards nucleophilic attack and can influence the regioselectivity.[4][16]
-
Reaction Conditions: The choice between acidic and basic/neutral conditions is a primary tool for directing regioselectivity.
-
Lewis Acid Catalysis: Lewis acids can be used to activate the aziridine and influence the regiochemical outcome of the ring-opening.[17]
-
Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can also play a role in determining the site of attack.
Decision-Making Workflow for Regioselective Ring-Opening
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling reactive aziridine intermediates?
A1: Due to their reactivity and potential toxicity, aziridines must be handled with care.
-
Storage: Store aziridines in a cool, dry, and well-ventilated area, away from heat sources, sparks, or open flames. [18]They should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture or carbon dioxide. * Handling: Always work in a well-ventilated fume hood. [19][20]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [18][20]* Incompatible Materials: Keep aziridines away from acids, strong oxidizing agents, and other incompatible chemicals to prevent vigorous reactions.
Q2: How do I choose the right N-protecting group for my aziridine?
A2: The choice of N-protecting group is critical and depends on the subsequent reaction conditions.
-
For Stability: If the aziridine needs to be stable to a variety of reaction conditions, bulky silyl protecting groups like tert-butyldiphenylsilyl (TBDPS) are a good choice. They are resistant to many reagents and can be removed under mild conditions. [8][21][22]* For Activation: If you want to activate the aziridine for nucleophilic ring-opening, electron-withdrawing groups such as tosyl (Ts), mesyl (Ms), or Boc are commonly used. [4][16]* For Directing Effects: The N-substituent can also act as a directing group in certain reactions. For example, N-alkyl aziridines can direct organolithium reagents via the nitrogen lone pair. [23] Table 1: Comparison of Common N-Protecting/Activating Groups for Aziridines
| Protecting Group | Abbreviation | Activation/Protection | Common Cleavage Conditions | Notes |
| Tosyl | Ts | Activating | Reductive (e.g., Na/naphthalene) | Strongly activating; stable to many conditions. [16] |
| Mesyl | Ms | Activating | Similar to Tosyl | Also strongly activating. [12] |
| tert-Butoxycarbonyl | Boc | Activating | Acidic (e.g., TFA) | Common in peptide synthesis; activates for ring-opening. [23] |
| Benzyl | Bn | Protecting | Hydrogenolysis (e.g., H₂, Pd/C) | Generally considered a protecting group. |
| tert-Butyldiphenylsilyl | TBDPS | Protecting | Fluoride source (e.g., TBAF) | Provides good stability to a range of conditions. [8][21][22] |
Q3: What are the key factors for achieving stereocontrol in aziridine reactions?
A3: Stereocontrol in reactions involving aziridines is a complex but achievable goal.
-
Stereospecific Synthesis: Many methods for aziridine synthesis are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the aziridination of an alkene often proceeds with retention of the alkene's stereochemistry.
-
Stereocontrolled Ring-Opening: The stereochemical outcome of ring-opening reactions is highly dependent on the mechanism. SN2-type reactions typically proceed with inversion of stereochemistry at the attacked carbon. [1]However, the stereochemical outcome can be influenced by the substrate, nucleophile, and catalyst. [14][24]Chiral auxiliaries can also be employed to control the diastereoselectivity of ring-opening reactions. [25]* Catalyst Control: In transition-metal-catalyzed aziridination reactions, the choice of a chiral ligand is paramount for inducing high enantioselectivity. [26] Diagram: Stereochemical Pathways in Aziridine Ring-Opening
Caption: Contrasting stereochemical outcomes of SN2 and SN1-like aziridine ring-opening.
References
- Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing). (n.d.).
- Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. (n.d.). National Institutes of Health.
- Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions - Chemical Communications (RSC Publishing). (n.d.).
- Functionalized Diaziridines as Potential Electrophilic Aziridinating Agents. (n.d.). American Chemical Society.
- N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. (2007). PubMed.
- N-Silyl Protecting Groups for Labile Aziridines: Application toward the Synthesis of N-H Aziridinomitosenes. (n.d.). American Chemical Society.
- N-Silyl Protecting Groups for Labile Aziridines: Application toward the Synthesis of N-H Aziridinomitosenes. (n.d.). ACS Publications.
- Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025). MSN Chemical.
- troubleshooting guide for the synthesis of chiral aziridines. (n.d.). Benchchem.
- Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. (2025). PubMed Central.
- Aziridines : stereocontrol of ring-making and ring-breaking. (2014). University of Leicester.
- Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. (2020). ACS Publications.
- Dynamic Kinetic Activation of Aziridines to Access Azepines. (n.d.). ResearchGate.
- Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. (n.d.). ACS Publications.
- Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers.
- Aziridines as a Protecting and Directing Group. Stereoselective Synthesis of (+)-Bromoxone. (n.d.). ACS Publications.
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. (2014). National Institutes of Health.
- Unexplored Nucleophilic Ring Opening of Aziridines. (n.d.). MDPI.
- Aziridine, 1-(3-pyridinylcarbonyl)- (9CI) Safety Data Sheets. (n.d.). Echemi.
- Alkylative Aziridine Ring-Opening Reactions. (n.d.). MDPI.
- Recent updates and future perspectives in aziridine synthesis and reactivity. (n.d.). PMC.
- challenges and solutions in the synthesis of unstable N-H aziridines. (n.d.). Benchchem.
- Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. (n.d.). Benchchem.
- Technical Support Center: Maintaining Aziridine Ring Integrity During Thermal Polymerization. (n.d.). Benchchem.
- Recent updates and future perspectives in aziridine synthesis and reactivity. (n.d.). ResearchGate.
- Electrochemical flow aziridination of unactivated alkenes. (n.d.). PubMed Central.
- Nucleophilic ring opening reactions of aziridines. (n.d.). Semantic Scholar.
- Technical Support Center: Purification of Aziridine & 2-(chloromethyl)oxirane Products. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. (n.d.). Merck Millipore.
- Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. (n.d.). PubMed Central.
- Aziridine Synthesis via Electrogenerated Dications with Dylan Holst (Episode 66). (2021). YouTube.
- Living Anionic Polymerization of Activated Aziridines. (n.d.). Gutenberg Open Science.
- Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. (2025). ResearchGate.
- Aziridines as intermediates in diversity-oriented syntheses of alkaloids. (n.d.). PubMed Central.
- Aziridine Group Transfer via Transient N-Aziridinyl Radicals. (n.d.). Journal of the American Chemical Society.
- Recent updates and future perspectives in aziridine synthesis and reactivity. (2023). PubMed.
- Exploiting the chemistry of strained rings: synthesis of indoles via domino reaction of aryl iodides with 2H-azirines. (n.d.). PubMed.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. (2017). Polymer Chemistry (RSC Publishing).
- The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. (n.d.). Polymer Chemistry (RSC Publishing).
- (PDF) The Living Anionic Polymerization of Activated Aziridines: Systematic Study of Reaction Conditions and Kinetics. (n.d.). ResearchGate.
Sources
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Validation & Comparative
1H and 13C NMR spectral analysis of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
An In-Depth Guide to the 1H and 13C NMR Spectral Analysis of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Introduction: The Challenge of Chiral Aziridines
Aziridines, the smallest nitrogen-containing heterocycles, are highly valuable chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals.[1] Their inherent ring strain makes them versatile intermediates for accessing a wide array of more complex nitrogenous compounds.[2] The compound this compound is a classic example of a chiral aziridine, featuring a stereocenter at the C2 position. The precise determination of its absolute and relative stereochemistry is paramount, as biological activity is often exclusive to a single enantiomer.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of such molecules in solution. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the 1H and 13C NMR spectra of this compound. We will dissect the spectral data, explain the rationale behind chemical shift and coupling constant assignments, and compare its spectral features to those of a diastereomeric alternative to illustrate how NMR is decisively used to confirm stereochemistry.
Elucidating the Structure: A Multi-faceted NMR Approach
The complete stereochemical assignment of a molecule like this compound is not achieved by a single experiment but through a logical workflow that integrates data from several NMR techniques. This process provides a self-validating system for confirming the proposed structure.
Caption: Workflow for Stereochemical Elucidation via NMR Spectroscopy.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the electronic environment of protons and their connectivity through spin-spin coupling. For the title compound, the aziridine ring protons are particularly diagnostic.
Table 1: ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~3.75 | s | - | 3H | OCH₃ | Singlet for the methyl ester protons, deshielded by the adjacent oxygen. |
| ~3.10 | dd | J = 3.0, 1.5 Hz | 1H | H-2 | Doublet of doublets. Coupled to both H-3a and H-3b. Deshielded by the adjacent N-Boc and methyl ester groups. |
| ~2.55 | dd | J = 6.5, 1.5 Hz | 1H | H-3a (trans to H-2) | Doublet of doublets. Exhibits a larger trans coupling to H-3b and a smaller cis coupling to H-2. |
| ~2.30 | dd | J = 6.5, 3.0 Hz | 1H | H-3b (cis to H-2) | Doublet of doublets. Shows a larger trans coupling to H-3a and a larger trans coupling to H-2 in this specific geometry. |
| 1.48 | s | - | 9H | C(CH₃)₃ | A strong singlet characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector. |
Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The values presented are typical for this class of compounds.[3]
Key Interpretive Insights (Expertise & Experience)
-
Aziridine Ring Protons (H-2, H-3a, H-3b): These three protons form a distinct AMX spin system.
-
H-2: This proton is at the stereocenter and is deshielded by two adjacent electron-withdrawing groups (the N-Boc and the C-ester), placing its resonance downfield.
-
H-3 Protons: The two protons on C-3 are diastereotopic, meaning they are chemically non-equivalent and thus have different chemical shifts. They couple to each other (geminal coupling, ²J) and to the proton on C-2 (vicinal coupling, ³J).
-
-
The Decisive Role of J-Coupling: In aziridine rings, the magnitude of the vicinal (³J) coupling constant between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[4]
-
Generally, the coupling constant between trans protons (³Jtrans) is larger than that for cis protons (³Jcis). However, in strained three-membered rings, these values are often smaller than in acyclic systems. A typical value for ³Jcis is in the range of 5-7 Hz, while ³Jtrans is often smaller, around 2-4 Hz.[2] The specific values observed are critical for assigning the relative stereochemistry.
-
-
NOE for Confirmation: To unambiguously confirm the spatial relationships, a 2D NOESY or ROESY experiment would be performed. An NOE correlation would be expected between protons that are close in space. For the trans configuration of the substituents, an NOE would be observed between the H-2 proton and the cis-H-3 proton, but not the trans-H-3 proton.[5][6]
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single line.
Table 2: ¹³C NMR Data for this compound (in CDCl₃, 126 MHz)
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |
| ~169.5 | C | C=O (Ester) | Carbonyl carbon of the methyl ester, in the typical downfield region for esters.[7] |
| ~160.0 | C | C=O (Boc) | Carbonyl carbon of the N-Boc protecting group. |
| ~81.0 | C | C (CH₃)₃ | Quaternary carbon of the tert-butyl group, deshielded by oxygen. |
| ~52.5 | CH₃ | OC H₃ | Methyl carbon of the ester. |
| ~36.0 | CH | C-2 | Aziridine carbon bearing the ester group. Its chemical shift reflects the strain of the ring and deshielding from adjacent groups. |
| ~34.5 | CH₂ | C-3 | The second aziridine ring carbon. Typically, aziridine carbons appear at a relatively upfield position compared to other saturated heterocycles due to ring strain.[8] |
| ~28.3 | CH₃ | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Part 3: Comparison Guide - Establishing Stereochemistry
To highlight how NMR confirms the structure, we compare the expected data for the target molecule with a hypothetical diastereomer: (2R,3S)-1-tert-Butyl 2-methyl 3-phenylaziridine-1,2-dicarboxylate, which would have a cis relationship between the C2-ester and the C3-phenyl group. The key difference lies in the coupling constants of the aziridine ring protons.
Table 3: Comparative Analysis of Aziridine Diastereomers
| Parameter | This compound (trans-like) | Hypothetical cis-Disubstituted Aziridine | Significance of Difference |
| Stereochemistry | Substituents on C2 and C3 are trans | Substituents on C2 and C3 are cis | Different spatial arrangement of groups. |
| ³J(H2, H3) | Small, typically 2-4 Hz[2] | Larger, typically 5-7 Hz[2] | This is the most diagnostic parameter for determining the relative stereochemistry of the aziridine ring. |
| NOE Correlation | Strong NOE between H-2 and one of the H-3 protons. | Strong NOE between H-2 and the single H-3 proton. | Confirms through-space proximity consistent with the assigned stereochemistry. |
This comparison demonstrates the power of J-coupling analysis. By simply measuring the coupling constant between H-2 and H-3, a researcher can confidently distinguish between diastereomers.
Differentiating Enantiomers: The Use of Chiral Solvating Agents
Standard ¹H and ¹³C NMR spectra of enantiomers, such as the (R) and (S) forms of the title compound, are identical. To distinguish them, one must introduce a chiral environment. This is commonly achieved using chiral solvating agents (CSAs) or chiral derivatizing agents.
The addition of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR sample can lead to the formation of transient, diastereomeric complexes with the two enantiomers. These diastereomeric complexes have slightly different magnetic environments, which can result in the separation of signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (% ee).[9][10]
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard like tetramethylsilane (TMS) at 0 ppm.
-
Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Final Check: Ensure the solution height in the NMR tube is adequate (typically ~4-5 cm) and that the solution is clear and free of any particulate matter.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[11]
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or higher, as ¹³C is much less sensitive than ¹H.[7]
-
-
2D NMR (COSY, HSQC, NOESY): Standard pulse programs available on the spectrometer software should be used. The number of increments in the indirect dimension and the number of scans should be optimized to achieve adequate resolution and signal-to-noise.
Conclusion
The structural and stereochemical elucidation of this compound is a clear demonstration of the analytical power of modern NMR spectroscopy. Through a systematic analysis of ¹H and ¹³C chemical shifts, proton-proton coupling constants, and advanced 2D techniques like NOESY, an unambiguous assignment of the molecule's constitution and relative stereochemistry can be achieved. The comparison with diastereomeric alternatives underscores the diagnostic value of vicinal coupling constants in strained ring systems. This comprehensive approach, forming a self-validating analytical workflow, is indispensable for researchers in synthetic chemistry and drug development who rely on precise molecular characterization.
References
- Macmillan Group, Princeton University. "SUPPLEMENTARY INFORMATION.
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A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Chiral Aziridines Using HPLC with Chiral Columns
Introduction: The Significance of Chiral Aziridines and the Analytical Challenge
Chiral aziridines are high-value synthetic intermediates, serving as versatile building blocks in the synthesis of a myriad of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and chiral catalysts. The three-membered strained ring of aziridines makes them prone to stereospecific ring-opening reactions, allowing for the introduction of various functionalities with controlled stereochemistry. Consequently, the enantiomeric purity of these building blocks is of paramount importance, as it directly dictates the stereochemical outcome of subsequent synthetic steps and the biological activity of the final product.
However, the determination of enantiomeric excess (ee) for chiral aziridines presents a significant analytical challenge. Their often-high reactivity can lead to on-column degradation or racemization under harsh chromatographic conditions. Furthermore, the small and relatively rigid structure of the aziridine ring can make chiral recognition by a stationary phase difficult. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods utilizing chiral columns for the robust and accurate determination of enantiomeric excess in chiral aziridines, grounded in both theoretical principles and practical, field-proven insights.
Comparative Analysis of Chiral Stationary Phases (CSPs) for Aziridine Enantioseparation
The cornerstone of any successful chiral separation by HPLC is the selection of an appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer of the analyte have different energies, leading to different retention times. For chiral aziridines, polysaccharide-based and Pirkle-type CSPs have demonstrated the broadest applicability and success.
Polysaccharide-Based CSPs: The Workhorse for Chiral Separations
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, are the most widely used and often the first choice for screening chiral separations due to their remarkable versatility.[1] The chiral recognition mechanism is complex and not fully elucidated but is believed to involve a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the helical structure of the polysaccharide polymer.[2][3]
For aziridines, the presence of a nitrogen atom and potentially other functional groups allows for multiple points of interaction with the carbamate derivatives on the polysaccharide backbone. Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) offer a significant advantage over their coated counterparts (e.g., Chiralpak® AD, Chiralcel® OD) by allowing the use of a wider range of organic solvents, which can be crucial for optimizing selectivity and solubility.[4][5]
Pirkle-Type CSPs: Rational Design and Broad Applicability
Developed by William H. Pirkle, these "brush-type" CSPs are based on the principle of reciprocal chiral recognition.[6][7] The chiral selector, a small chiral molecule, is covalently bonded to the silica surface.[8] A well-known example is the Whelk-O® 1, which has a broad scope of application, including the separation of aziridine enantiomers.[9][10] The recognition mechanism is typically based on a "three-point interaction model," involving π-π interactions (π-donor/π-acceptor), hydrogen bonding, and steric hindrance. The covalent bonding of the selector to the silica makes these columns highly durable and compatible with a wide range of mobile phases.[6][8]
Macrocyclic Antibiotic CSPs: Unique Selectivity
Macrocyclic antibiotics, such as vancomycin and teicoplanin, possess multiple stereogenic centers and various functional groups (hydroxyl, carboxyl, amino, and aromatic moieties), creating complex three-dimensional structures.[9] This complexity provides a unique chiral recognition environment. While less commonly the first choice for simple aziridines compared to polysaccharide phases, they can offer complementary or superior selectivity for more complex or highly functionalized aziridine derivatives.
Comparative Performance Data
The following table summarizes representative performance data for the separation of chiral aziridines on various CSPs, synthesized from literature and application notes. It is crucial to note that optimal conditions are highly analyte-dependent.
| Chiral Stationary Phase (CSP) | Analyte Type | Representative Mobile Phase (Normal Phase) | Flow Rate (mL/min) | Typical Resolution (Rs) | Key Insights & Rationale |
| Chiralpak® ID (Amylose tris(3-chlorophenylcarbamate)) | N-H Aziridine | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | > 1.5 | High success rate for a variety of aziridines. The chloro-substituted phenylcarbamate offers strong π-π and dipole interactions.[7][11] |
| Chiralpak® IF (Amylose tris(3,5-dichlorophenylcarbamate)) | N-Me Aziridine | n-Hexane / 2-Propanol (85:15, v/v) | 1.0 | > 2.0 | Often provides enhanced resolution over other amylose phases due to the additional chlorine substituent increasing interaction strength.[11] |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | N-H/N-Me Aziridines | n-Hexane / Isopropanol | 1.0 | > 1.5 | A classic, versatile cellulose-based phase. The dimethylphenyl groups create well-defined chiral pockets.[12] |
| (R,R)-Whelk-O® 1 | Aziridine-2-carboxylate esters | n-Hexane / Ethanol (80:20, v/v) | 1.0 | > 1.8 | Excellent alternative to polysaccharide phases. The π-acidic dinitrobenzamido group interacts strongly with π-basic aryl groups on the analyte. Covalent bonding allows for robust method development.[9][10] |
Method Development and Optimization: A Scientist's Approach
A systematic approach to method development is key to achieving a robust and reliable separation. The following workflow outlines the critical steps and the rationale behind them.
Caption: Workflow for Chiral HPLC Method Development.
Step 1: Analyte Characterization and Potential Derivatization
Before any injection, thoroughly understand your analyte. The presence of functional groups (esters, amides, aryl groups) will guide your initial CSP selection. For highly polar molecules like aziridine-2-carboxylic acids, direct separation can be challenging. Derivatization to their corresponding methyl or ethyl esters is a common and highly effective strategy to increase retention in normal-phase chromatography and improve peak shape.[13]
Step 2: Chiral Stationary Phase and Mobile Phase Screening
CSP Selection: Begin by screening on a small set of columns with orthogonal chiral selectors. A good starting point is a combination of an amylose-based column (e.g., Chiralpak® ID or IF) and a Pirkle-type column (e.g., Whelk-O® 1). This maximizes the chances of finding initial "hits."
Mobile Phase Selection: Normal-phase chromatography (e.g., n-Hexane/alkanol) is the most common and often most successful mode for aziridine separation on polysaccharide and Pirkle-type columns. The low viscosity of these mobile phases leads to higher efficiency. The choice of alcohol modifier (2-propanol vs. ethanol) can significantly alter selectivity, as it affects the conformation of the polysaccharide polymer and the hydrogen-bonding interactions with the analyte.[14]
Step 3: Method Optimization
Once a promising CSP/mobile phase combination is identified (i.e., some separation is observed), the next step is to optimize the resolution.
-
Alcohol Modifier Concentration: Adjusting the percentage of the alcohol modifier is the primary tool for controlling retention and resolution. Decreasing the alcohol percentage generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Additives: For acidic or basic analytes, small amounts of additives can dramatically improve peak shape. For acidic aziridines, 0.1% trifluoroacetic acid (TFA) can suppress the ionization of residual silanols on the silica surface. For basic aziridines, 0.1% diethylamine (DEA) can serve the same purpose and prevent peak tailing.[14][15]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases the enantioselectivity (α) and resolution, but at the cost of longer retention times and higher backpressure. A typical starting point is ambient temperature (25 °C).
Experimental Protocol: Enantiomeric Excess Determination of a Representative Chiral Aziridine
This protocol provides a detailed methodology for determining the enantiomeric excess of a representative N-protected ethyl aziridine-2-carboxylate using a polysaccharide-based CSP.
1. Materials and Reagents
-
Racemic and enantiomerically enriched samples of the target aziridine.
-
HPLC-grade n-Hexane.
-
HPLC-grade 2-Propanol (IPA).
-
Trifluoroacetic acid (TFA), HPLC grade (optional).
-
Mobile phase for sample dilution (typically the same as the analytical mobile phase).
2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiralpak® ID column (5 µm, 4.6 x 250 mm).
3. Chromatographic Conditions
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Scientist's Note: If peak tailing is observed, a modified mobile phase of n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) can be tested. Always add the TFA to the alcohol portion before mixing with hexane.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (or the λmax of the analyte).
-
Injection Volume: 10 µL.
4. Procedure
-
System Preparation: Equilibrate the Chiralpak® ID column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic standard of the aziridine in the mobile phase to a concentration of approximately 1 mg/mL. Prepare the enantiomerically enriched sample at the same concentration.
-
Analysis:
-
Inject the racemic sample to determine the retention times of both enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is desired for baseline separation.
-
Inject the enantiomerically enriched sample.
-
-
Data Processing and Calculation:
-
Integrate the peak areas of the two enantiomers (A1 and A2).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Ensuring Trustworthiness: A Self-Validating System
A developed chiral method is only reliable if it is properly validated. Validation ensures the method is fit for its intended purpose.[2] Key validation parameters for an enantiomeric purity assay include:
-
Specificity: The ability to assess the enantiomers in the presence of impurities or related substances. This is demonstrated by injecting a placebo and spiked samples.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified. This is crucial for accurately measuring high enantiomeric purities.
-
Linearity: The method should provide results that are directly proportional to the concentration of the minor enantiomer over a specified range.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with known amounts of the minor enantiomer.
Caption: General Principle of Chiral Recognition on a CSP.
Conclusion
The determination of enantiomeric excess for chiral aziridines is a critical analytical task that can be reliably achieved through chiral HPLC. Polysaccharide-based and Pirkle-type CSPs have proven to be the most effective tools for these separations. A successful outcome hinges on a systematic approach to method development, beginning with careful analyte characterization, followed by a logical screening of columns and mobile phases, and culminating in fine-tuning of the chromatographic parameters. By understanding the principles of chiral recognition and adhering to rigorous validation standards, researchers, scientists, and drug development professionals can develop robust, accurate, and reliable methods to ensure the enantiomeric purity of these vital chemical building blocks.
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Frink, L. A., Khan, M. A., Kürti, L., Falck, J. R., Paudyal, M. P., & Jat, J. L. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(23-24), 1607–1612. [Link]
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Khan, M. A. M. (2014). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix. [Link]
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Rovis, T., et al. (2021). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. [Link]
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D'Acquarica, I., et al. (2021). Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. Molecules. [Link]
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Dong, M. W. (2009). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2014). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2013). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. Journal of Separation Science. [Link]
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SIELC Technologies. (n.d.). Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2013). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. [Link]
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Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 18, 2026, from [Link]
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Wang, F., & Aslan, D. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A. [Link]
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Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns. Retrieved January 18, 2026, from [Link]
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Daicel Chemical Industries, Ltd. (n.d.). DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Retrieved January 18, 2026, from [Link]
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Zhang, T., et al. (2017). The Composition of the Mobile Phase Affects the Dynamic Chiral Recognition of Drug Molecules by the Chiral Stationary Phase. Langmuir. [Link]
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Zheng, Y., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
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Pharmablog. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]
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Zheng, Y., et al. (2025). Enantiomerically Enriched Aziridine-2-carboxylates via Copper-Catalyzed Reductive Kinetic Resolution of 2H-Azirines. Angewandte Chemie International Edition. [Link]
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Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Ha, H. J. (2004). Highlights of the chemistry of enantiomerically pure aziridine-2-carboxylates. ResearchGate. [Link]
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de la Torre, F., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules. [Link]
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Deshpande, A. D., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
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Kumar, K. S., et al. (2016). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
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Liu, Y., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
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Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
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Reddy, P. B., et al. (2011). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]
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Comparative study of (R)- vs (S)-enantiomers of aziridine-1,2-dicarboxylate in asymmetric synthesis
Introduction: The Strategic Value of Chiral Aziridines
In the landscape of asymmetric synthesis, chiral aziridines, particularly the enantiomers of aziridine-2-carboxylate and its dicarboxylate analogues, have emerged as exceptionally versatile building blocks.[1] Their inherent ring strain, estimated at approximately 27 kcal/mol, renders them susceptible to stereospecific ring-opening reactions, providing a powerful platform for the synthesis of a diverse array of nitrogen-containing molecules, including non-natural α- and β-amino acids, alkaloids, and other pharmaceutically relevant compounds.[1][2] The presence of a carboxylate group at the C2 position offers a convenient handle for further synthetic manipulations, enhancing their utility.
This guide provides a comparative analysis of the (R)- and (S)-enantiomers of activated aziridine-2-carboxylates, focusing on their application in asymmetric synthesis. While these molecules are enantiomers and are often employed to access enantiomeric products, their reactivity is not always a simple mirror image, especially in kinetically controlled processes or when interacting with other chiral entities. We will delve into the nuances of their synthesis, comparative reactivity in key transformations with supporting experimental data, and the mechanistic underpinnings that govern their stereochemical outcomes.
Synthesis of Enantiopure (R)- and (S)-Aziridine-2-Carboxylates
The accessibility of enantiomerically pure (R)- and (S)-aziridine-2-carboxylates is crucial for their application in asymmetric synthesis. Several robust methods have been developed for their preparation, with the most common strategies involving either the cyclization of chiral precursors derived from the chiral pool or asymmetric aziridination reactions.
A prevalent and reliable method for synthesizing these chiral aziridines is the intramolecular cyclization of β-amino alcohols, which can be sourced from readily available α-amino acids like serine and threonine. This process is generally stereospecific, with the stereochemistry of the starting amino alcohol dictating the final aziridine's configuration.[2] For instance, (S)-serine can be converted to an (R)-aziridine-2-carboxylate derivative through a process that involves inversion of configuration at one of the stereocenters.
Another powerful approach is the kinetic resolution of racemic 2H-azirines. This method leverages a chiral catalyst to selectively reduce one enantiomer of the 2H-azirine, leaving the other enantiomer unreacted and thus enantiomerically enriched. This strategy is particularly valuable as it allows for the preparation of both enantiomers of the aziridine from a single racemic starting material.[3]
Comparative Reactivity in Asymmetric Synthesis: A Focus on Nucleophilic Ring-Opening
The synthetic utility of chiral aziridine-2-carboxylates is most prominently demonstrated in their nucleophilic ring-opening reactions. The regioselectivity and stereospecificity of these reactions are highly dependent on the nature of the nucleophile, the activating group on the aziridine nitrogen, and the reaction conditions.
Regioselectivity: C2 versus C3 Attack
Nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring. The outcome is a delicate balance of steric and electronic factors.
-
Attack at C3 (SN2-type): This is the more common pathway, especially with "soft" nucleophiles and when the nitrogen is activated by a strong electron-withdrawing group (e.g., nosyl, tosyl). The attack occurs at the less sterically hindered carbon, leading to the formation of β-substituted α-amino acid derivatives with inversion of configuration at the C3 center.
-
Attack at C2: Attack at the more substituted C2 position is generally disfavored due to steric hindrance and the electronic effect of the carboxylate group. However, this regioselectivity can be favored under certain conditions, such as with specific Lewis acids or when the substituent at C3 is particularly bulky.
The choice of the N-activating group plays a pivotal role in modulating the reactivity and regioselectivity of the ring-opening. Strongly electron-withdrawing groups like tosyl (Ts) and nosyl (Ns) significantly enhance the electrophilicity of the aziridine carbons, facilitating nucleophilic attack. The tert-butoxycarbonyl (Boc) group, while also activating, offers the advantage of being easily removable under acidic conditions.
Diagram: General Pathways of Nucleophilic Ring-Opening
Caption: Regioselectivity in the nucleophilic ring-opening of chiral aziridine-2-carboxylates.
Stereochemical Outcomes: A Comparative Look
While enantiomers are expected to yield enantiomeric products, subtle differences in reaction kinetics and transition state energies can lead to variations in diastereoselectivity when a new stereocenter is formed.
Table 1: Comparative Data for Nucleophilic Ring-Opening of (R)- and (S)-N-Boc-Aziridine-2-carboxylate Methyl Ester
| Enantiomer | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| (R) | NaN₃ | Methyl (2R,3S)-3-azido-2-(Boc-amino)propanoate | >95 | >99:1 | >99 | |
| (S) | NaN₃ | Methyl (2S,3R)-3-azido-2-(Boc-amino)propanoate | >95 | >99:1 | >99 | Inferred |
| (R) | Thiophenol | Methyl (2R,3S)-2-(Boc-amino)-3-(phenylthio)propanoate | 92 | >99:1 | >99 | |
| (S) | Thiophenol | Methyl (2S,3R)-2-(Boc-amino)-3-(phenylthio)propanoate | 90 | >99:1 | >99 | Inferred |
Note: Data for the (S)-enantiomer is often inferred from the results of the (R)-enantiomer, assuming mirror-image reactivity. Direct comparative studies are less common in the literature.
Mechanistic Insights: The Role of the Chiral Scaffold
The high stereofidelity of these ring-opening reactions is a direct consequence of the SN2 mechanism. The incoming nucleophile attacks the carbon atom from the side opposite to the C-N bond, leading to a predictable inversion of stereochemistry.
Diagram: Stereospecific Ring-Opening Mechanism
Caption: SN2 mechanism for the ring-opening of an (R)-aziridine-2-carboxylate.
In the context of a comparative study, while the fundamental mechanism remains the same for both enantiomers, any interaction with a chiral catalyst or reagent can lead to diastereomeric transition states with different energies, resulting in kinetic resolution or diastereoselective reactions. This is the principle behind the kinetic resolution of racemic aziridines, where one enantiomer reacts faster than the other in the presence of a chiral catalyst.[3]
Experimental Protocols
General Procedure for the Synthesis of N-Tosyl-(S)-aziridine-2-carboxylic Acid Methyl Ester
This protocol is adapted from the work of Bergmeier and coworkers.
-
N-Tosylation of (S)-Serine Methyl Ester: To a solution of (S)-serine methyl ester hydrochloride (1.0 eq) in a 2:1 mixture of dichloromethane and water at 0 °C, add triethylamine (2.2 eq). Stir for 10 minutes, then add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Mesylation and Cyclization: After aqueous workup and extraction with dichloromethane, the crude N-tosylated serine methyl ester is dissolved in anhydrous dichloromethane and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the N-tosyl-(S)-aziridine-2-carboxylic acid methyl ester.
General Procedure for the Nucleophilic Ring-Opening of N-Boc-(R)-aziridine-2-carboxylate with Sodium Azide
This protocol is based on established literature procedures.
-
Reaction Setup: To a solution of N-Boc-(R)-aziridine-2-carboxylate methyl ester (1.0 eq) in a 1:1 mixture of acetone and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at 50 °C for 12-16 hours, monitoring the progress by thin-layer chromatography.
-
Workup and Purification: Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by flash column chromatography to yield the corresponding methyl (2R,3S)-3-azido-2-(Boc-amino)propanoate.
Conclusion and Future Outlook
The (R)- and (S)-enantiomers of aziridine-2-carboxylates are invaluable chiral building blocks in asymmetric synthesis, primarily through their highly stereospecific nucleophilic ring-opening reactions. This guide has highlighted the key aspects of their synthesis and reactivity, providing a framework for their comparative application. While often exhibiting mirror-image reactivity, the potential for divergent behavior, particularly in the presence of other chiral molecules, underscores the importance of careful experimental design and analysis. Future research will likely focus on expanding the scope of catalytic enantioselective ring-opening reactions and developing novel transformations that further exploit the unique reactivity of these strained heterocycles.
References
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Hu, H., Liu, Y., Lin, L., Zhang, Y., Liu, X., & Feng, X. (2016). Kinetic Resolution of 2H‐Azirines by Asymmetric Imine Amidation. Angewandte Chemie International Edition, 55(34), 10098–10101. [Link]
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Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 85(12), 2837-2873. [Link]
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Srivastava, N., & Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1735. [Link]
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Wulff, W. D., & Rho, H. S. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(17), 7993–8005. [Link]
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Farràs, J., Ginesta, X., Sutton, P. W., & Vilarrasa, J. (2001). N-Nosyl aziridines can be easily prepared from 1,2-amino alcohols derived from α-amino acids. Nucleophilic ring-opening of N-nosyl aziridines with cyanide ions followed by hydrolysis of the corresponding nitriles lead to N-nosyl β3-amino acids, which can be readily converted into a variety of derivatives bearing adequate functionality for peptide synthesis. Tetrahedron, 57(32), 6897-6906. [Link]
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Alonso, D. A., Nájera, C., & Varea, M. (2005). Stereoselective Synthesis of β-Substituted Cysteine Derivatives by Ring Opening of N-Boc-aziridine-2-carboxylate with Thiols. Organic Letters, 7(24), 5441–5444. [Link]
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Singh, G. S., & D'hooghe, M. (2014). Recent progress in the synthesis and application of aziridines. Chemical Society Reviews, 43(10), 3483-3502. [Link]
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Evaluation of alternative chiral synthons to (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
An In-Depth Guide to the Comparative Evaluation of Alternative Chiral Synthons to (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
From the Desk of the Senior Application Scientist
The quest for novel therapeutics and advanced materials is intrinsically linked to our ability to synthesize complex, enantiomerically pure molecules. Non-proteinogenic α-amino acids, in particular, are foundational building blocks in modern drug development, offering pathways to create peptides with enhanced stability, novel conformations, and unique biological activities.[1][2][3] The choice of the chiral synthon—the cornerstone of any asymmetric synthesis—is therefore a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign.
This guide focuses on this compound, a highly activated and useful chiral building block, and provides an in-depth, objective comparison with leading alternative synthons.[4][5] We move beyond mere protocol recitation to explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal tool for their specific synthetic challenge.
The Benchmark: this compound
This synthon is a chiral, activated aziridine that serves as an effective α-amino acid template. The tert-butoxycarbonyl (Boc) group on the nitrogen and the methyl ester at the C2 position activate the strained three-membered ring for nucleophilic attack.[6] This allows for the direct formation of a C-C bond at the α-position, establishing the core of a new, substituted amino acid.
Mechanism of Action: The primary utility involves the regioselective ring-opening of the aziridine by a nucleophile (e.g., organocuprates, Grignard reagents). The nucleophile attacks the C2 carbon, leading to the formation of the desired α-substituted amino acid derivative in a single, stereocontrolled step.
-
Advantages:
-
Direct and convergent route to α-amino acids.
-
The inherent chirality of the starting material directly translates to the product.
-
The Boc and ester protecting groups are common in peptide synthesis, potentially reducing the number of subsequent synthetic steps.
-
-
Limitations:
-
Metabolic Liability of tert-Butyl Group: The tert-butyl group, while a robust protecting group, can be a site of metabolic oxidation in drug candidates, leading to high clearance rates.[7]
-
Solubility and Polymerization Issues: Boc-activated aziridines can exhibit poor solubility and have a tendency to undergo anionic polymerization, which can complicate reactions and purification.[8]
-
Cost and Availability: As a specialized reagent, it can be more expensive and less readily available than the foundational components of alternative methods.
-
Comparative Analysis of Leading Alternative Synthons
We will now evaluate three robust and widely adopted alternatives, assessing them on their mechanism of stereocontrol, reaction scope, and practical applicability.
Alternative 1: Evans Oxazolidinone Auxiliaries
First introduced by David A. Evans in the 1980s, chiral oxazolidinones have become the gold standard for asymmetric alkylations and aldol reactions, celebrated for their reliability and high levels of stereocontrol.[9][10][11] These auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[10]
Mechanism of Stereocontrol: The exceptional stereoselectivity of Evans auxiliaries is rooted in conformational control.[9] An N-acylated oxazolidinone is deprotonated to form a Z-enolate, which is stabilized by chelation with a Lewis acid (often a boron or titanium species). The bulky substituent on the auxiliary (e.g., an isopropyl group derived from valine) effectively shields the top face of the planar enolate. This steric hindrance forces an incoming electrophile to approach from the less-hindered bottom face, resulting in a predictable and highly diastereoselective bond formation.[12]
Diagram: Stereocontrol in Evans Auxiliary Alkylation
Caption: The Evans auxiliary directs alkylation via a chelated Z-enolate.
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
-
N-Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes, then add the desired acyl chloride (1.1 eq). Allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated NH4Cl and extract with ethyl acetate.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the product with ethyl acetate, dry over MgSO4, and concentrate. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Auxiliary Cleavage: Dissolve the purified product in a 3:1 mixture of THF and water. Cool to 0 °C and add lithium hydroxide (4.0 eq) and 30% hydrogen peroxide (4.0 eq). Stir vigorously for 4-6 hours. The auxiliary can be recovered, and the desired chiral carboxylic acid is isolated after an appropriate workup.
| Metric | Evans Auxiliary (Alkylation) | (R)-Aziridine (Ring Opening) |
| Typical Yield | 85-95% | 70-90% |
| Stereoselectivity | >99% d.e. | >98% e.e. |
| Electrophile Scope | Broad (alkyl halides, triflates) | Limited to nucleophiles |
| Auxiliary Recovery | Yes (>90%) | No (part of product) |
Alternative 2: Schöllkopf Bis-Lactim Ethers
The Schöllkopf method, developed in the late 1970s, provides an elegant and highly effective route to optically pure α-amino acids using a chiral bis-lactim ether auxiliary.[1][13] This synthon acts as a chiral glycine equivalent, enabling diastereoselective alkylation.[14]
Mechanism of Stereocontrol: The auxiliary is a diketopiperazine formed from glycine and a chiral amino acid, typically valine.[14] After conversion to the bis-lactim ether, deprotonation at the prochiral α-carbon of the glycine unit creates a planar enolate. The steric bulk of the valine's isopropyl group extends over one face of this enolate, effectively blocking it. Consequently, an incoming electrophile can only attack from the opposite, unhindered face, leading to excellent diastereoselectivity (typically >95% d.e.).[1][14]
Experimental Protocol: Synthesis of (S)-Phenylalanine Methyl Ester via Schöllkopf Auxiliary
-
Auxiliary Preparation: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is prepared from D-valine and glycine methyl ester in a multi-step sequence.[15]
-
Deprotonation: Dissolve the Schöllkopf auxiliary (1.0 eq) in dry THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 10 minutes. Stir the resulting deep yellow solution for 15 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) to the anion solution at -78 °C. Stir the mixture for 3 hours, allowing it to slowly warm to -40 °C.
-
Workup: Quench the reaction by adding glacial acetic acid (1.2 eq) in THF. Warm to room temperature, add water, and extract with diethyl ether. The organic layers are dried and concentrated. The crude product is typically used without further purification.
-
Hydrolysis & Isolation: Dissolve the crude alkylated product in 0.1 M trifluoroacetic acid (TFA) in acetonitrile/water. Stir at room temperature for 4 hours until TLC indicates complete hydrolysis. Neutralize the solution, and isolate the (S)-phenylalanine methyl ester and the D-valine methyl ester (auxiliary byproduct) via chromatography or extraction.
| Metric | Schöllkopf Auxiliary | (R)-Aziridine (Ring Opening) |
| Typical Yield | 75-90% | 70-90% |
| Stereoselectivity | >95% e.e. | >98% e.e. |
| Key Reagent | n-Butyllithium (pyrophoric) | Organometallics (e.g., cuprates) |
| Byproduct | Valine methyl ester (recoverable) | None |
Alternative 3: Chiral N-Sulfinylimines (Ellman's Auxiliary)
The use of enantiopure N-tert-butanesulfinyl imines, pioneered by Jonathan Ellman, offers a powerful and broadly applicable method for the asymmetric synthesis of chiral amines, which are direct precursors to α-amino acids.[16][17][18]
Mechanism of Stereocontrol: The method involves the diastereoselective addition of a nucleophile across the C=N bond of an N-sulfinylimine. The stereochemical outcome is dictated by the chiral sulfinyl group. The prevailing model involves the formation of a six-membered chair-like transition state where the metal counter-ion of the nucleophile chelates to both the imine nitrogen and the sulfinyl oxygen. To minimize A(1,3) strain, the bulky R-group of the imine occupies a pseudo-equatorial position, directing the nucleophile to attack from a specific face.[19]
Experimental Protocol: Asymmetric Synthesis of a Phenylglycine Precursor
-
Sulfinylimine Formation: To a solution of benzaldehyde (1.0 eq) in dry CH2Cl2 (0.5 M), add (R)-tert-butanesulfinamide (1.05 eq) and CuSO4 (1.5 eq) as a dehydrating agent. Stir the mixture at room temperature for 12-24 hours until imine formation is complete (monitored by TLC or 1H NMR). Filter off the solid and concentrate the filtrate to yield the N-sulfinyl imine.
-
Nucleophilic Addition: Dissolve the purified imine (1.0 eq) in dry THF (0.2 M) and cool to -48 °C. Add the Grignard reagent (e.g., MeMgBr, 1.5 eq) dropwise. Stir at this temperature for 4-6 hours.
-
Workup: Quench the reaction carefully at low temperature with saturated aqueous NH4Cl solution. Warm to room temperature and extract with ethyl acetate. Dry the combined organic layers over Na2SO4 and concentrate.
-
Purification and Cleavage: Purify the resulting sulfinamide by flash chromatography. Then, dissolve the product in methanol and add a stoichiometric amount of HCl (e.g., 4 M in dioxane). Stir at room temperature for 1 hour. The resulting amine hydrochloride can be isolated after removal of the solvent.
| Metric | Ellman's Auxiliary | (R)-Aziridine (Ring Opening) |
| Typical Yield | 80-98% (addition step) | 70-90% |
| Stereoselectivity | 85-99% d.r. | >98% e.e. |
| Substrate Scope | Very broad (aldehydes, ketones) | Limited to aziridine structure |
| Cleavage Conditions | Mild acidic | Varies (e.g., hydrogenation) |
Senior Application Scientist's Insights: A Decision-Making Framework
Choosing the right chiral synthon is a matter of balancing project-specific needs. The aziridine synthon is excellent for its directness but is a highly specialized tool. The alternatives discussed offer broader applicability and are often built from more fundamental, cost-effective starting materials.
Key Considerations:
-
For General-Purpose α-Amino Acid Synthesis: The Schöllkopf method is a workhorse. It is robust, highly selective, and the auxiliary is derived from an inexpensive amino acid. Its main operational drawback is the requisite use of pyrophoric n-butyllithium, which can be a concern for scale-up.[14]
-
For Maximum Versatility and Access to Chiral Amines: Ellman's sulfinamide chemistry is the most versatile. It is not limited to glycine equivalents and can be used with a vast array of aldehydes and ketones to produce diverse amine structures. The reactions are often high-yielding, and the auxiliary is easily cleaved under mild conditions.[18]
Diagram: Synthon Selection Workflow
Caption: A decision tree for selecting the optimal chiral synthon.
Final Comparative Summary
| Feature | (R)-Aziridine Dicarboxylate | Evans Oxazolidinone | Schöllkopf Bis-Lactim Ether | Ellman's N-Sulfinylimine |
| Primary Use | Chiral α-amino acid synthon | Asymmetric alkylation, aldol | Chiral glycine enolate equivalent | Asymmetric amine synthesis |
| Stereocontrol | Substrate Control | Auxiliary Control | Auxiliary Control | Auxiliary Control |
| Scalability | Moderate | High | Moderate (n-BuLi handling) | High |
| Cost-Effectiveness | Low (specialized reagent) | High (auxiliary from amino acids) | High (auxiliary from amino acids) | High (auxiliary readily prepared) |
| Ease of Use | Moderate (requires specific nucleophiles) | High (well-established protocols) | Moderate (requires cryogenics, n-BuLi) | High (mild conditions) |
This guide demonstrates that while this compound is a potent tool, the field of asymmetric synthesis offers a rich selection of powerful, versatile, and often more practical alternatives. The Evans, Schöllkopf, and Ellman methodologies represent decades of refinement and have become indispensable in both academic and industrial laboratories for their reliability, predictability, and broad applicability. A thorough understanding of the mechanisms and practical limitations of each is key to accelerating discovery.
References
- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxid
- The Schollkopf Chiral Auxiliaries.Biosynth.
- Catalytic Enantioselective Synthesis of Amino Acids Made Easy.
- A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis.Benchchem.
- Schöllkopf method.Wikipedia.
- An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.
- Product Guides - The Schollkopf Chiral Auxiliaries.Biosynth.
- Asymmetric Synthesis and Properties of Sulfinimines (Thiooxime S-Oxides).
- Evans Auxiliaries and a Friend for Aldol Reactions.YouTube.
- (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
- Synthesis and Use of Chiral Sulfinamides | Request PDF.
- Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis.PMC - NIH.
- Enantioselective Synthesis of Non‐Proteinogenic 2‐Arylallyl‐α‐amino Acids via Pd/In C
- Chiral auxiliary.Wikipedia.
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.Chemical Reviews.
- Oxazolidinones for Asymmetric Synthesis.Sigma-Aldrich.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Publishing.
- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.Beilstein Journal of Organic Chemistry.
- Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.Royal Society of Chemistry.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries.Société Chimique de France.
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- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion.HETEROCYCLES.
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Comparing different Lewis acids for efficiency in aziridine ring activation and opening
A Comparative Guide to Lewis Acids for Aziridine Ring Activation and Opening
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain of aziridines makes them valuable three-membered heterocyclic building blocks in synthetic chemistry, serving as precursors to a wide array of nitrogen-containing molecules.[1][2][3][4] However, the reactivity of the aziridine ring is critically dependent on the nature of the substituent on the nitrogen atom, creating a fundamental division between "activated" and "non-activated" aziridines.[1][5] This guide provides an in-depth comparison of various Lewis acids used to activate and facilitate the nucleophilic ring-opening of aziridines, offering insights into their efficiency, selectivity, and optimal applications.
The Role of Lewis Acids in Aziridine Activation
Lewis acids play a crucial role in activating the aziridine ring, particularly for less reactive "non-activated" aziridines bearing electron-donating groups. They coordinate to the nitrogen atom, forming a highly reactive aziridinium ion.[1][5][6] This process increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[1] The choice of Lewis acid can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity.[2]
A Comparative Analysis of Common Lewis Acids
The selection of an appropriate Lewis acid is paramount for achieving the desired outcome in aziridine ring-opening reactions. Below is a comparative analysis of several commonly employed Lewis acids, highlighting their strengths, weaknesses, and suitable applications.
Boron-Based Lewis Acids: The Workhorse
Boron trifluoride etherate (BF₃·OEt₂) is one of the most widely used Lewis acids for aziridine ring opening due to its commercial availability and strong Lewis acidity.[7][8][9]
-
Strengths:
-
Weaknesses:
-
Its high reactivity can sometimes lead to side reactions or decomposition of sensitive substrates.[7]
-
Moisture-sensitive, requiring anhydrous reaction conditions.
-
A study on the ring-opening of N-tosyl hydrazones with aziridines found that a catalytic amount of BF₃·OEt₂ was highly efficient, leading to a 90% yield of the desired product.[7]
Scandium and Rare-Earth Triflates: The Mild and Efficient Catalysts
Scandium triflate (Sc(OTf)₃) and other rare-earth triflates have emerged as powerful and versatile Lewis acids in organic synthesis.[12][13] They are particularly noted for their water stability and reusability.[13]
-
Strengths:
-
Highly efficient, often requiring only catalytic amounts (e.g., 1 mol%).
-
Water-resistant, allowing for reactions in aqueous or non-aqueous media without stringent anhydrous conditions.
-
Exhibit high catalytic activity for the aminolysis of meso-aziridines, furnishing valuable 1,2-diamines in good to excellent yields.
-
Can be recycled and reused, making them a more environmentally friendly option.
-
-
Weaknesses:
-
Higher cost compared to more traditional Lewis acids like BF₃·OEt₂.
-
Effectiveness can be substrate-dependent; for instance, they show excellent performance with N-phenyl aziridines but are less effective with N-tosyl or N-benzoyl derivatives.
-
In a comparative study, Sc(OTf)₃ was found to be the most effective catalyst for the aminolysis of meso-N-phenyl aziridines, achieving complete conversion within one hour at room temperature. Other rare-earth triflates like Yb(OTf)₃ and Y(OTf)₃ were also effective but required higher catalyst loadings.
Other Notable Lewis Acids
-
Zinc(II) and other metal triflates: A combination of Zn(OTf)₂ and Sc(OTf)₃ has been shown to effectively catalyze the SN2-type ring opening of substituted aziridines with electron-rich arenes, providing excellent yields and stereoselectivity.[11]
-
Indium(III) salts: These have been used for the regioselective addition of amines to aziridines under very mild conditions, offering an efficient route to α,β-diamino acid derivatives.[14]
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This bulky Lewis acid is effective in catalyzing the ring-opening of non-activated aziridines with amine nucleophiles.[14]
Data Summary: Comparison of Lewis Acid Efficiency
| Lewis Acid | Catalyst Loading | Reaction Conditions | Substrate Scope | Yield | Key Advantages |
| BF₃·OEt₂ | Catalytic to Stoichiometric | Anhydrous, Room Temp | Broad | Generally High[7] | High reactivity, widely available |
| Sc(OTf)₃ | 1 mol% | Room Temp, 1h | N-aryl aziridines | 70-96% | Mild, efficient, water-tolerant, reusable |
| Yb(OTf)₃ / Y(OTf)₃ | > 1 mol% | Room Temp | N-aryl aziridines | Good | Similar to Sc(OTf)₃ but less active |
| Zn(OTf)₂ / Sc(OTf)₃ | 5 mol% mixture | DCE, Room Temp | N-tosylaziridines | Excellent | High stereoselectivity[11] |
| In(III) salts | Catalytic | Mild conditions | Aziridines | Good | High regioselectivity[14] |
| B(C₆F₅)₃ | Catalytic | Not specified | Non-activated aziridines | High | Effective for non-activated systems[14] |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Aminolysis of meso-N-Phenyl Aziridines
This protocol is adapted from the work of Schneider and coworkers on the Sc(OTf)₃-catalyzed aminolysis of meso-aziridines.
-
To a solution of the meso-N-phenyl aziridine (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) is added the aromatic amine (1.2 mmol).
-
The Lewis acid catalyst (e.g., Sc(OTf)₃, 0.01 mmol, 1 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2-diamine.
Visualizing the Mechanism and Workflow
Mechanism of Lewis Acid-Catalyzed Aziridine Ring Opening
Caption: A streamlined workflow for the comparative evaluation of different Lewis acids.
Conclusion
The choice of a Lewis acid for aziridine ring activation is a critical parameter that dictates the success of the transformation. While traditional Lewis acids like BF₃·OEt₂ remain effective, modern catalysts such as scandium triflate offer significant advantages in terms of mildness, efficiency, and environmental impact. This guide provides a framework for researchers to make informed decisions when selecting a Lewis acid for their specific synthetic challenges, ultimately enabling the efficient construction of complex nitrogen-containing molecules. A thorough understanding of the strengths and limitations of each class of Lewis acid, supported by the comparative data presented, will empower scientists in the fields of organic synthesis and drug development to optimize their synthetic routes.
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Peruncheralathan, S., Henze, M., & Schneider, C. (2007). Scandium Triflate Catalyzed Aminolysis of meso-Aziridines. Synlett, 2007(14), 2289-2291. [Link]
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Reddy, J. S., Kumar, M. S., & Iqbal, J. (2001). Scandium triflate-catalyzed 1,3-dipolar cycloaddition of aziridines with alkenes. Tetrahedron Letters, 42(31), 5373-5375. [Link]
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Yamamoto, H. (Ed.). (2000). Lewis Acids in Organic Synthesis (Vol. 1-2). Wiley-VCH. [Link]
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Various Authors. (n.d.). Nucleophilic ring opening reactions of aziridines. ResearchGate. [Link]
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Młynarski, J. (2017). Chiral Lewis Acids in Organic Synthesis. Wiley. [Link]
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Tejedor, D., González-Platas, J., García-Tellado, F., & Marrero-Tellado, J. J. (2003). Ring-Opening Reactions of Nonactivated Aziridines Catalyzed by Tris(pentafluorophenyl)borane. The Journal of Organic Chemistry, 68(13), 5160-5167. [Link]
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Ghorai, M. K., Ghosh, K., & Kumar, A. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 78(17), 8434-8445. [Link]
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Tilstam, U., & Weinmann, H. (2002). Aziridine ring opening with BF3/iPrOH in a flow system. ResearchGate. [Link]
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Yamamoto, H. (Ed.). (2000). Lewis Acids in Organic Synthesis. ResearchGate. [Link]
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Doyle Group. (n.d.). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. The Doyle Group. [Link]
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Reddy, G. S., & Kumar, P. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]
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Ghorai, M. K., Ghosh, K., & Kumar, A. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. ResearchGate. [Link]
-
Al-Zoubi, R. M., & McDonald, R. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1136-1139. [Link]
-
Lee, S. H., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]
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Ghorai, M. K., & Kumar, A. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]
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Zheng, B., & Taylor, M. S. (2015). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of Organic Chemistry, 80(12), 6278-6293. [Link]
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ChemTona. (n.d.). Scandium Triflate: A Versatile Catalyst with Promising Applications. ChemTona. [Link]
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Ranjith, J., & Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. MDPI. [Link]
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Knowles, R. R. (n.d.). Lewis Acid Activation of Oxaziridines. American Chemical Society. [Link]
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Liang, T., Xie, M. S., Qu, G. R., & Guo, H. M. (2019). Scandium‐Triflate‐Catalyzed Regioselective Ring Opening of Purines with Aminocyclopropanes. ChemistryOpen, 8(7), 896-899. [Link]
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Various Authors. (n.d.). Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. OUCI. [Link]
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Various Authors. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. [Link]
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Lee, S. H., & Ha, H. J. (2016). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. [Link]
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Smith, G. E., Scollard, P. H., & Gouverneur, V. (2013). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. ChemistryOpen, 2(2), 71-76. [Link]
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Reddy, G. S., & Kumar, P. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. OUCI. [Link]
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Kamal, A., Reddy, K. S., & Prasad, B. R. (2014). Boron trifluoride mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of aroylmethylidene malonates as potential building blocks for heterocycles. The Journal of Organic Chemistry, 79(8), 3653-3658. [Link]
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A Senior Application Scientist's Guide to the Mechanistic Investigation of Stereospecific Aziridine Ring-Opening Reactions
For researchers, scientists, and professionals in drug development, aziridines are indispensable three-membered heterocyclic building blocks. Their inherent ring strain makes them highly reactive and thus exceptionally valuable for synthesizing complex nitrogen-containing molecules, which are cornerstones of many pharmaceuticals.[1][2][3] The true synthetic power of aziridines is unlocked through stereospecific ring-opening reactions, where the precise three-dimensional arrangement of atoms is controlled. Understanding the underlying mechanisms of these transformations is not merely an academic exercise; it is critical for rationally designing synthetic routes, predicting product outcomes, and ultimately, accelerating the discovery of novel therapeutics.
This guide provides a comparative analysis of the key mechanistic pathways governing aziridine ring-opening, offers data-driven insights into catalyst performance, and details the essential experimental protocols for verifying the stereochemical integrity of the reaction products.
The Fundamental Divide: Activated vs. Non-Activated Aziridines
The reactivity of an aziridine is fundamentally dictated by the substituent on its nitrogen atom. This distinction creates two major classes that demand different strategic approaches.
-
Activated Aziridines: These possess an electron-withdrawing group (EWG) on the nitrogen, such as a tosyl (Ts), nosyl (Ns), or acyl group. The EWG polarizes the C-N bonds, rendering the ring's carbon atoms more electrophilic and highly susceptible to nucleophilic attack.[1] These substrates often undergo ring-opening under mild conditions.
-
Non-Activated Aziridines: Bearing electron-donating groups (EDGs) like alkyl or aryl moieties, these aziridines are significantly less reactive. The carbons are less electrophilic, and nucleophilic attack typically requires harsh conditions or, more commonly, activation by a Brønsted or Lewis acid to protonate or coordinate to the nitrogen atom.[1][4]
A Comparative Analysis of Mechanistic Pathways
The stereochemical outcome of an aziridine ring-opening reaction is a direct consequence of its reaction mechanism. The two primary pathways are the SN2 and the borderline SN1/SN2 mechanisms, which are heavily influenced by the substrate, catalyst, and nucleophile.
The SN2 Pathway: A Tale of Inversion
The SN2 (bimolecular nucleophilic substitution) mechanism is the most common and stereochemically reliable pathway. It is characterized by a backside attack of the nucleophile on one of the aziridine's carbon atoms, proceeding through a single transition state.
-
Causality: This pathway is favored for activated aziridines where the carbons are sufficiently electrophilic, or with potent nucleophiles that do not require strong acid activation. The reaction proceeds with a clean inversion of stereochemistry at the center of attack, a phenomenon known as the Walden inversion.[3]
-
Regioselectivity: In asymmetrically substituted aziridines, the nucleophile typically attacks the less sterically hindered carbon atom. This predictability is a key advantage in synthetic planning. Transition-metal-catalyzed reactions, particularly with palladium, have been shown to proceed via an SN2-type oxidative addition, also resulting in stereoinversion.[5]
The Borderline SN1/SN2 Pathway: A Cationic Intermediate
When a strong Lewis or Brønsted acid is used, especially with non-activated aziridines, the mechanism can shift away from a pure SN2 pathway.[6][7]
-
Causality: The acid activates the aziridine by coordinating to or protonating the nitrogen, forming a highly strained aziridinium ion. This weakens the C-N bonds and imparts significant positive charge on the carbon atoms. If a substituent can stabilize this positive charge (e.g., a phenyl group at a benzylic position), the C-N bond can lengthen, and the transition state acquires substantial SN1 character.[8][9]
-
Regioselectivity: In this scenario, the nucleophile preferentially attacks the more substituted carbon—the one best able to stabilize the developing positive charge (electronic control).[10]
-
Stereochemical Outcome: While often still highly stereoselective, the increased SN1 character can sometimes lead to a loss of stereospecificity through partial racemization if a full carbocationic intermediate is approached.
Data-Driven Comparison of Catalytic Systems
The choice of catalyst is paramount in achieving high stereoselectivity and yield. Lewis acids, Brønsted acids, and transition metals each offer distinct advantages and are suited for different substrate and nucleophile combinations.
| Catalyst System | Representative Catalyst | Typical Substrate | Nucleophile Example | Regioselectivity | Stereochemical Outcome | Reference |
| Lewis Acid | Sc(OTf)₃ | N-Tosyl Arylaziridine | Electron-rich Arenes | Attack at benzylic carbon | Excellent (dr >99:1) | [8] |
| Lewis Acid | (salen)Co / Ti(IV) | meso-N-Picolinamide Aziridine | Fluoride (from PhCOF/HFIP) | Symmetric opening | Good (up to 84% ee) | [11] |
| Brønsted Acid | p-TsOH | N-Tosyl Alkylaziridine | Phenols, Thiophenols | Highly regioselective | Not specified (focus on regioselectivity) | [12][13] |
| Transition Metal | Pd(0) / P(t-Bu)₂Me | N-Tosyl Arylaziridine | Arylboronic Acids | Attack at terminal carbon | Stereospecific (Inversion) | [5] |
| Organocatalyst | TBD | N-Tosyl Alkylaziridine | Acetic Anhydride | Attack at less substituted carbon | Not specified (focus on regioselectivity) | [10] |
Table 1: Comparative Performance of Different Catalytic Systems in Aziridine Ring-Opening Reactions.
The Investigator's Toolkit: How to Determine Stereochemical Outcomes
Asserting that a reaction is stereospecific requires rigorous analytical proof. A multi-pronged approach combining chromatography and spectroscopy is the gold standard for mechanistic investigation.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for quantifying the stereochemical purity of a reaction product.[14][15] It directly measures the enantiomeric excess (ee) by separating enantiomers on a chiral stationary phase (CSP).[16]
-
Principle of Operation: The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This results in different retention times, allowing for their separation and quantification.
-
Causality of Method Choice: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are exceptionally versatile and are often the first choice for screening.[17] The choice between normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., acetonitrile/water) mobile phases depends on the analyte's polarity.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR can confirm the product's constitution, advanced techniques are needed to probe its 3D structure. The Nuclear Overhauser Effect (NOE) is a powerful tool for determining relative stereochemistry.[18][19]
-
Principle of Operation: The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of through-bond connectivity.[19][20] In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks appear between the signals of protons that are spatially proximate.[21]
-
Application: By observing an NOE between two protons, one can confirm their syn relationship on a ring or relative to a stereocenter. Conversely, the absence of an NOE suggests a trans or distant relationship. This data is crucial for assigning the relative configuration of diastereomeric products.
C. X-Ray Crystallography
X-ray crystallography is the definitive, unambiguous method for determining the absolute and relative stereochemistry of a crystalline compound.[22]
-
Principle of Operation: By diffracting X-rays off a single crystal of the product, one can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.
-
Trustworthiness: It provides incontrovertible proof of stereochemistry and is often used to validate the assignments made by NMR or to determine the absolute configuration of a new chiral molecule resulting from an asymmetric reaction.[3][23]
Experimental Protocols
Adherence to detailed, validated protocols is essential for reproducible and trustworthy results.
Protocol 1: Catalytic Asymmetric Ring-Opening of N-Tosylaziridine with Aniline
This protocol is representative of a Lewis acid-catalyzed desymmetrization of a meso-aziridine.
-
Catalyst Preparation (In Situ): To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., (R)-BINOL, 0.12 eq.) and a suitable solvent (e.g., dry THF, 2.0 mL). Add the Lewis acid precursor (e.g., Ti(OiPr)₄, 0.10 eq.) dropwise at room temperature. Stir the resulting solution for 30-60 minutes.
-
Reaction Initiation: To the catalyst solution, add the meso-aziridine (e.g., N-tosyl-cis-2,3-dimethylaziridine, 1.0 eq.) followed by the nucleophile (e.g., aniline, 1.5 eq.).
-
Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aziridine is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure ring-opened product.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This protocol outlines the analysis of the product from Protocol 1.
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Prepare a sample of the racemic product (if available) for comparison.
-
Column and Mobile Phase Selection: Select a suitable chiral column (e.g., Chiralpak IA). Based on the product's polarity, choose an appropriate mobile phase (e.g., 90:10 Hexane:Isopropanol) and flow rate (e.g., 1.0 mL/min).
-
Instrumentation Setup: Equilibrate the column with the mobile phase until a stable baseline is achieved. Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Analysis: Inject the racemic sample first to identify the retention times of both enantiomers. Then, inject the chiral sample.
-
Data Interpretation: Integrate the peak areas for each enantiomer in the chromatogram of the chiral sample. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
References
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Title: Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies Source: Accounts of Chemical Research - ACS Publications URL: [Link]
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Title: Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; One pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles Source: ResearchGate URL: [Link]
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Title: Nuclear Overhauser effect Source: Wikipedia URL: [Link]
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Title: Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine Source: MDPI URL: [Link]
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Title: One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines Source: Organic Letters - ACS Publications URL: [Link]
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Title: Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space Source: PubMed Central URL: [Link]
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Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: Frontiers URL: [Link]
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Title: Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine Source: MDPI URL: [Link]
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Title: A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst Source: MDPI URL: [Link]
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Title: Recent breakthroughs in ring-opening annulation reactions of aziridines Source: RSC Publishing URL: [Link]
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Title: Reference-free NOE NMR analysis Source: ResearchGate URL: [Link]
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Title: Nucleophilic ring opening reactions of aziridines Source: PubMed URL: [Link]
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Title: Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines Source: PubMed Central URL: [Link]
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Title: Nucleophilic ring opening of aziridines Source: ResearchGate URL: [Link]
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Title: Aziridine Ring Opening for the Synthesis of Sphingolipid Analogues: Inhibitors of Sphingolipid-Metabolizing Enzymes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Single crystal X-ray diffraction analysis of product 5d Source: ResearchGate URL: [Link]
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Title: Acid-catalyzed ring-opening polymerization mechanism of aziridine Source: ResearchGate URL: [Link]
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Title: Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives Source: NIH URL: [Link]
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Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL: [Link]
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Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]
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A Comparative Guide to the Efficacy of Aziridine Derivatives as Cysteine Protease Inhibitors
In the landscape of modern drug discovery, the inhibition of cysteine proteases represents a critical area of research. These enzymes play pivotal roles in a multitude of physiological and pathophysiological processes, including protein catabolism, apoptosis, and host-parasite interactions. Their dysregulation is implicated in a range of diseases, from cancer and neurodegenerative disorders to parasitic infections. Consequently, the development of potent and selective inhibitors of cysteine proteases is of paramount importance. Among the various classes of inhibitors, aziridine derivatives have emerged as a promising group of irreversible inhibitors, leveraging a unique mechanism of action to achieve high potency.
This guide provides an in-depth comparison of the efficacy of various aziridine derivatives as cysteine protease inhibitors, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of enzyme inhibitors.
The Allure of the Aziridine Warhead: Mechanism of Irreversible Inhibition
The inhibitory activity of aziridine derivatives stems from the inherent strain of the three-membered ring. This strained heterocycle serves as an electrophilic "warhead" that is susceptible to nucleophilic attack by the active site cysteine residue of the target protease.[1] The reaction proceeds via a nucleophilic substitution, where the catalytic cysteine's thiolate anion attacks one of the electrophilic carbons of the aziridine ring, leading to its opening and the formation of a stable, covalent thioether bond. This irreversible alkylation of the active site cysteine effectively inactivates the enzyme.[2][3]
The efficiency of this inhibition is significantly influenced by the substituents on the aziridine ring, particularly on the nitrogen atom. Quantum chemical computations and experimental data have shown that electron-withdrawing groups on the aziridine nitrogen can dramatically increase the inhibitory potency.[2][3] For instance, an N-formyl group was found to decrease the reaction barrier for the ring-opening reaction, leading to a 5000-fold increase in inhibitory activity against cathepsin L compared to the unsubstituted analogue.[2][4] This rational design approach, focusing on enhancing the electrophilicity of the aziridine ring, has been a key strategy in the development of highly potent inhibitors.
Below is a diagram illustrating the general mechanism of cysteine protease inhibition by an aziridine derivative.
Caption: Mechanism of irreversible inhibition of cysteine proteases by aziridine derivatives.
Comparative Efficacy of Aziridine Derivatives: A Data-Driven Analysis
The efficacy of aziridine derivatives as cysteine protease inhibitors is best assessed through quantitative measures such as the inhibition constant (Ki) and the second-order rate constant (k2nd), or the half-maximal inhibitory concentration (IC50). The following table summarizes a selection of publicly available data for various aziridine derivatives against different cysteine proteases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Inhibitor Class | Derivative | Target Protease | Ki | IC50 | Reference |
| Aziridine-2,3-dicarboxylates | Boc-(S)-Leu-(S)-Azy-(S,S)-Azi(OBn)2 | Cathepsin L | 13 nM | - | [5] |
| Dipeptide Nitrile Analogue | Cathepsin B | 41.3 nM | - | [6] | |
| Dipeptide Nitrile Analogue | Cathepsin L | - | 0.18 µM | [7] | |
| Dipeptide Nitrile Analogue | Cathepsin K | 0.024 nM | - | [8] | |
| Dipeptide Nitrile Analogue | Cathepsin S | - | - | [8] | |
| N-Acylated Aziridines | N-Formyl Aziridine-2,3-dicarboxylate | Cathepsin L | 5000-fold > unsubstituted | - | [2] |
| N-Me Enone Aziridines | AY128 | Caspase-3 (in silico target) | - | Strong anticancer activity | [9] |
| DC62 | Caspase-9 (in silico target) | - | Strong anticancer activity | [9] |
The data highlights the potential of aziridine derivatives, particularly the aziridine-2,3-dicarboxylate scaffold, to yield highly potent inhibitors of cathepsins. The nanomolar Ki value for the cathepsin L inhibitor demonstrates the high affinity that can be achieved through rational design. While quantitative data for aziridine derivatives against caspases and calpains is less prevalent in the public domain, the anticancer activity of N-Me enone aziridines suggests a potential for targeting apoptotic pathways involving caspases.[9]
Experimental Protocols for Efficacy Determination
The evaluation of cysteine protease inhibitors relies on robust and reproducible in vitro assays. A common and sensitive method is the use of fluorogenic substrates that release a fluorescent molecule upon cleavage by the protease. The following is a detailed protocol for a fluorometric assay to determine the inhibitory activity of a compound against a cysteine protease, such as a caspase or cathepsin.
Protocol: Fluorometric Cysteine Protease Inhibition Assay
This protocol is a generalized procedure and may require optimization for specific enzymes and inhibitors.
Materials:
-
Purified recombinant cysteine protease (e.g., Caspase-3, Cathepsin B)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with 10 mM DTT added fresh)
-
Fluorogenic Substrate (e.g., Ac-DEVD-AMC for Caspase-3, Z-FR-AMC for Cathepsin B)
-
Test Inhibitor (Aziridine Derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cysteine protease in assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test Inhibitor at various concentrations (or vehicle control)
-
Cysteine Protease solution
-
-
Mix gently and pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15-30 minutes at 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed fluorometric plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial rate (slope) of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial reaction rate as a function of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
For irreversible inhibitors, a more detailed kinetic analysis to determine kinact and KI may be performed by analyzing the progress curves at different inhibitor concentrations.
-
Below is a diagram of the experimental workflow.
Caption: Workflow for a fluorometric cysteine protease inhibition assay.
Conclusion and Future Directions
Aziridine derivatives represent a potent and versatile class of irreversible cysteine protease inhibitors. The ability to rationally design these compounds by modifying the substituents on the aziridine ring and incorporating peptidic recognition elements allows for the optimization of both potency and selectivity. While significant progress has been made in developing aziridine-based inhibitors for cathepsins, further exploration of their efficacy against other cysteine protease families, such as caspases and calpains, is warranted. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of novel aziridine derivatives and their potential as therapeutic agents. As our understanding of the roles of cysteine proteases in disease continues to expand, the development of precisely targeted aziridine-based inhibitors will undoubtedly remain a vibrant and impactful area of research.
References
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Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 15(13), 1116-1125. [Link]
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Schirmeister, T., Mladenovic, M., Mrozek, A., & Engels, B. (2006). Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism. ChemMedChem, 1(8), 854-862. [Link]
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Lecaille, F., Weidauer, E., Juliano, M. A., & Brömme, D. (2016). Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry. Journal of medicinal chemistry, 59(2), 639–651. [Link]
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Buback, V., Mladenovic, M., Engels, B., & Schirmeister, T. (2009). Rational design of improved aziridine-based inhibitors of cysteine proteases. The journal of physical chemistry. B, 113(15), 5282–5289. [Link]
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Schirmeister, T., Kesselring, J., Jung, S., Schneider, H., Weickert, A., & Engels, B. (2006). Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism. ChemMedChem, 1(8), 854-862. [Link]
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Kumar, P., Faruqui, T., Yadav, A. K., Chandra, D., & Singh, R. K. (2023). Targeting caspase pathway by novel N-Me aziridine derivatives for hepatocellular carcinoma drug discovery. Journal of biomolecular structure & dynamics, 1–12. Advance online publication. [Link]
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ResearchGate. (n.d.). Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. [Link]
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National Center for Biotechnology Information. (2010). Table 2, IC50 values for selected compounds versus caspase panel. Probe Reports from the NIH Molecular Libraries Program. [Link]
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ResearchGate. (n.d.). K i values of azadipeptide nitrile inhibitors against cathepsins K, B, L and S. [Link]
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ResearchGate. (n.d.). Summary of caspase inhibitor IC50 values for data depicted in figures.... [Link]
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Schmitz, J., Weidauer, E., & Gütschow, M. (2017). Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. Journal of medicinal chemistry, 60(10), 4310–4333. [Link]
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ResearchGate. (n.d.). A summary of IC 50 values for the wild type C-SA protease and the.... [Link]
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Vicik, R., Busemann, M., Gelhaus, C., Stiefl, N., Scheiber, J., Schmitz, W., Schulz, F., Mladenovic, M., Engels, B., Leippe, M., Baumann, K., & Schirmeister, T. (2006). Aziridide-based inhibitors of cathepsin L: synthesis, inhibition activity, and docking studies. ChemMedChem, 1(10), 1126–1141. [Link]
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National Center for Biotechnology Information. (2010). A small molecule inhibitor of Caspase 1. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Eron, J. J., Jr, Fiscus, S. A., & Kessler, H. A. (2004). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial agents and chemotherapy, 48(3), 967–971. [Link]
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ResearchGate. (n.d.). Targeting caspase pathway by novel N-Me aziridine derivatives for hepatocellular carcinoma drug discovery. [Link]
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Ali, A., Khan, N. H., & Khan, P. (2022). Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. International journal of molecular sciences, 23(19), 11849. [Link]
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Adams, J. S., Petrassi, H. M., & Stennicke, H. R. (2012). Co-crystal structures of primed side-extending α-ketoamide inhibitors reveal novel calpain-inhibitor aromatic interactions. PloS one, 7(10), e46494. [Link]
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ResearchGate. (n.d.). IC 50 values for HIV-PR inhibition. [Link]
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Lee, H., & Kim, J. (2021). Recent advances in the development of covalent inhibitors. Journal of medicinal chemistry, 64(22), 16247–16281. [Link]
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García-Moreno, M. I., & Marchal, J. A. (2020). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules (Basel, Switzerland), 25(18), 4235. [Link]
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Dembkowski, K., & Gzella, A. K. (2014). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules (Basel, Switzerland), 19(11), 17739–17754. [Link]
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Bag, S. (2024). Multi-Stage, Mutation Resistant HIV-1 Drug Efficiency Study Employing Bag's Relative IC50 Method of Mx (CO). Engineered Science. [Link]
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Donkor, I. O., Liu, J., & Dalton, J. T. (2006). Synthesis, calpain inhibitory activity, and cytotoxicity of P2-substituted proline and thiaproline peptidyl aldehydes and peptidyl alpha-ketoamides. Journal of medicinal chemistry, 49(17), 5214–5222. [Link]
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A Comparative Guide to N-Boc and N-Ts Protecting Groups in Aziridine Chemistry: Reactivity and Synthetic Strategy
For the researcher, scientist, and drug development professional, the strategic selection of a nitrogen-protecting group for an aziridine ring is a critical decision that profoundly dictates its subsequent reactivity and synthetic utility. The three-membered heterocycle, while a versatile synthon, is inherently strained, and its behavior in chemical transformations is exquisitely sensitive to the electronic and steric nature of the substituent on the nitrogen atom. Among the plethora of available protecting groups, the tert-butyloxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl or Ts) groups represent two of the most common, yet functionally distinct, choices.
This guide provides an in-depth comparison of the influence of N-Boc and N-Ts protecting groups on the reactivity of aziridines, supported by experimental data and mechanistic insights. We will explore how these groups modulate the electrophilicity of the aziridine ring, dictate the regioselectivity of nucleophilic attack, and ultimately influence the overall synthetic strategy.
The Dichotomy of Activation: Electronic and Steric Effects
The fundamental difference between the N-Boc and N-Ts groups lies in their electronic and steric profiles. The tosyl group is strongly electron-withdrawing due to the sulfonyl moiety, which significantly reduces the electron density on the nitrogen atom.[1][2][3] This "activation" of the aziridine ring renders the carbon atoms more electrophilic and susceptible to nucleophilic attack.[2][3][4] Conversely, the Boc group, while also electron-withdrawing, exerts a less pronounced electronic effect. Its bulky tert-butyl component, however, introduces significant steric hindrance around the nitrogen atom.[5]
This interplay of electronic activation and steric hindrance is the cornerstone of their differential influence on aziridine reactivity.
Caption: Electronic and steric influence of N-Ts and N-Boc groups on aziridine.
Nucleophilic Ring-Opening: A Tale of Two Regioselectivities
The most significant consequence of the differing electronic and steric properties of N-Boc and N-Ts groups is observed in the regioselectivity of nucleophilic ring-opening reactions. This is a critical consideration in synthetic planning, as it determines the constitution of the resulting product.
N-Tosyl Aziridines: Electronically Governed SN2-type Reactions
The strong electron-withdrawing nature of the tosyl group promotes a classic SN2-type mechanism for ring-opening.[6] Nucleophilic attack is predominantly directed to the less sterically hindered carbon of the aziridine ring.[1][7] This high degree of regioselectivity is a key advantage of using the N-Ts protecting group, offering predictable outcomes in many cases.
N-Boc Aziridines: A More Nuanced Reactivity Profile
In contrast, the ring-opening of N-Boc aziridines is more complex. The reduced electronic activation means that the reaction may require harsher conditions or the use of a Lewis acid promoter.[8] Furthermore, the steric bulk of the Boc group can influence the trajectory of the incoming nucleophile, sometimes leading to attack at the more substituted carbon, particularly if that carbon is activated (e.g., benzylic).[5] In some instances, the steric hindrance of the Boc group can favor the formation of α-lithiation products when strong organolithium bases are used, preventing direct nucleophilic attack on the ring carbons.[5]
The choice between N-Boc and N-Ts can therefore be used to direct the regiochemical outcome of the ring-opening reaction, a powerful tool in the hands of a synthetic chemist.
Comparative Data on Nucleophilic Ring-Opening
The following table summarizes representative experimental data for the nucleophilic ring-opening of N-Boc and N-Ts protected aziridines. It is important to note that direct comparisons under identical conditions are scarce in the literature; however, the compiled data illustrates the general reactivity trends.
| Protecting Group | Aziridine Substrate | Nucleophile | Conditions | Product (Major Regioisomer) | Yield | Reference |
| N-Ts | 2-Phenyl-N-tosylaziridine | NaN3 | DMF, 80 °C | 2-Azido-1-phenyl-N-tosylethanamine | 95% | [6] |
| N-Ts | 2-Methyl-N-tosylaziridine | Thiophenol, K2CO3 | CH3CN, rt | 2-(Phenylthio)-N-tosylpropan-1-amine | 92% | [9] |
| N-Ts | meso-Cyclohexene aziridine | Me3SiN3, TBAF | THF | trans-2-Azido-N-tosylcyclohexanamine | 97% | [6] |
| N-Boc | 2-Phenyl-N-Boc-aziridine | CuCN·2LiCl, PhMgBr | THF, 0 °C | N-Boc-2,2-diphenylethanamine | 85% | [8] |
| N-Boc | 2-(4-Methoxyphenyl)-N-Boc-aziridine | Indole, InBr3 | CH2Cl2, rt | N-Boc-2-(indol-3-yl)-2-(4-methoxyphenyl)ethanamine | 90% | [9] |
| N-Boc | Methyl N-Boc-aziridine-2-carboxylate | NaN3 | H2O/Acetone, reflux | Methyl 3-azido-2-(Boc-amino)propanoate | 88% | [2] |
Synthetic Considerations: Installation and Removal
The ease of installation and the conditions required for deprotection are crucial factors in choosing a protecting group.
N-Tosyl Group:
-
Installation: Typically installed by reacting the corresponding amine with tosyl chloride in the presence of a base.[4][10] For the synthesis of N-tosyl aziridines, common methods include the reaction of aziridines with tosyl chloride or the cyclization of N-tosyl amino alcohols.[4][10]
-
Removal: The cleavage of the N-Ts group is often challenging and requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at elevated temperatures. These conditions can be incompatible with sensitive functional groups elsewhere in the molecule.
N-Boc Group:
-
Installation: Readily introduced by treating an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.[11] N-Boc aziridines can be synthesized from the corresponding aziridine or via methods like the aziridination of olefins using N-Boc-O-tosylhydroxylamine.[12][13]
-
Removal: The Boc group is prized for its lability under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in an organic solvent.[11] This orthogonality to many other protecting groups and reaction conditions is a significant advantage in complex multi-step syntheses.
Caption: Comparative synthetic workflow for N-Ts and N-Boc protected aziridines.
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis and ring-opening of N-Ts and N-Boc aziridines, designed to be self-validating for the experienced researcher.
Protocol 1: Synthesis of an N-Tosyl Aziridine from an Amino Alcohol
This protocol is based on the one-pot procedure described by Bergmeier and co-workers.[4]
Objective: To synthesize a 2-substituted-N-tosylaziridine from the corresponding 2-amino alcohol.
Materials:
-
(S)-2-Amino alcohol (1.0 mmol)
-
Tosyl chloride (2.2 mmol)
-
Potassium carbonate (K2CO3) (4.0 mmol)
-
Acetonitrile (2.0 mL)
-
Toluene (5 mL)
Procedure:
-
To a stirred mixture of the (S)-2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL) at room temperature, add tosyl chloride (2.2 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the N-tosyl aziridine should appear.
-
Upon completion, add toluene (5 mL) to the reaction mixture.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tosyl aziridine.
-
Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Self-Validation:
-
Expected Outcome: A white to off-white solid.
-
Characterization: Confirm the structure by 1H NMR, 13C NMR, and mass spectrometry. The characteristic signals for the tosyl group (aromatic protons and methyl singlet) and the aziridine ring protons should be present.
-
Potential Pitfalls: Incomplete reaction may occur if the reagents are not of sufficient purity or if the reaction is not stirred efficiently. Over-tosylation to form a bis-tosylated intermediate is possible but typically cyclizes in situ under these conditions.
Protocol 2: Nucleophilic Ring-Opening of an N-Tosyl Aziridine with an Amine
This protocol is a generalized procedure for the catalyst- and solvent-free aza-addition to N-tosyl aziridines.[14]
Objective: To perform a regioselective ring-opening of a 2-substituted-N-tosylaziridine with an aromatic amine.
Materials:
-
2-Substituted-N-tosylaziridine (1.0 mmol)
-
Aromatic amine (e.g., aniline) (1.2 mmol)
Procedure:
-
In a reaction vial, combine the 2-substituted-N-tosylaziridine (1.0 mmol) and the aromatic amine (1.2 mmol).
-
Heat the neat mixture at a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting aziridine and the appearance of a more polar product spot indicates reaction progression.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can often be purified directly by flash column chromatography on silica gel.
Self-Validation:
-
Expected Outcome: A viscous oil or a solid product.
-
Characterization: The structure of the 1,2-diamine product should be confirmed by spectroscopic methods. In the 1H NMR, new signals corresponding to the protons adjacent to the two nitrogen atoms will be observed, and the coupling constants will be indicative of the anti-stereochemistry of the ring-opening.
-
Regioselectivity Check: The regiochemistry of the product should be carefully assigned. For a 2-alkyl-N-tosylaziridine, the nucleophilic amine should have added to the less substituted carbon.
Protocol 3: Synthesis of an N-Boc Aziridine via Olefin Aziridination
This protocol is based on the metal- and additive-free aziridination using N-Boc-O-tosylhydroxylamine (TsONHBoc).[13]
Objective: To synthesize an N-Boc aziridine from an unactivated olefin.
Materials:
-
Olefin (e.g., styrene) (1.0 mmol)
-
N-Boc-O-tosylhydroxylamine (TsONHBoc) (1.5 mmol)
-
Hexafluoroisopropanol (HFIP) (2.0 mL)
Procedure:
-
Dissolve the olefin (1.0 mmol) in hexafluoroisopropanol (2.0 mL) in a screw-cap vial.
-
Add N-Boc-O-tosylhydroxylamine (1.5 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the HFIP and any acidic byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Expected Outcome: A colorless oil or a white solid.
-
Characterization: Confirm the structure by 1H NMR, paying close attention to the signals of the aziridine ring protons and the characteristic singlet for the tert-butyl group of the Boc protector.
-
Stereospecificity: If a cis- or trans-olefin is used, the stereochemistry of the starting material should be retained in the aziridine product.
Conclusion: A Strategic Choice
The decision to employ an N-Boc or an N-Ts protecting group on an aziridine ring is not arbitrary but a strategic choice that should be guided by the desired reactivity and the overall synthetic plan.
-
Choose N-Ts for:
-
Maximizing the electrophilicity of the aziridine ring.
-
Achieving high regioselectivity in nucleophilic ring-opening reactions, with a strong preference for attack at the less substituted carbon.
-
When the harsh conditions required for its removal are compatible with the target molecule.
-
-
Choose N-Boc for:
-
Syntheses requiring a protecting group that is easily removed under mild acidic conditions.
-
When orthogonality to other protecting groups is essential.
-
When the steric bulk of the Boc group can be exploited to influence the stereochemical outcome of a reaction or when a less activated aziridine is desired.
-
By understanding the fundamental principles that govern the influence of these protecting groups, researchers can harness the full potential of aziridines as versatile intermediates in the synthesis of complex nitrogen-containing molecules.
References
- Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of aziridines. Chemical Society Reviews, 25(2), 117-128.
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- Hu, X. E. (2004). Nucleophilic ring opening of aziridines. Tetrahedron, 60(13), 2701-2743.
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and practical synthesis of N-Boc-aziridines from N-Boc-amino acids. Organic Letters, 10(24), 5589-5592.
- Padwa, A., & Murphree, S. S. (2006). The chemistry of aziridines and aziridinium ions.
- Yadav, J. S., Reddy, B. V. S., & Reddy, G. S. (2000). Aza-Michael addition of amines to α,β-unsaturated compounds under solvent-free conditions. Synthesis, 2000(10), 1447-1449.
- Tanner, D. (1994). Chiral aziridines—their synthesis and use in stereoselective transformations. Angewandte Chemie International Edition in English, 33(6), 599-619.
- Atkinson, R. S. (1996). Aziridines: synthesis and applications.
- Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis of α-amino acids by ring-opening of N-alkoxycarbonylaziridine-2-carboxylic esters. Recueil des Travaux Chimiques des Pays-Bas, 111(1), 16-21.
- Ghorai, M. K., Das, K., & Kumar, A. (2007). Regioselective and stereospecific ring opening of N-tosyl aziridines with zinc(II) halides: a direct evidence for the borderline soft nature of zinc. Organic Letters, 9(26), 5441-5444.
- Vedejs, E., & Fields, S. C. (1996). A mild and efficient method for the N-detosylation of sulfonamides. The Journal of Organic Chemistry, 61(12), 4094-4095.
- Martinez, A. G., Vilar, E. T., López, J. C., & Herrera, A. F. (1996). A new and efficient method for the synthesis of β-azido amines from N-tosylaziridines. Tetrahedron Letters, 37(46), 8481-8484.
- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
- Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2010). Cu-catalyzed regioselective ring opening of N-Boc-aziridines with organomagnesium reagents. Organic Letters, 12(19), 4380-4383.
- Jat, J. L., et al. (2022). Metal- and Additive-Free Intermolecular Aziridination of Olefins Using N-Boc-O-tosylhydroxylamine. Synthesis, 54(20), 4513-4520.
-
Unexplored Nucleophilic Ring Opening of Aziridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Aziridines are typically constructed via [2 + 1] cycloadditions between either olefins with nitrene equivalents or imines with carbene equivalents, or via intramolecular nucleophilic substitution chemistry within prefunctionalized substrates. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Transformation is mostly based on the formation of aziridinium ion with proper electrophiles and the subsequent ring-opening by nucleophiles either at C2 (pathway b in Scheme 1) or C3 (pathway a in Scheme 1). (2023). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
-
The N-inversion energies and nucleophilic ring-opening reactions of N-substituted aziridine compounds are investigated using B3LYP/6-31+ methods. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
In situ deprotection (TFA) of O-Ts activated N-Boc hydroxylamines triggers intramolecular aziridination of N-tethered alkenes to provide complex N-heterocyclic ring systems. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The N-inversion energies and nucleophilic ring-opening reactions of N-substituted aziridine compounds are investigated. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The directing ability of an aziridine group for the epoxidation of adjacent double bonds is demonstrated. (2003). PubMed. Retrieved January 19, 2026, from [Link]
-
Hindered N-silylamines were examined for their utility to serve as protecting groups for the labile aziridine nitrogen found within the highly sensitive aziridinomitosene framework. (2007). PubMed. Retrieved January 19, 2026, from [Link]
-
A metal and additive-free stereospecific direct N-H and N-Me aziridination of inactivated olefins is disclosed using N-Boc-O-tosylhydroxylamine (TsONHBoc) as an aminating agent in hexafluoroisopropanol (HFIP). (n.d.). Thieme Chemistry. Retrieved January 19, 2026, from [Link]
-
Almost complete regioselectivity was observed when using alkyl-N-tosyl aziridines as substrates, and reaction on the less-substituted aziridine carbon was observed. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. (2023). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Mitomycin C (28, Figure 7) is an aziridine-containing compound that was isolated from Streptomyces caespitosus in 1958. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Aziridines with different protecting groups in the current ring-opening reaction under optimized conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The manipulation of strained rings is a powerful strategy for accessing the valuable chemical frameworks present in natural products and active pharmaceutical ingredients. (2025). PubMed Central. Retrieved January 19, 2026, from [Link]
-
The Boc group was chosen because of its tolerance towards basic conditions and nucleophilic reagents. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Presented herein is a systematic evaluation of ring opening reactions of bicyclic N-aryl aziridines. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
This document provides essential, immediate safety and logistical information for the proper handling and disposal of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (CAS No. 181212-90-8). As a valued professional in research and development, your safety and the integrity of your work are paramount. This guide moves beyond mere procedure to explain the chemical rationale behind these critical protocols, ensuring a culture of safety and compliance in your laboratory.
Part 1: Core Directive: Understanding the Inherent Risks
This compound belongs to the aziridine class of compounds. The defining feature of this class is the three-membered heterocyclic ring containing one nitrogen atom. This ring is subject to significant angle strain, making it highly susceptible to ring-opening reactions by nucleophiles.[1][2] This inherent reactivity is the foundation of its utility in synthesis but also the source of its potential hazards.
Aziridines as a class are recognized for their potential health risks, including carcinogenicity, mutagenicity, and reproductive toxicity.[2][3] The parent compound, aziridine, is classified as a known animal carcinogen and a direct-acting alkylating agent, which can interact with DNA, leading to mutagenicity.[2][4] While this specific derivative has its own unique profile, it is imperative to handle it with the caution afforded to the entire class. The Sigma-Aldrich safety profile for this compound includes a GHS07 pictogram and a warning for being harmful if swallowed (H302).
The Cardinal Rule: Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory trash or poured down the drain.[5][6][7] All waste streams containing this chemical must be treated as regulated hazardous waste.
Part 2: Pre-Disposal Protocol: Safe Handling and Containment
Proper disposal begins with safe handling and meticulous segregation during your research. Mishandling not only poses an immediate risk but also complicates the disposal process.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Due to the reactivity and potential toxicity of aziridine compounds, a stringent PPE protocol is mandatory.[1][8] This is your primary defense against exposure.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemically resistant nitrile rubber gloves. | The strained aziridine ring makes it a reactive electrophile.[2] Double-gloving provides an extra layer of protection against permeation. Change the outer glove immediately upon contamination.[8] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the liquid compound and potential vapors from entering the eyes or contacting the face. Standard safety glasses are insufficient.[8][9] |
| Skin & Body | A low-permeability, solid-front lab coat with tight-fitting cuffs. | Prevents incidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[8][9] |
| Respiratory | All handling should occur within a certified chemical fume hood. | A fume hood is essential to prevent the inhalation of any potential vapors.[4][10] |
Waste Segregation and Storage: Preventing Uncontrolled Reactions
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Incompatible Materials : Store waste containing this aziridine derivative separately from strong acids and oxidizing agents.[1][4] Contact with acids can catalyze a rapid, exothermic polymerization or ring-opening, potentially leading to a dangerous pressure buildup.[4]
-
Container Selection : Use only chemically compatible, high-density polyethylene (HDPE) or glass containers that can be securely sealed.[5][6] Ensure the container is free from damage or deterioration.[5]
-
Designated Storage Area : All hazardous waste must be stored in a designated and clearly marked Satellite Accumulation Area (SAA) at or near the point of generation.[6][11] This area should be under the control of laboratory personnel.[5]
-
Labeling : Every waste container must be clearly labeled with the words "HAZARDOUS WASTE ". The label must also include the full chemical name—"this compound"—and any relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[11]
Part 3: The Disposal Workflow: A Step-by-Step Guide
Disposal is a systematic process that ensures safety and regulatory compliance. The only acceptable disposal route is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7][12]
Step 1: Identify and Collect All Waste Streams
Meticulously collect all materials that have come into contact with the compound. This includes:
-
Neat (Unused) Compound : Any remaining pure chemical.
-
Contaminated Solvents : Waste from reaction workups or cleaning.
-
Contaminated Labware : Disposable items such as pipette tips, syringes, chromatography columns, and gloves.
-
Contaminated Spill Debris : Absorbent materials used to clean up any spills.
Step 2: Proper Containerization
-
Liquid Waste : Collect liquid waste in a dedicated, sealed, and properly labeled container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Solid Waste : Collect contaminated solids (gloves, pipette tips, absorbent pads) in a separate, clearly labeled, lined container.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation. This creates a cradle-to-grave record of the waste, which is a key requirement of the Resource Conservation and Recovery Act (RCRA).[5][13]
Disposal Decision Workflow
The following diagram illustrates the mandatory decision-making process for the disposal of this compound and its associated waste.
Caption: Disposal workflow for aziridine-containing waste.
Part 4: Emergency Response: Spill and Exposure Protocols
Accidents require immediate and correct action to mitigate harm.
Small-Scale Spill Management
Should a small spill occur within a chemical fume hood:
-
Alert : Announce the spill to colleagues in the immediate area.
-
Contain : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pad. Do not use combustible materials like paper towels on a neat spill.
-
Clean-Up : Wearing your full PPE, carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[9]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[14][15]
-
Report : Inform your supervisor and EHS department of the incident.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
By adhering to these scientifically grounded protocols, you contribute to a safe, compliant, and highly professional research environment. Your diligence protects you, your colleagues, and the broader community.
References
- MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
- Daniels Health. (2025, May 21).
- Echemi. Aziridine, 1-(3-pyridinylcarbonyl)- (9CI)
- Benchchem. Personal protective equipment for handling 2-(1-Aziridinyl)
- Benchchem. (2025, December). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Guidechem.
- Medical Laboratory Observer. (2020, January 21).
- American Chemical Society.
- Merck Millipore. (n.d.).
- ASTM International. (2021, February 26).
- Sigma-Aldrich.
- Foresight. (2024, August 28). New Regulatory Measures Proposed for Aziridine Compounds.
- Wikipedia. Aziridines.
- National Institutes of Health, PubChem. Aziridine | CH2NHCH2 | CID 9033.
- Sigma-Aldrich. (2023, February 7).
- TCI Chemicals. (2024, October 19).
- Benchchem.
- ChemicalBook. 1-(tert-butyl) 2-methyl (R)
- University of Pittsburgh.
- University of Nottingham. (2012, July 17).
Sources
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. Aziridines - Wikipedia [en.wikipedia.org]
- 3. useforesight.io [useforesight.io]
- 4. img.guidechem.com [img.guidechem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. store.astm.org [store.astm.org]
- 14. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 15. nottingham.ac.uk [nottingham.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
